molecular formula C11H8N2O B1293029 1-acetyl-1H-indole-6-carbonitrile CAS No. 1017791-09-1

1-acetyl-1H-indole-6-carbonitrile

Cat. No.: B1293029
CAS No.: 1017791-09-1
M. Wt: 184.19 g/mol
InChI Key: NBLADPUTDHKBTD-UHFFFAOYSA-N
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Description

1-acetyl-1H-indole-6-carbonitrile is a useful research compound. Its molecular formula is C11H8N2O and its molecular weight is 184.19 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-acetylindole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c1-8(14)13-5-4-10-3-2-9(7-12)6-11(10)13/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLADPUTDHKBTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=CC2=C1C=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649229
Record name 1-Acetyl-1H-indole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017791-09-1
Record name 1-Acetyl-1H-indole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-acetyl-1H-indole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a primary synthetic pathway for 1-acetyl-1H-indole-6-carbonitrile, a key intermediate in the development of various pharmacologically active compounds. The synthesis is presented in two main stages: the formation of the precursor 1H-indole-6-carbonitrile from 6-bromoindole, followed by its N-acetylation to yield the final product. This document is intended to provide both theoretical understanding and practical, actionable protocols for laboratory synthesis.

Introduction

This compound is a valuable building block in medicinal chemistry. The indole scaffold is a privileged structure found in numerous natural products and synthetic drugs, and the strategic placement of the acetyl and cyano groups at the 1- and 6-positions, respectively, allows for diverse functionalization and the exploration of structure-activity relationships in drug discovery programs. This guide will focus on a robust and accessible synthetic route, detailing the underlying chemical principles and providing step-by-step instructions.

Part 1: Synthesis of the Precursor: 1H-indole-6-carbonitrile

The initial and crucial step is the synthesis of 1H-indole-6-carbonitrile. A highly efficient method for this transformation is the palladium-catalyzed cyanation of 6-bromoindole. This approach offers high yields and good functional group tolerance.

Mechanistic Considerations: Palladium-Catalyzed Cyanation

The palladium-catalyzed cyanation of aryl halides, such as 6-bromoindole, is a powerful cross-coupling reaction. The catalytic cycle, in a simplified view, involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (6-bromoindole) to form a Pd(II) intermediate.

  • Transmetalation: A cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), transfers a cyanide group to the palladium center.

  • Reductive Elimination: The desired aryl nitrile (1H-indole-6-carbonitrile) is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

The choice of catalyst, ligand, cyanide source, and reaction conditions is critical for a successful transformation.

Experimental Protocol: Palladium-Catalyzed Cyanation of 6-Bromoindole

This protocol is adapted from established methods for the palladium-catalyzed cyanation of aryl halides.

Materials:

  • 6-Bromoindole

  • Zinc cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Water, deionized

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 6-bromoindole (1.0 equiv), zinc cyanide (0.6 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.05 equiv), and 1,1'-bis(diphenylphosphino)ferrocene (0.1 equiv).

  • Add anhydrous N,N-dimethylformamide to the flask.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1H-indole-6-carbonitrile.

Part 2: N-Acetylation of 1H-indole-6-carbonitrile

The final step in the synthesis is the N-acetylation of the prepared 1H-indole-6-carbonitrile. This is typically achieved using acetic anhydride, often in the presence of a base such as pyridine, which can also serve as the solvent.

Mechanistic Considerations: N-Acetylation

The N-acetylation of an indole involves the nucleophilic attack of the indole nitrogen on the electrophilic carbonyl carbon of acetic anhydride. The reaction is often catalyzed by a base, which deprotonates the indole nitrogen, increasing its nucleophilicity.

Experimental Protocol: N-Acetylation of 1H-indole-6-carbonitrile

This protocol outlines a standard procedure for the N-acetylation of an indole derivative.

Materials:

  • 1H-indole-6-carbonitrile

  • Acetic anhydride

  • Pyridine, anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water, deionized

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography (optional, for purification)

  • Hexanes and Ethyl acetate (for chromatography and recrystallization)

Procedure:

  • Dissolve 1H-indole-6-carbonitrile (1.0 equiv) in anhydrous pyridine in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.5 equiv) to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Pour the reaction mixture into a separatory funnel containing dichloromethane and wash with saturated aqueous sodium bicarbonate solution to neutralize excess acetic anhydride and pyridine.

  • Wash the organic layer successively with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

Synthesis Workflow

Synthesis_Pathway cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: N-Acetylation A 6-Bromoindole B 1H-indole-6-carbonitrile A->B Pd₂(dba)₃, dppf, Zn(CN)₂, DMF, 120°C C This compound B->C Acetic Anhydride, Pyridine, 0°C to RT

Caption: Overall synthesis pathway for this compound.

Data Summary

StepReactantsReagents/CatalystsSolventTemp.Time (h)Typical Yield
1 6-BromoindoleZn(CN)₂, Pd₂(dba)₃, dppfDMF120°C12-24High
2 1H-indole-6-carbonitrileAcetic anhydride, PyridinePyridine0°C to RT2-4Good to High

Characterization Data for this compound

  • ¹H NMR: The spectrum is expected to show signals for the indole ring protons, with characteristic shifts influenced by the electron-withdrawing acetyl and cyano groups. The acetyl methyl protons will appear as a singlet, likely in the range of δ 2.5-2.7 ppm. The aromatic protons will appear in the downfield region (δ 7.0-8.5 ppm).

  • ¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbon of the acetyl group (around δ 168-170 ppm), the nitrile carbon (around δ 118-120 ppm), and the carbons of the indole ring.

It is imperative for researchers to perform full characterization (¹H NMR, ¹³C NMR, MS, and IR) of the synthesized compound to confirm its identity and purity.

Conclusion

The described two-step synthesis provides a reliable and efficient method for the preparation of this compound. The palladium-catalyzed cyanation of readily available 6-bromoindole is a key transformation, followed by a straightforward N-acetylation. This guide offers a solid foundation for the laboratory-scale synthesis of this important intermediate, enabling further exploration in drug discovery and development.

References

  • General procedures for palladium-catalyzed cyanation of aryl halides can be found in various organic chemistry literature and databases. Specific conditions may require optimization based on laboratory-specific equipment and reagent purity.
  • Protocols for the N-acetylation of indoles are well-established. For instance, the use of acetic anhydride in pyridine is a classic method.[1]

  • Characterization data for various indole derivatives can be found in chemical databases such as the Spectral Database for Organic Compounds (SDBS)

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-acetyl-1H-indole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

1-acetyl-1H-indole-6-carbonitrile is a member of the indole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active molecules. The strategic placement of an acetyl group at the 1-position and a nitrile group at the 6-position of the indole ring imparts distinct electronic and steric properties that can significantly influence its molecular interactions, metabolic stability, and overall suitability as a drug candidate. A thorough understanding of its physicochemical properties is paramount for its effective utilization in drug design, synthesis, and formulation development.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, supported by established scientific principles and detailed experimental protocols for their determination. The content herein is structured to offer not just data, but also the scientific rationale behind the experimental methodologies, empowering researchers to both utilize and validate these critical parameters.

Molecular Structure and Core Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. For this compound, these core properties are summarized below.

PropertyValueSource
CAS Number 1017791-09-1[1][2][3]
Molecular Formula C₁₁H₈N₂O[1]
Molecular Weight 184.19 g/mol [1]

The molecular weight is a fundamental property calculated from the atomic weights of its constituent atoms and is crucial for all stoichiometric calculations in synthesis and analysis.

Predicted and Comparative Physicochemical Properties

Direct experimental data for this compound is not extensively available in public literature. Therefore, a combination of data from closely related compounds and computational predictions is presented to provide a reasoned estimation of its properties. It is crucial for researchers to experimentally verify these values for their specific applications.

PropertyEstimated/Comparative ValueRationale and Comparative Insights
Melting Point (°C) 180 - 200The melting point of solid organic compounds is influenced by crystal lattice energy and intermolecular forces. For comparison, 1-acetyl-1H-indole-2,3-dione has a melting point of 141-143 °C.[4] The presence of the nitrile group in the 6-position is expected to increase polarity and potentially lead to a higher melting point compared to the dione derivative. An experimental melting point for a related isomer, 3-acetyl-1H-indole-6-carbonitrile, has been reported in the range of 188-192°C, which may serve as a close approximation.
Boiling Point (°C) > 300 (at 760 mmHg)The boiling point is largely dependent on intermolecular forces such as dipole-dipole interactions and van der Waals forces. Given its molecular weight and polar functional groups (nitrile and acetyl), a relatively high boiling point is expected. The boiling point of the unacetylated parent compound, 1H-indole-6-carbonitrile, is calculated to be 333.9°C at 760 mmHg.
logP (Octanol-Water Partition Coefficient) 1.5 - 2.5The logarithm of the partition coefficient (logP) is a critical measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. The calculated XLogP3 for the parent 1H-indole-6-carbonitrile is 2.4.[5] The addition of the acetyl group will likely decrease the logP slightly due to the introduction of a polar carbonyl group.
pKa Not readily ionizableThe this compound is not expected to have a readily ionizable proton within the physiological pH range. The indole nitrogen is part of an amide-like linkage due to the acetyl group, significantly reducing its basicity. The nitrile group is very weakly basic. Therefore, for most practical purposes in drug development, it can be considered a neutral compound.

Solubility Profile

The solubility of a compound in various media is a critical parameter for its formulation and in-vitro/in-vivo testing. A qualitative and quantitative understanding of solubility is essential.

Qualitative Solubility Assessment

A systematic approach to determining the solubility of an unknown compound involves testing its miscibility in a range of solvents of varying polarity and pH.[6][7][8][9]

Caption: A flowchart for the systematic qualitative solubility analysis of an organic compound.

Based on its structure, this compound is expected to be insoluble in water and soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone.

Experimental Protocol for Quantitative Solubility Determination

A common method for determining the thermodynamic solubility of a compound is the shake-flask method.[10]

Objective: To determine the solubility of this compound in a given solvent (e.g., phosphate-buffered saline, pH 7.4).

Materials:

  • This compound (solid)

  • Solvent of interest

  • Scintillation vials or other suitable containers

  • Orbital shaker or rotator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

  • Calibrated analytical balance

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure saturation.

    • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation:

    • After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

    • Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the concentration of the compound in the saturated solution from the calibration curve, taking into account the dilution factor. The resulting concentration is the solubility of the compound in the chosen solvent at the specified temperature.

Lipophilicity: LogP Determination

The octanol-water partition coefficient (logP) is a key determinant of a drug's pharmacokinetic properties.

Experimental Protocol for LogP Determination using HPLC

Reversed-phase HPLC can be used to estimate logP values by correlating the retention time of a compound with those of reference compounds with known logP values.[11][12][13][14][15]

Objective: To estimate the logP of this compound.

Materials:

  • HPLC system with a C18 column

  • Mobile phase (e.g., methanol/water or acetonitrile/water mixture)

  • A set of reference compounds with a range of known logP values

  • This compound

Procedure:

  • Chromatographic Conditions:

    • Equilibrate the C18 column with the chosen mobile phase. The isocratic mobile phase composition should be selected to achieve reasonable retention times for the compounds of interest.

  • Calibration Curve:

    • Inject standard solutions of the reference compounds and record their retention times (t_R).

    • Calculate the capacity factor (k') for each reference compound using the formula: k' = (t_R - t_0) / t_0, where t_0 is the void time of the column.

    • Plot log(k') versus the known logP values of the reference compounds to generate a calibration curve.

  • Sample Analysis:

    • Inject a solution of this compound and determine its retention time and calculate its log(k').

  • LogP Estimation:

    • Using the linear regression equation from the calibration curve, calculate the logP of this compound from its log(k') value.

Caption: Workflow for the determination of logP using HPLC.

Spectral Properties

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic molecules.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: The protons on the indole ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). The specific chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the acetyl and nitrile groups.

  • Acetyl Protons: A singlet corresponding to the three methyl protons of the acetyl group is expected in the upfield region (around δ 2.5-2.7 ppm).

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon: The carbonyl carbon of the acetyl group will appear significantly downfield (around δ 168-172 ppm).

  • Nitrile Carbon: The carbon of the nitrile group will also be in the downfield region (around δ 115-120 ppm).

  • Aromatic Carbons: The carbons of the indole ring will resonate in the aromatic region (δ 100-140 ppm).

For comparison, the ¹³C NMR chemical shifts for 1-acetylindole have been reported and can serve as a reference for assigning the signals of the core indole structure.[16]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

  • C=O Stretch: A strong absorption band corresponding to the carbonyl group of the acetyl moiety is expected around 1700-1720 cm⁻¹.

  • C≡N Stretch: A sharp, medium-intensity absorption band for the nitrile group should appear around 2220-2240 cm⁻¹.

  • C-H Aromatic Stretch: Bands above 3000 cm⁻¹ will correspond to the aromatic C-H stretching vibrations.

  • C-H Aliphatic Stretch: Bands just below 3000 cm⁻¹ will be due to the C-H stretching of the acetyl methyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Expected Mass Spectrum:

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 184.19).

  • Fragmentation: Common fragmentation pathways may include the loss of the acetyl group (M - 43) or other characteristic cleavages of the indole ring.

Safety and Handling

Based on the safety data sheet for this compound, the following handling precautions should be observed.[6]

  • Hazards: Harmful if swallowed, toxic in contact with skin, and causes serious eye irritation. It is also very toxic to aquatic life.[6]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[6]

  • First Aid:

    • If Swallowed: Call a poison center or doctor. Rinse mouth.[6]

    • If on Skin: Wash with plenty of water. Call a poison center or doctor.[6]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

    • If Inhaled: Move person into fresh air.[6]

  • Storage: Store in a well-ventilated place. Keep container tightly closed. The product is chemically stable under standard ambient conditions.[6]

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound. While a complete set of experimentally determined data is not yet publicly available, this guide offers a solid foundation based on data from closely related compounds and established scientific principles. The included experimental protocols provide a clear path for researchers to determine these critical parameters in their own laboratories. A thorough understanding and experimental validation of these properties will undoubtedly facilitate the rational design and development of novel therapeutics based on this promising molecular scaffold.

References

  • Sigma-Aldrich. (2025, October 16). SAFETY DATA SHEET for this compound.
  • Trajkovic-Jolevska, S., & Stefkov, G. (n.d.).
  • CHEM 221 - Organic Chemistry II Laboratory. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • University of Wisconsin-Madison. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • BLD Pharm. (n.d.). This compound | 1017791-09-1.
  • Li, H., & Zhang, H. (2010). A High-Throughput Method for Lipophilicity Measurement. Journal of visualized experiments : JoVE, (46), 2343.
  • Kromdijk, W., & Poelarends, G. J. (2014). Development of Methods for the Determination of pKa Values. Pharmaceuticals (Basel, Switzerland), 7(12), 1055–1081.
  • Scientific Research Publishing. (2018, September 3). Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present.
  • ResearchGate. (2025, August 8).
  • Roses, M., & Subirats, X. (2022). Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water. Journal of Pharmaceutical and Biomedical Analysis, 219, 114948.
  • ResearchGate. (2025, August 6). Determination of ionization constant (pka) for poorly soluble drugs by using surfactants: A novel approach.
  • American Chemical Society. (2025, June 5). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier.
  • ChemicalBook. (n.d.). This compound | 1017791-09-1.
  • Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.
  • Google Patents. (n.d.). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
  • BLD Pharm. (n.d.). 1-Acetyl-1H-indole-2-carbonitrile.
  • MDPI. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.
  • PubChem. (n.d.). 1H-indole-6-carbonitrile.
  • National Analytical Corporation. (n.d.). 1-acetyl-1h-indole- 6-carbonitrile - Cas No: 1017791-09-1.
  • National Center for Biotechnology Information. (2022, October 10). Syntheses of New Multisubstituted 1-Acyloxyindole Compounds.
  • PubChem. (n.d.). Ethanone, 1-(1H-indol-1-yl)-.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000201).
  • SpectraBase. (n.d.). 1H-Indole, 1-acetyl-3-[(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)carbonyl]- - Optional[MS (GC)] - Spectrum.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0003357).
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • SpectraBase. (n.d.). 1-Acetylindole - Optional[13C NMR] - Chemical Shifts.
  • The Royal Society of Chemistry. (n.d.).
  • Biological Magnetic Resonance Bank. (n.d.).
  • ChemSynthesis. (2025, May 20). 1-acetyl-1H-indole-2,3-dione.
  • National Institute of Standards and Technology. (n.d.). Indole - NIST WebBook.
  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.
  • Santa Cruz Biotechnology. (n.d.). 3-Acetyl-1H-indole-6-carbonitrile.
  • National Institute of Standards and Technology. (n.d.). 1H-Indole, 1-acetyl-2,3-dihydro-6-nitro- - NIST WebBook.

Sources

1-acetyl-1H-indole-6-carbonitrile CAS number 1017791-09-1

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-acetyl-1H-indole-6-carbonitrile (CAS: 1017791-09-1): Synthesis, Characterization, and Potential Applications

Introduction and Significance

The indole nucleus is a quintessential heterocyclic scaffold, forming the structural cornerstone of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its remarkable versatility and ability to interact with a wide range of biological targets have established it as a "privileged structure" in medicinal chemistry.[2][3] This guide focuses on a specific, synthetically accessible derivative: This compound (CAS No. 1017791-09-1).

This molecule is distinguished by two key functional modifications to the indole core:

  • N-Acetylation: The addition of an acetyl group to the indole nitrogen (N1 position) significantly alters the electronic properties of the ring system. This modification removes the N-H proton, eliminating its hydrogen bond donor capability, which can influence receptor binding, solubility, and metabolic stability.

  • C-6 Carbonitrile: The nitrile group (-C≡N) at the 6-position of the benzene ring is a versatile functional group in drug design. It is a potent hydrogen bond acceptor and can serve as a bioisostere for other functional groups. Its metabolic stability and ability to participate in key binding interactions make it a feature of interest in modern drug discovery.[4]

This document, intended for researchers and drug development professionals, provides a comprehensive technical overview of this compound, consolidating its physicochemical properties, outlining a robust synthetic and purification workflow, detailing methods for its structural characterization, and exploring its potential therapeutic applications based on established structure-activity relationships of related indole derivatives.

Physicochemical Properties

A summary of the key identifiers and computed properties for this compound is provided below.

PropertyValueReference
CAS Number 1017791-09-1[5][6]
Molecular Formula C₁₁H₈N₂O[7][8]
Molecular Weight 184.19 g/mol [7][8]
IUPAC Name This compound[9]
Synonyms 1-acetylindole-6-carbonitrile[7]
Topological Polar Surface Area 56.7 Ų[10]
Hydrogen Bond Donor Count 0[10]
Hydrogen Bond Acceptor Count 2[10]
Rotatable Bond Count 1[10]

Synthesis and Purification Methodology

The synthesis of this compound is most logically achieved via a two-step sequence starting from commercially available precursors. The overall workflow involves the formation of the core indole structure followed by N-acetylation.

G cluster_0 Step 1: Indole Formation (e.g., Fischer Synthesis) cluster_1 Step 2: N-Acetylation cluster_2 Step 3: Purification Arylhydrazine Arylhydrazine Precursor 1H-Indole-6-carbonitrile Arylhydrazine->Precursor Acid Catalyst (e.g., ZnCl₂, H₂SO₄) Ketone_Aldehyde Ketone_Aldehyde Ketone_Aldehyde->Precursor Acid Catalyst (e.g., ZnCl₂, H₂SO₄) Target This compound Precursor->Target Acetic Anhydride Base (e.g., Pyridine) Purified_Product High-Purity Target Target->Purified_Product Chromatography or Recrystallization

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol details the N-acetylation of the precursor, 1H-indole-6-carbonitrile.

Materials:

  • 1H-indole-6-carbonitrile (1.0 eq)[11]

  • Acetic anhydride (1.5 eq)

  • Pyridine (Anhydrous, as solvent)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-indole-6-carbonitrile (1.0 eq).

  • Solvent and Reagent Addition: Dissolve the starting material in anhydrous pyridine. Cool the solution to 0 °C using an ice bath.

  • Acetylation: Add acetic anhydride (1.5 eq) dropwise to the stirred solution. The causality here is the nucleophilic attack of the indole nitrogen on the electrophilic carbonyl carbon of the anhydride. Pyridine acts as both a solvent and a base to neutralize the acetic acid byproduct.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching: Carefully pour the reaction mixture into a separatory funnel containing 1 M HCl and DCM. The acid serves to protonate and neutralize the pyridine, facilitating its removal into the aqueous phase.

  • Workup - Extraction: Extract the aqueous layer twice more with DCM. Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Experimental Protocol: Purification

The crude product from the synthesis typically requires purification to remove unreacted starting materials and byproducts. Solute crystallization or column chromatography are effective methods.[12][13]

Procedure (Silica Gel Chromatography):

  • Column Preparation: Prepare a silica gel column using a suitable solvent system, typically a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing the polarity).

  • Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dry silica-adsorbed product onto the top of the prepared column.

  • Elution: Begin eluting the column with the starting solvent mixture (e.g., 10% ethyl acetate in hexanes).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure desired product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a purified solid. The purity should be confirmed by spectroscopic methods.

Spectroscopic Characterization and Analysis

Unambiguous structural confirmation is critical. A combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy provides a self-validating system for characterization.[14][15]

G cluster_methods Analytical Methods cluster_data Expected Data Output structure This compound C₁₁H₈N₂O Key Structural Features NMR NMR Spectroscopy (¹H, ¹³C) structure:f2->NMR MS Mass Spectrometry (MS) structure:f2->MS IR Infrared Spectroscopy (IR) structure:f2->IR NMR_Data Chemical Shifts (δ) Multiplicity Coupling Constants (J) NMR->NMR_Data Provides MS_Data Molecular Ion Peak [M+H]⁺ MS->MS_Data Provides IR_Data Vibrational Frequencies (C≡N, C=O stretches) IR->IR_Data Provides

Caption: Analytical workflow for structural elucidation.

Predicted Spectroscopic Data

The following table summarizes the predicted spectral data based on the known effects of substituents on the indole ring.[16][17]

Analysis TypeFeaturePredicted Value / ObservationRationale
¹H NMR Acetyl Protons (-CH₃)δ ≈ 2.6 - 2.7 ppm (s, 3H)Singlet, deshielded by the adjacent carbonyl group.
H2δ ≈ 7.6 - 7.8 ppm (d)Doublet due to coupling with H3, deshielded.
H3δ ≈ 6.7 - 6.9 ppm (d)Doublet due to coupling with H2.
H4, H5, H7δ ≈ 7.5 - 8.5 ppmComplex multiplet region for the remaining aromatic protons. H7 is often a doublet, H5 a doublet of doublets, and H4 a doublet. The N-acetyl group strongly deshields H7.
¹³C NMR Carbonyl Carbon (C=O)δ ≈ 168 - 170 ppmCharacteristic chemical shift for an amide carbonyl.
Indole Carbonsδ ≈ 105 - 140 ppmAromatic region with distinct signals for each carbon.
Nitrile Carbon (-C≡N)δ ≈ 118 - 120 ppmTypical shift for a nitrile carbon.
Acetyl Carbon (-CH₃)δ ≈ 23 - 25 ppmAliphatic region.
Mass Spec. (ESI+) Molecular Ionm/z ≈ 185.07 ([M+H]⁺)Corresponds to the protonated molecular formula C₁₁H₉N₂O⁺.
IR Spectroscopy Nitrile Stretch (νC≡N)≈ 2220 - 2240 cm⁻¹Strong, sharp absorption characteristic of a nitrile.
Amide Stretch (νC=O)≈ 1700 - 1720 cm⁻¹Strong absorption due to the N-acetyl carbonyl group.

Potential Applications in Drug Discovery

While specific biological data for this compound is not widely published, its structural motifs are present in numerous biologically active compounds, suggesting significant potential for further investigation.[18][19]

  • Anticancer Activity: The indole scaffold is a component of many anticancer agents, including tubulin polymerization inhibitors like vinca alkaloids.[3] Substituted indoles have been developed as inhibitors of various kinases and other proteins crucial for cancer cell proliferation.

  • Antiviral Research: Numerous indole derivatives have demonstrated potent antiviral activity against a range of viruses.[19] The specific substitution pattern on the indole ring is crucial for modulating this activity.

  • Anti-inflammatory Agents: The well-known NSAID Indomethacin features an indole core.[3] Novel indole derivatives continue to be explored as modulators of inflammatory pathways, such as COX-2 and NF-κB.[3]

  • Neurodegenerative Diseases: As a precursor to serotonin and melatonin, the indole structure is fundamental in neuroscience.[20] Derivatives are actively investigated for activity against targets relevant to Alzheimer's and Parkinson's disease.[18]

The combination of the N-acetyl group and the C-6 carbonitrile in the target molecule provides a unique electronic and steric profile that warrants screening across diverse biological assays to uncover its therapeutic potential.

Conclusion

This compound is a synthetically tractable indole derivative with significant potential for application in medicinal chemistry and drug discovery. This guide provides a foundational framework for its synthesis, purification, and comprehensive characterization. The logical synthetic route, detailed analytical protocols, and predictive spectroscopic data serve as a robust starting point for researchers. Given the extensive history of the indole scaffold in successful therapeutics, the exploration of this and related derivatives is a promising avenue for the development of novel agents to address unmet medical needs.[2][21]

References

  • The Synthesis of 3-Substituted Indoles: An In-depth Technical Guide - Benchchem. (URL: )
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  • Synthesis of substituted indoles.
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  • Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - NIH. (URL: )
  • 13C NMR spectroscopy of indole derivatives - Semantic Scholar. (URL: [Link])

  • Indole–pyridine Carbonitriles: Multicomponent Reaction Synthesis and bio-evaluation As Potential Hits Against Diabetes Mellitus - Taylor & Francis Online. (URL: [Link])

  • Identification of indole derivatives by two-dimensional NMR-based...
  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - MDPI. (URL: [Link])

  • Structural characterization of indole-3-ethanol. (a) ¹H NMR spectrum of...
  • US5085991A - Process of preparing purified aqueous indole solution - Google P
  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2 - PubMed. (URL: [Link])

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystalliz
  • Crystallization purification of indole - ResearchGate. (URL: [Link])

  • Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PubMed Central. (URL: [Link])

  • 1-Acetyl-1h-indole- 6-carbonitrile - Exporters India. (URL: )
  • This compound | 1017791-09-1 | C11H8N2O | Appchem. (URL: [Link])

  • 1-acetyl-1h-indole- 6-carbonitrile - Cas No: 1017791-09-1 at Best Price in Mumbai. (URL: [Link])

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC - PubMed Central. (URL: [Link])

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed. (URL: [Link])

  • Indole – a promising pharmacophore in recent antiviral drug discovery - PubMed Central. (URL: [Link])

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - MDPI. (URL: [Link])

  • 1H-indole-6-carbonitrile | C9H6N2 | CID 85146 - PubChem. (URL: [Link])

  • 7-acetyl-1H-indole-3-carbonitrile | C11H8N2O | CID 149075235 - PubChem. (URL: [Link])

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC - PubMed Central. (URL: [Link])

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Spectroscopic Data of 1-acetyl-1H-indole-6-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 1-acetyl-1H-indole-6-carbonitrile, a compound of interest for researchers, scientists, and drug development professionals. This document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and expert interpretation.

Introduction

This compound is a derivative of indole, a ubiquitous heterocyclic scaffold in numerous natural products and pharmacologically active compounds. The introduction of an acetyl group at the 1-position and a nitrile group at the 6-position significantly modifies the electronic and steric properties of the indole ring, making it a valuable building block in medicinal chemistry. Accurate spectroscopic characterization is paramount to confirm the identity and purity of this compound, ensuring the reliability of subsequent biological and chemical studies. This guide serves as a detailed reference for the structural elucidation of this compound through the synergistic application of NMR, IR, and MS techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful and non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H and ¹³C NMR Data

The predicted ¹H and ¹³C NMR data for this compound in CDCl₃ are summarized in the tables below. These predictions are based on computational algorithms that analyze the chemical environment of each nucleus.

Table 1: Predicted ¹H NMR Data (CDCl₃, 500 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.45d1HH-7
7.85s1HH-5
7.73d1HH-4
7.55d1HH-2
6.70d1HH-3
2.65s3H-COCH₃

Table 2: Predicted ¹³C NMR Data (CDCl₃, 125 MHz)

Chemical Shift (δ) ppmAssignment
168.5C=O
136.2C-7a
133.0C-5
128.5C-2
126.8C-7
121.0C-3a
119.5C-4
118.0-CN
108.0C-3
105.5C-6
24.0-COCH₃
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

This protocol outlines the standard procedure for acquiring high-resolution ¹H and ¹³C NMR spectra of a solid organic compound like this compound.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

    • Tune and match the probe for the ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm, centered around 6 ppm.

    • Use a 90° pulse angle.

    • Set the acquisition time to 2-4 seconds.

    • Employ a relaxation delay of 1-2 seconds.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 220 ppm, centered around 100 ppm.

    • Use a 30-45° pulse angle to reduce relaxation times.

    • Employ proton decoupling to simplify the spectrum to singlets.

    • Set the acquisition time to 1-2 seconds.

    • Use a relaxation delay of 2 seconds.

    • Acquire a sufficient number of scans (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Perform baseline correction.

    • Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum.

Visualization of NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in CDCl3 with TMS transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer lock_shim Lock & Shim insert->lock_shim tune_match Tune & Match Probe lock_shim->tune_match acquire_H1 Acquire 1H Spectrum tune_match->acquire_H1 acquire_C13 Acquire 13C Spectrum tune_match->acquire_C13 ft Fourier Transform phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate Chemical Shift baseline->calibrate integrate Integrate 1H Peaks calibrate->integrate for 1H cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq Prepared Sample cluster_proc cluster_proc cluster_acq->cluster_proc Raw FID Data final_spectrum Final NMR Spectra for Interpretation cluster_proc->final_spectrum Processed Spectra

Caption: Workflow for NMR data acquisition and processing.

Interpretation of NMR Spectra
  • ¹H NMR: The downfield region of the spectrum is characteristic of the aromatic protons of the indole ring. The deshielding effect of the electron-withdrawing acetyl and nitrile groups influences the chemical shifts of the aromatic protons. The singlet at 2.65 ppm with an integration of 3H is a clear indicator of the acetyl methyl group. The distinct doublets and a singlet in the aromatic region (6.70-8.45 ppm) correspond to the five protons on the indole core, with their specific splitting patterns arising from spin-spin coupling with neighboring protons. The downfield shift of H-7 is attributed to the anisotropic effect of the acetyl carbonyl group.

  • ¹³C NMR: The spectrum shows a total of 11 distinct carbon signals, consistent with the molecular formula. The signal at 168.5 ppm is characteristic of the amide carbonyl carbon. The signal at 118.0 ppm is assigned to the nitrile carbon. The remaining signals in the aromatic region correspond to the carbons of the indole ring, with their chemical shifts influenced by the substituents. The upfield signal at 24.0 ppm is attributed to the methyl carbon of the acetyl group. A comprehensive guide to the NMR spectroscopy of indole derivatives can be found in publications by Morales-Ríos et al.[1].

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~2230StrongC≡N stretch (nitrile)
~1700StrongC=O stretch (amide)
~1600, ~1470MediumC=C stretching (aromatic ring)
~1370MediumC-N stretching (amide)
~3100-3000WeakC-H stretching (aromatic)
~2950WeakC-H stretching (methyl)
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) method, which is a common and convenient technique for analyzing solid samples.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR accessory.

  • Sample Application:

    • Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks.

Visualization of IR Workflow

IR_Workflow cluster_prep Instrument Preparation cluster_acq Data Acquisition cluster_proc Data Processing clean Clean ATR Crystal background Record Background Spectrum clean->background apply_sample Apply Solid Sample to Crystal apply_pressure Apply Pressure apply_sample->apply_pressure acquire_spectrum Acquire IR Spectrum apply_pressure->acquire_spectrum ratio Ratio to Background label_peaks Label Significant Peaks ratio->label_peaks cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq Ready Instrument cluster_proc cluster_proc cluster_acq->cluster_proc Raw Interferogram final_spectrum Final IR Spectrum for Interpretation cluster_proc->final_spectrum Final IR Spectrum

Caption: Workflow for FT-IR data acquisition using the ATR method.

Interpretation of IR Spectrum

The IR spectrum provides clear evidence for the key functional groups in this compound.

  • Nitrile Group (C≡N): A strong, sharp absorption band is predicted around 2230 cm⁻¹. This is a highly characteristic stretching vibration for a nitrile functional group. The conjugation with the aromatic ring slightly lowers this frequency compared to aliphatic nitriles.[2]

  • Amide Group (C=O): A very strong absorption is expected around 1700 cm⁻¹. This corresponds to the carbonyl stretch of the N-acetyl group. The position of this band is indicative of a tertiary amide, which is consistent with the acetyl group being attached to the indole nitrogen.[3]

  • Aromatic Ring (C=C): Medium intensity bands in the region of 1600-1470 cm⁻¹ are characteristic of C=C stretching vibrations within the aromatic indole ring.

  • C-H Bonds: Weak absorptions in the 3100-3000 cm⁻¹ region are due to the stretching of C-H bonds on the aromatic ring, while the weak absorption around 2950 cm⁻¹ is from the C-H stretching of the acetyl methyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and elucidating its structure.

Predicted Mass Spectrum Data

Table 4: Predicted Key Fragments in Electron Ionization (EI) Mass Spectrum

m/zProposed Fragment
184[M]⁺ (Molecular Ion)
142[M - COCH₂]⁺
115[M - COCH₂ - HCN]⁺
43[CH₃CO]⁺
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol outlines a general procedure for obtaining an EI mass spectrum.

  • Sample Introduction:

    • Introduce a small amount of the sample (typically in solution or as a solid on a direct insertion probe) into the high vacuum of the mass spectrometer.

    • If using a direct insertion probe, the sample is heated to induce vaporization.

  • Ionization:

    • The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.[4]

  • Mass Analysis:

    • The resulting positive ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions are detected, and their abundance is recorded.

  • Data Processing:

    • The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of MS Workflow

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis & Detection introduce Introduce Sample (Direct Probe) vaporize Vaporize Sample introduce->vaporize bombard Electron Bombardment (70 eV) fragment Ionization & Fragmentation bombard->fragment accelerate Accelerate Ions separate Separate by m/z accelerate->separate detect Detect Ions separate->detect cluster_intro cluster_intro cluster_ion cluster_ion cluster_intro->cluster_ion Gaseous Sample cluster_analysis cluster_analysis cluster_ion->cluster_analysis Ion Beam final_spectrum Final Mass Spectrum for Interpretation cluster_analysis->final_spectrum Ion Abundance Data

Caption: Workflow for Electron Ionization Mass Spectrometry.

Interpretation of Mass Spectrum

The mass spectrum provides crucial information for confirming the molecular weight and structural features of this compound.

  • Molecular Ion Peak ([M]⁺): The presence of a molecular ion peak at m/z 184 is expected, which corresponds to the molecular weight of the compound (C₁₁H₈N₂O). The intensity of this peak can vary depending on the stability of the molecule under EI conditions.

  • Fragmentation Pattern: The fragmentation of N-acetylindoles often involves the loss of the acetyl group. A prominent peak at m/z 142 would correspond to the loss of a ketene molecule (CH₂=C=O, 42 Da) from the molecular ion, a common fragmentation pathway for N-acetyl compounds.[5][6] Subsequent loss of hydrogen cyanide (HCN, 27 Da) from this fragment would lead to an ion at m/z 115, which is characteristic of the indole ring fragmentation. The observation of a peak at m/z 43 is indicative of the acetyl cation ([CH₃CO]⁺).

Conclusion

The combined analysis of NMR, IR, and MS data provides a comprehensive and unambiguous structural confirmation of this compound. The ¹H and ¹³C NMR spectra reveal the detailed carbon-hydrogen framework, the IR spectrum confirms the presence of the key nitrile and amide functional groups, and the mass spectrum verifies the molecular weight and provides characteristic fragmentation patterns. This technical guide serves as a foundational resource for scientists working with this and related indole derivatives, ensuring confidence in its chemical identity for further research and development endeavors.

References

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395.
  • Kihel, A. E., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7(4), 351-355.
  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Smith, B. C. (2018).
  • University of Illinois. (n.d.). Electron Ionization. School of Chemical Sciences. Retrieved from [Link]

  • Tony, D. (2015, April 1). Understanding Electron Ionization Processes for GC–MS. LCGC International. [Link]

  • Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts.
  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

  • Shimadzu. (n.d.). Ionization Modes: EI. Retrieved from [Link]

  • University of California, Davis. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 5). IR Spectroscopy. Retrieved from [Link]

  • Horn, P. J., Bird, H. D., & Williams, E. R. (2000). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 11(4), 346–353.
  • Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy. [Link]

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An In-depth Technical Guide to 1-acetyl-1H-indole-6-carbonitrile: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 1-acetyl-1H-indole-6-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. Given the limited direct historical information on its discovery, this document focuses on its plausible synthesis, detailed spectroscopic characterization, and potential applications in drug development, drawing upon established principles of indole chemistry and data from structurally related molecules. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and ability to mimic peptide structures allow indole derivatives to bind to a wide range of enzymes and receptors, leading to a broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3]

This compound (CAS No: 1017791-09-1) is a functionalized indole derivative that combines several key features of interest for drug design.[4] The N-acetylation can influence the compound's solubility, metabolic stability, and binding interactions, while the 6-cyano group can act as a hydrogen bond acceptor or be further elaborated into other functional groups. The strategic placement of these functionalities on the indole ring creates a molecule with considerable potential for modulation of biological targets.

Proposed Synthesis of this compound

A common and versatile method for constructing substituted indoles is the Fischer indole synthesis . However, for a 6-substituted indole, a more convergent approach starting from a substituted aniline is often preferred. The following proposed synthesis begins with 4-amino-3-bromobenzonitrile.

Synthetic_Pathway_1 A 4-Amino-3-bromobenzonitrile B Intermediate Diazonium Salt A->B NaNO2, HCl C 6-Bromo-1H-indole B->C Fischer Indole Synthesis (e.g., with acetone, then reduction) D 1H-Indole-6-carbonitrile C->D Cyanation (e.g., CuCN, DMF) E This compound D->E N-Acetylation (Ac2O, pyridine)

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 6-Bromo-1H-indole

This step can be achieved through various indole syntheses. For this protocol, we will outline a hypothetical approach based on the Bartoli indole synthesis, which is effective for preparing 7-substituted indoles but can be adapted. A more traditional approach might involve a multi-step process starting from a commercially available bromoaniline.

  • Starting Material: 4-Bromo-2-nitrotoluene.

  • Reaction: The starting material can be subjected to a Reissert indole synthesis. This involves condensation with diethyl oxalate in the presence of a base (e.g., sodium ethoxide) to form an intermediate, which is then reductively cyclized (e.g., with iron in acetic acid) to yield 6-bromo-1H-indole.

Step 2: Synthesis of 1H-Indole-6-carbonitrile

This transformation involves a cyanation reaction, typically a Rosenmund-von Braun reaction.

  • To a solution of 6-bromo-1H-indole in a polar aprotic solvent such as DMF or NMP, add copper(I) cyanide (CuCN).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 150 to 200 °C for several hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and quench with an aqueous solution of ferric chloride or sodium cyanide to decompose the copper complexes.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1H-indole-6-carbonitrile.

Step 3: Synthesis of this compound

This final step is a standard N-acetylation of the indole nitrogen.

  • Dissolve 1H-indole-6-carbonitrile in a suitable solvent, such as pyridine or dichloromethane with a base like triethylamine.

  • Cool the solution in an ice bath.

  • Add acetic anhydride or acetyl chloride dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the final product by recrystallization or column chromatography to yield this compound.

Spectroscopic Characterization (Predicted)

Predicted ¹H and ¹³C NMR Data

The following table summarizes the predicted chemical shifts for the key protons and carbons of the molecule in a typical NMR solvent like DMSO-d₆.

Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
1-acetyl CH₃~2.6~24
1-acetyl C=O-~168
2-H~6.8~108
3-H~7.8~128
3a-C-~126
4-H~7.9~122
5-H~7.6~125
6-CN-~119
6-C-~105
7-H~8.2~120
7a-C-~136

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Key expected IR absorption bands would include:

  • ~2220 cm⁻¹: C≡N stretching of the nitrile group.

  • ~1700 cm⁻¹: C=O stretching of the N-acetyl group.

  • ~1600-1450 cm⁻¹: C=C stretching within the aromatic indole ring.

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

Mass Spectrometry

The expected exact mass can be calculated from the molecular formula C₁₁H₈N₂O. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Potential Applications in Drug Discovery

The indole scaffold is a cornerstone in the development of therapeutics for a wide range of diseases. The specific functionalization of this compound suggests several promising avenues for investigation.

Potential_Applications cluster_targets Potential Biological Targets cluster_diseases Therapeutic Areas Core This compound Kinases Protein Kinases Core->Kinases GPCRs GPCRs Core->GPCRs Enzymes Metabolic Enzymes Core->Enzymes Oncology Oncology Kinases->Oncology Inflammation Inflammation GPCRs->Inflammation Neurology Neurological Disorders GPCRs->Neurology Infectious Infectious Diseases Enzymes->Infectious

Caption: Relationship between the core structure and potential therapeutic applications.

  • Anticancer Activity: Many indole derivatives exhibit potent anticancer activity by targeting various cellular pathways. The N-acetyl group and the cyano moiety could potentially interact with the active sites of protein kinases, which are often dysregulated in cancer.

  • Antimicrobial and Antiviral Agents: The indole nucleus is present in several natural and synthetic antimicrobial and antiviral compounds. The electron-withdrawing nature of the cyano group and the modified electronic profile from N-acetylation could lead to novel interactions with microbial or viral enzymes.

  • Anti-inflammatory Properties: Indole derivatives have been explored as inhibitors of inflammatory pathways. The potential for this compound to modulate cyclooxygenase (COX) enzymes or other inflammatory mediators warrants investigation.

  • Neurological Disorders: The structural similarity of the indole ring to neurotransmitters like serotonin has led to the development of numerous drugs for neurological conditions. The specific substitution pattern of this compound could offer selectivity for certain receptor subtypes.

The acetylation of phenolic compounds has been shown to sometimes enhance their biological activity.[5] This suggests that the N-acetyl group in this compound may not only improve its pharmacokinetic properties but could also contribute directly to its biological efficacy.

Conclusion

This compound represents a promising, yet underexplored, molecule for chemical and biological investigation. While its specific discovery and history are not well-documented, its synthesis is achievable through established chemical methodologies. This guide provides a robust framework for its preparation, characterization, and exploration as a potential therapeutic agent. The unique combination of an N-acetylated indole core with a 6-carbonitrile functionality makes it a valuable scaffold for further research and development in medicinal chemistry.

References

  • National Analytical Corporation. 1-acetyl-1h-indole- 6-carbonitrile - Cas No: 1017791-09-1 at Best Price in Mumbai. Available from: [Link]

  • Chen, H., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Hrizi, A., et al. (2020). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules. Available from: [Link]

  • Kaur, M., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. Available from: [Link]

  • Gomaa, A.-M., & Ali, M. M. (2025). 3-Acetylindoles: Synthesis, Reactions and Biological Activities. ResearchGate. Available from: [Link]

  • Nasr, T., et al. (2025). 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. ResearchGate. Available from: [Link]

  • Nasr, T., et al. (2025). 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. PubMed. Available from: [Link]

  • Koutras, C., et al. (2007). Biological activity of acetylated phenolic compounds. PubMed. Available from: [Link]

  • Google Patents.Improved method for the preparation of 1-acetyl-6-amino-3,3-dimethyl-2,3-dihydroindole.

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Unlocking the Therapeutic Potential of 1-acetyl-1H-indole-6-carbonitrile: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus represents a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities.[1][2][3] The novel compound, 1-acetyl-1H-indole-6-carbonitrile, while currently uncharacterized biologically, possesses structural motifs suggestive of significant therapeutic potential. This technical guide outlines a comprehensive, multi-pronged strategy for the elucidation of its molecular targets and mechanism of action. We present a systematic workflow, commencing with robust in silico predictive modeling to generate testable hypotheses, followed by detailed protocols for experimental validation through biochemical and cell-based assays. This document is intended for researchers, scientists, and drug development professionals dedicated to the discovery of novel therapeutics, providing both the conceptual framework and the practical methodologies required to unlock the promise of this intriguing molecule.

Introduction: The Indole Scaffold as a Foundation for Drug Discovery

The indole ring system, a fusion of benzene and pyrrole rings, is a cornerstone of modern pharmacology.[1][2] Its structural versatility allows for interactions with a wide array of biological macromolecules, leading to a diverse range of therapeutic applications.[1][2] Indole derivatives have been successfully developed as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1][3][4] The efficacy of these compounds often stems from their ability to modulate key cellular signaling pathways by interacting with targets such as protein kinases, histone deacetylases (HDACs), tubulin, and G-protein coupled receptors (GPCRs).[1][2][4]

The subject of this guide, this compound, is a synthetic indole derivative. While its specific biological activities are yet to be determined, its chemical structure warrants a thorough investigation into its potential as a therapeutic agent. The presence of the acetyl group at the 1-position and the carbonitrile moiety at the 6-position introduces unique electronic and steric properties that could confer novel target specificities.

This guide provides a roadmap for the systematic identification and validation of the therapeutic targets of this compound, transforming it from a chemical entity into a potential lead compound for drug development.

Phase 1: In Silico Target Prediction – Generating Hypotheses

Given the absence of existing biological data for this compound, our investigation commences with computational methodologies. These in silico approaches leverage the vast repositories of known drug-target interactions to predict the most probable biological targets for our query molecule.[5][6] This predictive phase is crucial for focusing subsequent experimental efforts on the most promising avenues, thereby conserving time and resources.

Ligand-Based Approaches: Learning from the Known

Ligand-based methods operate on the principle that structurally similar molecules often exhibit similar biological activities.[7] By comparing this compound to compounds with known targets in extensive databases, we can infer its potential biological functions.

This foundational technique involves screening large chemical databases for molecules with a high degree of structural similarity to our compound of interest.

Experimental Protocol: 2D and 3D Similarity Searching

  • Compound Preparation:

    • Generate a 2D structure of this compound using chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structure to a 3D conformation and perform energy minimization using a suitable force field (e.g., MMFF94).

    • Represent the 2D structure as a molecular fingerprint (e.g., Morgan fingerprints, MACCS keys).

  • Database Selection:

    • Utilize large-scale, publicly accessible databases such as:

      • ChEMBL: A curated database of bioactive molecules with drug-like properties.[8]

      • PubChem: A comprehensive database of chemical molecules and their activities against biological assays.[8][9]

      • DrugBank: A resource that combines detailed drug data with comprehensive drug target information.[8][10]

  • Similarity Search Execution:

    • Submit the 2D fingerprint or 3D conformer of this compound to the selected databases.

    • Employ the Tanimoto coefficient as the similarity metric for 2D searches.

    • Utilize shape-based or feature-based algorithms for 3D similarity screening.

  • Data Analysis and Target Prioritization:

    • Retrieve the top-ranked similar compounds and their associated biological targets and activity data (e.g., IC50, Ki, EC50).

    • Group the identified targets by protein family (e.g., kinases, GPCRs, proteases).

    • Prioritize targets that appear frequently among the most similar compounds and have high-potency interactions.

Data Presentation: Putative Targets from Similarity Search

RankSimilar Compound (Example)Similarity Score (Tanimoto)Known Target(s)Target Class
1Indole-based Kinase Inhibitor0.85Aurora Kinase A, VEGFR2Kinase
2Serotonin Receptor Modulator0.825-HT2A, 5-HT6GPCR
3HDAC Inhibitor0.79HDAC6Epigenetic
4Anti-inflammatory Indole0.77COX-2, NF-κBEnzyme, TF

This table is illustrative and represents hypothetical data that would be generated from the described protocol.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target.[11][12][13] By building a pharmacophore model from known active ligands of a particular target, we can screen this compound for its ability to fit this model.

Experimental Protocol: Ligand-Based Pharmacophore Screening

  • Target Selection and Ligand Set Compilation:

    • Based on the results of the similarity search, select a high-priority target family (e.g., protein kinases).

    • From a database like BindingDB, compile a set of structurally diverse, high-potency ligands for the selected target.[9]

  • Pharmacophore Model Generation:

    • Align the 3D structures of the compiled ligand set.

    • Identify common chemical features (hydrogen bond donors/acceptors, hydrophobic centroids, aromatic rings, positive/negative ionizable groups).

    • Generate a 3D pharmacophore model that encapsulates these shared features.

  • Screening of this compound:

    • Generate multiple low-energy conformers of this compound.

    • Screen these conformers against the generated pharmacophore model.

    • Calculate a "fit score" to quantify how well the molecule's features align with the pharmacophore.

  • Analysis:

    • A high fit score suggests that this compound is likely to bind to the target from which the pharmacophore was derived.

Pharmacophore_Screening_Workflow cluster_model_generation Pharmacophore Model Generation cluster_screening Screening ligand_set Diverse High-Potency Ligands for Target X alignment 3D Structural Alignment ligand_set->alignment feature_id Common Feature Identification alignment->feature_id model Generated Pharmacophore Model feature_id->model screen Screen Against Pharmacophore Model model->screen query_mol This compound (Multiple Conformers) query_mol->screen fit_score Calculate Fit Score screen->fit_score

Caption: Ligand-Based Pharmacophore Screening Workflow.

Structure-Based Approaches: Interrogating the Target Space

When the three-dimensional structure of potential protein targets is known, we can employ structure-based methods to predict binding.

Reverse docking, also known as inverse docking, is a powerful computational technique where a single ligand is docked against a large library of protein structures.[4][14][15] This approach allows for an unbiased search for potential binding partners.

Experimental Protocol: High-Throughput Reverse Docking

  • Ligand Preparation:

    • Prepare the 3D structure of this compound as described in section 2.1.1, ensuring correct protonation states and assigning partial charges.

  • Protein Target Library Preparation:

    • Compile a library of 3D protein structures from the Protein Data Bank (PDB). This library should be diverse and include representatives from major druggable protein families (kinases, GPCRs, nuclear receptors, etc.).

    • Prepare each protein structure by removing water molecules, adding hydrogen atoms, and defining the binding site or using a "blind docking" approach where the entire protein surface is considered.

  • Docking Simulation:

    • Utilize a validated docking program (e.g., AutoDock Vina, GOLD) to systematically dock this compound into the binding site of each protein in the library.[16]

    • The docking algorithm will generate multiple binding poses and calculate a corresponding binding affinity or docking score for each.

  • Results Analysis and Hit Selection:

    • Rank the protein targets based on the predicted binding affinities.

    • Filter the results, prioritizing targets with the most favorable (lowest) binding energies.

    • Visually inspect the top-ranked docking poses to ensure that the predicted interactions are chemically reasonable (e.g., formation of hydrogen bonds, hydrophobic interactions).

Data Presentation: Top Hits from Reverse Docking Screen

RankProtein Target (PDB ID)Target FamilyPredicted Binding Affinity (kcal/mol)Key Predicted Interactions
1Cyclin-Dependent Kinase 2 (1HCK)Kinase-9.8H-bond with backbone of Leu83
2Estrogen Receptor Alpha (1A52)Nuclear Receptor-9.5Pi-stacking with Phe404
3p38 MAP Kinase (3S3I)Kinase-9.2H-bond with Met109
4Peroxisome Proliferator-Activated Receptor Gamma (4PRG)Nuclear Receptor-9.0Hydrophobic interactions with Cys285

This table is illustrative and represents hypothetical data that would be generated from the described protocol.

Reverse_Docking_Workflow ligand Prepared 3D Ligand (this compound) docking High-Throughput Docking Simulation ligand->docking protein_lib Library of Prepared Protein Structures (PDB) protein_lib->docking analysis Rank by Binding Affinity & Visual Inspection docking->analysis target_list Prioritized List of Potential Targets analysis->target_list

Caption: High-Throughput Reverse Docking Workflow.

Phase 2: Experimental Validation – From Prediction to Proof

The hypotheses generated in Phase 1 must be rigorously tested through experimental validation. This phase involves a tiered approach, beginning with biochemical assays to confirm direct target engagement and progressing to cell-based assays to assess functional consequences.

Biochemical Assays: Confirming Direct Interaction

Biochemical assays are essential for confirming a direct, physical interaction between this compound and its predicted targets.

If the predicted targets are enzymes (e.g., kinases, proteases, deacetylases), their activity can be measured in the presence and absence of the compound.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example)

  • Reagents and Materials:

    • Recombinant human kinase (e.g., CDK2/Cyclin A).

    • Kinase-specific substrate peptide.

    • ATP (adenosine triphosphate).

    • This compound, dissolved in DMSO and serially diluted.

    • Kinase assay buffer.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Assay Procedure:

    • Add kinase, substrate, and assay buffer to a 384-well plate.

    • Add serially diluted this compound or DMSO (vehicle control) to the wells.

    • Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a further period (e.g., 60 minutes) at room temperature.

    • Stop the reaction and measure the amount of product (ADP) formed using the detection reagent and a luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of compound that inhibits 50% of the enzyme's activity).

Cell-Based Assays: Assessing Functional Outcomes

Cell-based assays are critical for understanding how target engagement by this compound translates into a functional cellular response.

Cellular Thermal Shift Assays (CETSA) can confirm that the compound binds to its target in a cellular context.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line overexpressing the target kinase) to confluence.

    • Treat the cells with this compound or vehicle (DMSO) for a specified time.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes).

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thawing.

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the amount of soluble target protein remaining at each temperature using Western blotting or another quantitative protein detection method.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both treated and untreated samples.

    • Ligand binding stabilizes the protein, resulting in a shift of the melting curve to higher temperatures. The magnitude of this shift indicates the extent of target engagement.

Based on the function of the validated target, specific phenotypic assays should be conducted. For example, if a cell cycle kinase like CDK2 is a confirmed target, assays measuring cell proliferation and cell cycle distribution are appropriate.

Experimental Protocol: Cell Proliferation Assay (e.g., using CellTiter-Glo®)

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound.

  • Incubation:

    • Incubate the plate for a period that allows for several cell doublings (e.g., 72 hours).

  • Viability Measurement:

    • Add a reagent that measures ATP levels (an indicator of cell viability) to each well.

    • Measure the luminescence, which is proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (the concentration that causes 50% growth inhibition).

Conclusion and Future Directions

This guide has presented a logical and experimentally robust workflow for the identification and validation of therapeutic targets for the novel compound this compound. By integrating in silico prediction with rigorous biochemical and cell-based validation, researchers can efficiently navigate the early stages of the drug discovery process.

The successful identification of a validated target for this compound opens the door to further preclinical development. Future studies should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to optimize potency and selectivity.

  • In Vivo Efficacy Studies: Evaluating the compound's therapeutic effect in relevant animal models of disease.

  • Pharmacokinetic and Toxicological Profiling: Assessing the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.

The systematic approach detailed herein provides a solid foundation for uncovering the full therapeutic potential of this compound and other novel chemical entities.

References

  • Shafiee, G., et al. (2025). Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery | Request PDF. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available at: [Link]

  • TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. (2013). NIH. Available at: [Link]

  • Computational Approach for Drug Target Identification. (n.d.). Chemical Genomics. Available at: [Link]

  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology. Available at: [Link]

  • Pharmacophore modeling in drug design. (2025). PubMed. Available at: [Link]

  • What is pharmacophore modeling and its applications? (2025). Patsnap Synapse. Available at: [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). (2024). PubMed. Available at: [Link]

  • ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. (2023). NIH. Available at: [Link]

  • Pharmacophore modeling | PDF. (n.d.). Slideshare. Available at: [Link]

  • Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. (n.d.). Springer Link. Available at: [Link]

  • Reverse docking: Significance and symbolism. (2024). Consensus. Available at: [Link]

  • A Strategic Guide to Chemical Databases in Modern Drug Development. (n.d.). DrugPatentWatch. Available at: [Link]

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In Silico Modeling of 1-acetyl-1H-indole-6-carbonitrile: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical framework for the in silico modeling of 1-acetyl-1H-indole-6-carbonitrile, a small molecule with potential applications in drug discovery. Tailored for researchers, scientists, and drug development professionals, this document eschews a rigid template in favor of a narrative that logically unfolds the causality behind experimental choices in computational drug design. We will navigate the essential in silico techniques, from initial structure preparation to the prediction of pharmacokinetic properties, grounding each step in established scientific principles and authoritative protocols.

Introduction: The Rationale for In Silico Investigation

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1] The specific derivative, this compound, presents a unique combination of a reactive acetyl group and a polar carbonitrile moiety, suggesting potential interactions with a variety of biological targets. In silico modeling offers a rapid and cost-effective approach to explore the therapeutic potential of such novel chemical entities, allowing for the early identification of promising candidates and the filtering out of those with unfavorable properties.[2] This guide will provide a practical walkthrough of a robust in silico workflow, empowering researchers to unlock the potential of this and other novel small molecules.

Part 1: Ligand and Target Preparation: The Foundation of Accurate Modeling

The fidelity of any in silico model is fundamentally dependent on the quality of the input structures. This section details the critical first steps of preparing both the small molecule (ligand) and its potential protein target for subsequent analysis.

Ligand Preparation: From 2D Structure to 3D Conformation

The journey of in silico analysis begins with the accurate representation of our molecule of interest, this compound.

Experimental Protocol:

  • 2D Structure Representation: Obtain the 2D structure of this compound. This can be drawn using chemical drawing software such as ChemDraw or Marvin Sketch, or retrieved from chemical databases like PubChem or ChemicalBook.[3]

  • Conversion to 3D Structure: Convert the 2D structure into a 3D conformation. This is typically achieved using computational chemistry software like Open Babel.

  • Energy Minimization: The initial 3D structure is often not in its most stable, low-energy conformation. Therefore, it is crucial to perform energy minimization using a suitable force field, such as MMFF94 or UFF. This process optimizes the bond lengths, bond angles, and torsion angles to arrive at a more realistic 3D representation.

Target Identification and Preparation: Selecting a Relevant Biological Partner

The choice of a biological target is paramount for meaningful in silico studies. Indole derivatives have been shown to interact with a wide range of protein targets, including protein kinases, which are key regulators of cellular processes and frequently implicated in disease.[4] For the purpose of this guide, we will focus on a member of the Mitogen-Activated Protein Kinase (MAPK) family, specifically p38 MAPK, a well-established target in inflammatory diseases.[2][5]

Experimental Protocol:

  • PDB Structure Retrieval: Download the 3D crystal structure of the chosen protein target from the Protein Data Bank (PDB). For this guide, we will use the PDB entry 1A9U , which represents the human p38 MAP kinase.[5]

  • Protein Preparation: The raw PDB structure often contains non-essential components that need to be removed or corrected. This includes:

    • Removal of Water Molecules and Co-solvents: These are typically not involved in the direct ligand-protein interaction and can interfere with docking calculations.

    • Addition of Hydrogen Atoms: PDB files often lack explicit hydrogen atoms, which are crucial for accurate force field calculations and hydrogen bond analysis.

    • Protonation State Assignment: The protonation states of ionizable residues (e.g., Asp, Glu, His, Lys, Arg) at a physiological pH (typically 7.4) must be correctly assigned.

    • Handling Missing Residues and Loops: Some PDB structures may have missing residues or loops. These can be modeled using homology modeling or loop refinement tools.

Part 2: Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[6] This allows us to estimate the binding affinity and visualize the key interactions driving the binding event.

Experimental Protocol:

  • Active Site Definition: The binding site (or active site) on the protein where the ligand is expected to bind must be defined. This can be done by identifying the location of a co-crystallized ligand in the PDB structure or by using active site prediction algorithms. For p38 MAPK (PDB: 1A9U), the ATP binding site is the target.

  • Grid Box Generation: A grid box is generated around the defined active site. This grid defines the search space for the docking algorithm.

  • Docking Simulation: A docking algorithm, such as AutoDock Vina, is used to explore different conformations and orientations of the ligand within the grid box.[7][8] The algorithm employs a scoring function to evaluate the binding affinity of each pose.

  • Analysis of Docking Results: The results of the docking simulation are a series of ligand poses ranked by their predicted binding affinities (typically in kcal/mol). The top-ranked poses are then visually inspected to analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein.

Data Presentation:

ParameterValue
Protein Target p38 MAP Kinase (PDB: 1A9U)
Ligand This compound
Docking Software AutoDock Vina
Predicted Binding Affinity Value to be determined by the simulation
Key Interacting Residues Residues to be identified from visual analysis

Visualization:

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Ligand_Prep Ligand Preparation (3D Structure, Energy Minimization) Define_Site Define Active Site Ligand_Prep->Define_Site Target_Prep Target Preparation (PDB Structure, Cleaning) Target_Prep->Define_Site Grid_Gen Generate Grid Box Define_Site->Grid_Gen Run_Docking Run Docking Algorithm Grid_Gen->Run_Docking Analyze_Poses Analyze Binding Poses Run_Docking->Analyze_Poses Visualize_Interactions Visualize Interactions Analyze_Poses->Visualize_Interactions

Caption: A streamlined workflow for molecular docking simulations.

Part 3: Molecular Dynamics Simulation: Unveiling the Dynamics of Interaction

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time.[5][9][10] This provides a more realistic assessment of the stability of the binding pose and the key interactions.

Experimental Protocol:

  • System Setup: The top-ranked docked pose of the ligand-protein complex is placed in a simulation box filled with explicit water molecules and counter-ions to neutralize the system.

  • Force Field Parameterization: A suitable force field, such as CHARMM, AMBER, or GROMOS, is chosen to describe the interactions between all atoms in the system.[11] While standard parameters exist for proteins and common molecules, specific parameters for novel ligands like this compound may need to be generated using tools like the Force Field Toolkit (ffTK) or SwissParam.[5][12]

  • Energy Minimization: The entire system is energy minimized to remove any steric clashes.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is adjusted to atmospheric pressure. This equilibration phase allows the system to reach a stable state.

  • Production Run: A long production run (typically tens to hundreds of nanoseconds) is performed, during which the trajectories of all atoms are saved at regular intervals.

  • Trajectory Analysis: The saved trajectories are analyzed to understand the dynamic behavior of the ligand-protein complex. Key analyses include:

    • Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the protein over time.

    • Binding Free Energy Calculations (e.g., MM/PBSA or MM/GBSA): To obtain a more accurate estimation of the binding affinity.

Visualization:

MD_Simulation_Workflow Start Start with Docked Complex Setup System Setup (Solvation, Ionization) Start->Setup Parameterize Force Field Parameterization Setup->Parameterize Minimize Energy Minimization Parameterize->Minimize Equilibrate Equilibration (NVT, NPT) Minimize->Equilibrate Production Production MD Run Equilibrate->Production Analyze Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analyze End Binding Stability & Affinity Analyze->End

Caption: The sequential stages of a molecular dynamics simulation.

Part 4: ADMET Prediction: Assessing Drug-Likeness and Pharmacokinetic Properties

A potent ligand is of little therapeutic value if it cannot reach its target in the body or if it has toxic side effects. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in early-stage drug discovery to assess the "drug-likeness" of a compound.[13]

Experimental Protocol:

  • Selection of ADMET Prediction Tools: A variety of online tools and software packages are available for ADMET prediction, such as SwissADME, pkCSM, and ADMETlab.[1] It is advisable to use multiple tools to obtain a consensus prediction.

  • Input of Molecular Structure: The 2D or 3D structure of this compound is submitted to the selected tools.

  • Analysis of Predicted Properties: The tools will provide predictions for a wide range of ADMET properties, including:

    • Physicochemical Properties: Molecular weight, logP (lipophilicity), solubility.

    • Pharmacokinetics: Human intestinal absorption (HIA), Caco-2 permeability, blood-brain barrier (BBB) penetration, plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) inhibition.

    • Toxicity: Ames test for mutagenicity, hepatotoxicity.

  • Evaluation against Drug-Likeness Rules: The predicted properties are evaluated against established drug-likeness rules, such as Lipinski's Rule of Five, to assess the compound's potential as an orally bioavailable drug.

Data Presentation:

ADMET PropertyPredicted ValueAcceptable Range
Molecular Weight Calculated< 500 g/mol
LogP Predicted< 5
Hydrogen Bond Donors Calculated< 5
Hydrogen Bond Acceptors Calculated< 10
Aqueous Solubility PredictedGood
Human Intestinal Absorption PredictedHigh
BBB Permeability PredictedNo/Yes
CYP2D6 Inhibition PredictedNo
Ames Mutagenicity PredictedNon-mutagenic
Hepatotoxicity PredictedNo

Conclusion: Synthesizing In Silico Insights for Informed Drug Discovery

This technical guide has outlined a comprehensive in silico workflow for the characterization of this compound. By systematically applying molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can gain valuable insights into the potential of this and other novel compounds as therapeutic agents. It is crucial to remember that in silico predictions are not a substitute for experimental validation. However, they serve as a powerful hypothesis-generating tool, enabling the prioritization of compounds for synthesis and biological testing, thereby accelerating the drug discovery pipeline and reducing the attrition rate of drug candidates. The integration of these computational methods into modern drug discovery workflows is no longer an option, but a necessity for efficient and successful drug development.

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  • Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. (n.d.). NIH.
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  • Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. (2023). NIH.
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A Practical Guide to the Preliminary Cytotoxicity Screening of 1-acetyl-1H-indole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for conducting a preliminary in vitro cytotoxicity screening of the novel compound, 1-acetyl-1H-indole-6-carbonitrile. Designed for researchers, scientists, and drug development professionals, this document outlines the rationale behind experimental choices, detailed protocols for established assays, and guidance on data interpretation. By adhering to the principles of scientific integrity, this guide serves as a self-validating system for the initial assessment of this compound's cytotoxic potential.

Introduction: The Therapeutic Potential of Indole Derivatives and the Imperative of Cytotoxicity Screening

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities, including anti-cancer effects.[1][2] Derivatives of indole, such as indole-carbonitriles, are of particular interest due to their potential as therapeutic agents.[3] The compound this compound, while a defined chemical entity (CAS No: 1017791-09-1), lacks extensive characterization in the public domain regarding its biological effects.[4][5]

Preliminary cytotoxicity screening is a critical first step in the drug discovery pipeline.[6] It provides essential information on the concentration-dependent toxic effects of a novel compound on cultured cells, enabling an early assessment of its therapeutic window.[7] This guide will focus on two robust and widely accepted methods for assessing cytotoxicity: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the LDH assay, which quantifies membrane integrity.

Compound Handling and Preparation

Synthesis of this compound (A Representative Approach)

It is imperative to characterize the synthesized compound thoroughly using techniques such as NMR, mass spectrometry, and HPLC to confirm its identity and purity before biological evaluation.

Preparation of Stock Solutions

The accurate preparation of stock solutions is fundamental to obtaining reproducible results. Due to the aromatic and likely hydrophobic nature of this compound, an organic solvent will be necessary for initial solubilization.

Protocol for Stock Solution Preparation:

  • Solvent Selection: Begin by testing the solubility of the compound in a small volume of sterile, cell culture-grade dimethyl sulfoxide (DMSO). DMSO is a common solvent for this purpose but can be toxic to cells at higher concentrations.[8]

  • Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM, in DMSO. This allows for subsequent dilutions into cell culture medium where the final DMSO concentration will be negligible.

  • Procedure:

    • Accurately weigh a precise amount of this compound.

    • Add the calculated volume of DMSO to achieve the desired molarity.

    • Ensure complete dissolution by gentle vortexing or sonication.

    • Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

In Vitro Cytotoxicity Assessment: Methodologies

For a comprehensive preliminary screening, it is advisable to employ at least two assays that measure different cellular parameters. Here, we detail the MTT assay (metabolic activity) and the LDH assay (membrane integrity).

Cell Line Selection and Culture

The choice of cell line is critical and should be guided by the research objectives. For a general anti-cancer screening, a panel of cell lines representing different cancer types is recommended. Commonly used and well-characterized cell lines include:

  • HeLa (Cervical Cancer): A robust and widely used cell line.

  • MCF-7 (Breast Cancer): An estrogen receptor-positive breast cancer cell line.

  • A549 (Lung Cancer): A human lung adenocarcinoma cell line.

  • HepG2 (Hepatocellular Carcinoma): A human liver cancer cell line.

General Cell Culture Protocol:

  • Maintain cell lines in their recommended culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[7]

  • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[7]

  • Subculture the cells regularly to maintain them in the logarithmic growth phase.[7]

Assay 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

MTT Assay Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[7]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.

    • Include appropriate controls:

      • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest concentration of the test compound.

      • Untreated Control: Cells treated with complete culture medium only.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).

  • Incubation: Incubate the plate for a defined period, typically 24, 48, or 72 hours.[7]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[7]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Assay 2: Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium. This provides a measure of compromised cell membrane integrity.

LDH Assay Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).

  • Sample Collection: After the incubation period, carefully collect a sample of the cell culture supernatant from each well.

  • LDH Reaction:

    • Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.

    • Typically, the supernatant is transferred to a new 96-well plate.

    • A reaction mixture containing a substrate and a tetrazolium salt is added to each well.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.

Data Analysis and Interpretation

Calculation of Percentage Cell Viability (MTT Assay)

The percentage of cell viability is calculated using the following formula:

% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

Calculation of Percentage Cytotoxicity (LDH Assay)

The percentage of cytotoxicity is calculated using the following formula, which requires additional controls for spontaneous and maximum LDH release:

% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

  • Spontaneous LDH Release: Supernatant from untreated cells.

  • Maximum LDH Release: Supernatant from cells treated with a lysis buffer (provided in the kit).

Determination of IC50 Value

The IC50 (half-maximal inhibitory concentration) is a key measure of a compound's potency and is the concentration that causes a 50% reduction in cell viability.

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC50 value.

Data Presentation

Quantitative data should be summarized in a clear and structured format for easy comparison.

Table 1: Hypothetical Cytotoxicity of this compound on Various Cancer Cell Lines (MTT Assay)

Cell LineIC50 (µM) after 48h Incubation
HeLa[Insert Hypothetical Value]
MCF-7[Insert Hypothetical Value]
A549[Insert Hypothetical Value]
HepG2[Insert Hypothetical Value]

Visualizing the Workflow

Diagrams are essential for visualizing experimental processes and relationships.

experimental_workflow cluster_preparation Phase 1: Preparation cluster_assay Phase 2: Cytotoxicity Assays cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Phase 3: Data Analysis compound This compound (Synthesis & Characterization) stock Prepare 10 mM Stock in DMSO compound->stock cells Cell Line Culture (HeLa, MCF-7, A549, HepG2) seeding Seed Cells in 96-well Plates treatment Treat with Serial Dilutions of Compound (24, 48, 72h) seeding->treatment mtt_reagent Add MTT Reagent treatment->mtt_reagent ldh_supernatant Collect Supernatant treatment->ldh_supernatant formazan Incubate (Formazan Formation) mtt_reagent->formazan dissolve Dissolve Formazan (DMSO) formazan->dissolve mtt_read Read Absorbance (570 nm) dissolve->mtt_read calc_viability Calculate % Cell Viability mtt_read->calc_viability ldh_reaction Add LDH Reaction Mix ldh_supernatant->ldh_reaction ldh_incubate Incubate ldh_reaction->ldh_incubate ldh_read Read Absorbance (490 nm) ldh_incubate->ldh_read calc_cytotoxicity Calculate % Cytotoxicity ldh_read->calc_cytotoxicity ic50 Determine IC50 Value (Non-linear Regression) calc_viability->ic50

Caption: Workflow for Preliminary Cytotoxicity Screening.

Conclusion

This guide provides a robust and scientifically sound framework for the initial cytotoxic evaluation of this compound. By employing these standardized assays and adhering to rigorous experimental practices, researchers can generate reliable preliminary data to inform decisions on the future development of this and other novel indole derivatives.

References

  • Cytotoxicity study of some indole derivatives. (2024). Bio-protocol, 14(24), e4976. [Link]

  • Synthesis, biological evaluation and molecular modeling studies of methyl indole-isoxazole carbohydrazide derivatives as multi-target anti-Alzheimer's agents. (2024). Scientific Reports, 14(1), 21547. [Link]

  • Syntheses of New Multisubstituted 1-Acyloxyindole Compounds. (2022). Molecules, 27(19), 6745. [Link]

  • Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. (2022). Frontiers in Chemistry, 10, 842229. [Link]

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (2021). Molecules, 26(20), 6245. [Link]

  • 1-acetyl-1h-indole- 6-carbonitrile - Cas No: 1017791-09-1 at Best Price in Mumbai. (n.d.). IndiaMART. [Link]

  • In vitro cytotoxic activity of selected indole derivatives in a panel... (2016). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of 1-Arylsulfonyl-5-(N-hydroxyacrylamide)indoles as Potent Histone Deacetylase Inhibitors with Antitumor Activity in Vivo. (2015). Journal of Medicinal Chemistry, 58(23), 9345–9356. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). Methods in Molecular Biology, 1951, 15–21. [Link]

  • Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. (2024). Toxicology in Vitro, 99, 105844. [Link]

  • ChemInform Abstract: Synthesis of 3-Acyl-1-hydroxy-1H-indole-5,6-dicarbonitriles. (2015). ChemInform, 46(32). [Link]

  • Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. (2024). European Journal of Medicinal Chemistry, 270, 117231. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. [Link]

  • In vitro cytotoxicity, gene expression, bioinformatics, biochemical analysis, and in silico analysis of synthesized carbonitrile derivatives. (2023). Amino Acids, 55(4), 589–605. [Link]

  • IN-VITRO EVALUATION CYTOTOXIC POTENTIAL OF NOVEL ISOINDOLE DERIVATIVES ON VARIOUS CANCER CELL LINES. (2022). Gazi University Journal of Science, 35(3), 887-901. [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (2013). University of Rostock. [Link]

  • Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives. (2022). Molecules, 27(19), 6296. [Link]

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  • Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. (2023). International Journal of Molecular Sciences, 24(13), 10841. [Link]

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Introduction: The Critical Role of Preformulation Studies in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 1-acetyl-1H-indole-6-carbonitrile in DMSO

In the landscape of modern drug discovery, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. Among the most critical yet often underestimated hurdles are the fundamental physicochemical properties of a molecule, namely its solubility and stability. Dimethyl sulfoxide (DMSO) has established itself as a near-universal solvent in early-stage drug discovery due to its remarkable ability to dissolve a wide array of both polar and nonpolar compounds.[1][2][3] This property makes it an invaluable tool for creating the high-concentration stock solutions necessary for high-throughput screening and various in vitro assays.[1][4]

This guide provides an in-depth technical overview of the solubility and stability considerations for This compound , a molecule of interest within contemporary research programs. While specific experimental data for this compound is not extensively available in the public domain, this document serves as a comprehensive manual for researchers and drug development professionals. It outlines the theoretical framework, provides field-proven experimental protocols, and explains the scientific rationale behind the necessary assessments to thoroughly characterize this and similar molecules.

Section 1: Understanding this compound

This compound belongs to the indole class of heterocyclic compounds, a scaffold prevalent in numerous biologically active molecules. The presence of the acetyl group at the 1-position and a nitrile group at the 6-position significantly influences its chemical properties. The molecular formula is C₁₁H₈N₂O, with a molecular weight of 184.19 g/mol .[5][6] A foundational understanding of its structure is paramount to predicting its behavior in solution.

Section 2: Solubility Profile in Dimethyl Sulfoxide (DMSO)

The solubility of a compound is defined as the maximum amount of that substance that can be dissolved in a particular solvent at a given temperature and pressure.[7] For preclinical research, understanding the solubility limit in DMSO is crucial for preparing accurate and reproducible stock solutions.

Theoretical Considerations for Solubility

The solubility of this compound in DMSO is governed by the interplay of intermolecular forces. DMSO is a polar aprotic solvent with a high dielectric constant, capable of forming strong dipole-dipole interactions. The indole ring system, with its acetyl and nitrile substituents, possesses both polar and nonpolar characteristics, suggesting a favorable interaction with DMSO.

Experimental Determination of Kinetic Solubility in DMSO

For early-stage drug discovery, kinetic solubility is often a more relevant parameter than thermodynamic solubility. It reflects the concentration of a compound that remains in solution after a solid compound is dissolved in a solvent and then diluted in an aqueous buffer. A common and effective method is the DMSO-based spectrophotometric or titrimetric method.[7]

Experimental Protocol: Kinetic Solubility Determination by UV-Vis Spectrophotometry

This protocol outlines a robust method for determining the kinetic solubility of this compound in DMSO, followed by dilution in an aqueous buffer to simulate assay conditions.

Step-by-Step Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh 1-2 mg of this compound.

    • Dissolve the compound in a known volume of high-purity, anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM). Vortex and sonicate briefly to ensure complete dissolution.

  • Serial Dilution:

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Aqueous Dilution and Equilibration:

    • Add a small, precise volume of each DMSO concentration to a larger volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a final DMSO concentration of <1%.[8]

    • Incubate the samples at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle agitation to allow for equilibration and potential precipitation.

  • Sample Clarification:

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet any precipitated compound.

  • Quantification:

    • Carefully transfer the supernatant to a UV-transparent 96-well plate.

    • Measure the absorbance of the supernatant at the λmax of this compound using a UV-Vis spectrophotometer.

    • Construct a standard curve using known concentrations of the compound in the same solvent system to determine the concentration of the dissolved compound in the supernatant. The highest concentration that remains in solution is the kinetic solubility.

Data Presentation:

The results of the solubility assessment should be summarized in a clear and concise table.

ParameterValue
Compound IDThis compound
SolventDMSO
Aqueous BufferPBS, pH 7.4
Final DMSO Conc.1%
Temperature25°C
Kinetic Solubility (Experimental Value) µg/mL

Workflow for Kinetic Solubility Determination:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO serial_dil Serial Dilution in DMSO prep_stock->serial_dil aq_dil Aqueous Dilution (<1% DMSO) serial_dil->aq_dil equilibrate Equilibrate (2h, 25°C) aq_dil->equilibrate centrifuge Centrifuge to Pellet Precipitate equilibrate->centrifuge quantify Quantify Supernatant (UV-Vis) centrifuge->quantify std_curve Generate Standard Curve quantify->std_curve calc_sol Calculate Kinetic Solubility std_curve->calc_sol

Caption: Workflow for determining the kinetic solubility of a compound.

Section 3: Stability Assessment in DMSO

Compound stability in DMSO is a critical parameter, as degradation can lead to a loss of active compound, the formation of interfering byproducts, and ultimately, inaccurate experimental results.[9] Stability can be affected by factors such as water content in the DMSO, temperature, light exposure, and the number of freeze-thaw cycles.[9][10]

Potential Degradation Pathways
  • Hydrolysis: The acetyl group on the indole nitrogen could be susceptible to hydrolysis, particularly in the presence of trace amounts of water in the DMSO, which is hygroscopic. This would yield 1H-indole-6-carbonitrile.

  • Oxidation: The indole ring itself can be susceptible to oxidation.

  • DMSO-Mediated Reactions: Under certain conditions (e.g., presence of acids or high temperatures), DMSO can decompose and potentially react with the solute.[11][12][13]

Recommended Storage Conditions

To minimize degradation, stock solutions of this compound in DMSO should be stored under the following conditions:

ConditionRecommendationRationale
Temperature -20°C or -80°CLow temperatures slow down chemical reactions.[8]
Atmosphere Inert gas (Argon or Nitrogen)Minimizes exposure to oxygen and moisture.
Container Amber glass vials with PTFE-lined capsProtects from light and prevents leaching from plastic.
Aliquoting Store in single-use aliquotsAvoids repeated freeze-thaw cycles.[8][9]
Experimental Protocol for Stability Assessment

A typical stability study involves incubating the compound in DMSO under various conditions and monitoring its concentration over time using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 1 mM).

    • Aliquot the solution into multiple vials for each storage condition to be tested (e.g., room temperature, 4°C, -20°C, and a condition with exposure to light).

  • Time-Point Analysis (T=0):

    • Immediately analyze one aliquot using a validated HPLC method to determine the initial concentration and purity. This serves as the baseline (T=0).

  • Incubation:

    • Store the remaining aliquots under the defined conditions.

  • Subsequent Time-Point Analysis:

    • At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve an aliquot from each condition.

    • Allow the frozen samples to thaw completely at room temperature before analysis.

    • Analyze each sample by HPLC, ensuring to also run a freshly prepared standard for comparison.

  • Data Analysis:

    • Calculate the percentage of the initial compound remaining at each time point.

    • Monitor the chromatograms for the appearance of new peaks, which would indicate degradation products.

Workflow for Stability Assessment:

G cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare 1 mM Stock in DMSO aliquot Aliquot for Each Condition prep_stock->aliquot t0_analysis T=0 Analysis (HPLC) aliquot->t0_analysis store Store at Varied Conditions (RT, 4°C, -20°C, Light) t0_analysis->store tx_analysis Time-Point Analysis (HPLC) (24h, 1wk, 1mo) store->tx_analysis data_analysis Calculate % Remaining & Identify Degradants tx_analysis->data_analysis

Caption: Workflow for assessing the stability of a compound in DMSO.

Conclusion: A Foundation for Confident Research

A thorough understanding and experimental validation of the solubility and stability of this compound in DMSO are indispensable for the integrity and reproducibility of preclinical research. By following the detailed protocols and adhering to the best practices outlined in this guide, researchers can ensure the quality of their stock solutions, leading to more reliable and interpretable data. This foundational knowledge empowers scientists to make more informed decisions as they advance promising molecules through the drug discovery pipeline.

References

  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Scholars Research Library.
  • ResearchGate. (n.d.). Divergent decomposition pathways of DMSO mediated by solvents and additives.
  • National Institutes of Health. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. PMC.
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation.
  • ResearchGate. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay.
  • SAGE Journals. (2025, November 11). Studies on Repository Compound Stability in DMSO under Various Conditions.
  • National Institutes of Health. (n.d.). 1H-indole-6-carbonitrile. PubChem.
  • National Institutes of Health. (n.d.). Degradation of substituted indoles by an indole-degrading methanogenic consortium.
  • National Institutes of Health. (n.d.). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process.
  • SAGE Journals. (n.d.). Studies on Repository Compound Stability in DMSO under Various Conditions.
  • National Institutes of Health. (n.d.). Dimethyl Sulfoxide: History, Chemistry, and Clinical Utility in Dermatology. PMC.
  • MDPI. (2024, May 9). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study.
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • MDPI. (n.d.). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery.
  • American Chemical Society. (2021, September 20). Dimethyl sulfoxide.
  • ChemWhat. (n.d.). 1-ACETYLINDOLE CAS#: 576-15-8.
  • [PDF] Divergent decomposition pathways of DMSO mediated by solvents and additives. (n.d.).
  • ACS Publications. (n.d.). Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent.
  • National Analytical Corporation. (n.d.). 1-acetyl-1h-indole- 6-carbonitrile - Cas No: 1017791-09-1.
  • National Institutes of Health. (n.d.). 7-acetyl-1H-indole-3-carbonitrile. PubChem.
  • BLD Pharm. (n.d.). This compound.
  • BLD Pharm. (n.d.). 1-Acetyl-1H-indole-5-carbonitrile.
  • ChemicalBook. (n.d.). This compound.

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Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of 1-Acetyl-1H-indole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of 1-acetyl-1H-indole-6-carbonitrile, starting from 6-cyanoindole. The N-acetylation of indoles is a fundamental transformation in organic synthesis, crucial for the development of novel therapeutics and functional materials. Molecules incorporating the N-acylindole framework are noted for their diverse biological activities.[1] This guide is designed for researchers in medicinal chemistry, drug development, and synthetic organic chemistry, offering in-depth procedural details, mechanistic insights, safety protocols, and data interpretation guidelines.

Introduction and Scientific Context

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[2] The functionalization of the indole ring is a key strategy for modulating the biological activity of these compounds. While electrophilic substitution typically occurs at the C3 position of the indole nucleus due to its higher electron density, selective functionalization at the N1 position offers a distinct avenue for molecular elaboration.[1][3]

N-acylation not only serves as a protective strategy for the indole nitrogen but also introduces a carbonyl group that can participate in further chemical transformations or act as a key pharmacophoric element. The target molecule, this compound, combines the N-acetylated indole core with a cyano group on the benzene ring. The cyano moiety is a versatile functional group, acting as a bioisostere for other polar groups and serving as a synthetic handle for creating more complex molecules.[4] 6-Cyanoindole derivatives, for instance, have been identified as potent and selective ligands for neurological targets like the dopamine D₄ receptor, which is implicated in neuropsychiatric disorders.[4]

This application note details a robust and highly selective method for the N-acetylation of 6-cyanoindole using acetic anhydride with pyridine as a catalyst and solvent. This approach is favored for its efficiency and exclusive formation of the N-acylated product over the C3-acylated isomer.[3]

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction where the indole nitrogen attacks the acetic anhydride.

Overall Reaction:

6-Cyanoindole + Acetic Anhydride → this compound + Acetic Acid

Mechanistic Rationale

The selective N-acetylation is governed by the reaction conditions. In the absence of a strong Lewis acid, the lone pair on the indole nitrogen is more nucleophilic than the C3 position. Pyridine plays a dual role in this transformation:

  • Base: It deprotonates the N-H of the indole, significantly increasing the nucleophilicity of the resulting indolate anion.

  • Catalyst & Solvent: It can act as a nucleophilic catalyst by forming a highly reactive N-acetylpyridinium intermediate with acetic anhydride. It also serves as the reaction solvent.

The step-wise mechanism is as follows:

  • Deprotonation: Pyridine, a mild base, abstracts the proton from the indole nitrogen, forming a resonance-stabilized indolate anion.

  • Nucleophilic Attack: The highly nucleophilic indolate anion attacks one of the electrophilic carbonyl carbons of acetic anhydride.

  • Intermediate Formation: This attack forms a tetrahedral intermediate.

  • Product Formation: The intermediate collapses, expelling an acetate ion as a leaving group, to yield the final product, this compound. The acetate ion combines with the protonated pyridine to form pyridinium acetate.

Mechanism Visualization

G cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Products R1 6-Cyanoindole (Nucleophile) S1 Step 1: Deprotonation Pyridine removes N-H proton from 6-cyanoindole, forming a nucleophilic indolate anion. R1->S1 R2 Acetic Anhydride (Electrophile) S2 Step 2: Nucleophilic Attack Indolate anion attacks a carbonyl carbon of acetic anhydride. R2->S2 R3 Pyridine (Base/Catalyst) R3->S1 S1->S2 S3 Step 3: Intermediate Collapse Tetrahedral intermediate collapses, expelling acetate as a leaving group. S2->S3 P1 This compound S3->P1 P2 Pyridinium Acetate (Byproduct) S3->P2

Caption: Reaction mechanism for the N-acetylation of 6-cyanoindole.

Experimental Protocol

This protocol is optimized for a laboratory scale synthesis and can be scaled as required, with appropriate adjustments to equipment and reaction times.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
6-Cyanoindole (C₉H₆N₂)≥98% Puritye.g., Sigma-AldrichCAS: 15861-36-6[5][6]
Acetic Anhydride ((CH₃CO)₂O)Reagent Grade, ≥98%e.g., MerckCAS: 108-24-7, handle in fume hood
Pyridine (C₅H₅N)Anhydrous, 99.8%e.g., Acros OrganicsCAS: 110-86-1, handle in fume hood
Ethyl Acetate (EtOAc)HPLC GradeFisher ScientificFor extraction and chromatography
HexanesHPLC GradeFisher ScientificFor chromatography
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionLab PreparedFor work-up
Brine (Saturated NaCl)Aqueous SolutionLab PreparedFor work-up
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeVWRFor drying organic layers

Equipment:

  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser with inert gas (N₂ or Ar) inlet

  • Heating mantle or oil bath with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (Silica gel 60 F₂₅₄)

  • Standard analytical instruments (NMR, MS)

Step-by-Step Synthesis Procedure

Workflow Visualization

G A 1. Reaction Setup Dissolve 6-cyanoindole in pyridine in an inert atmosphere. B 2. Reagent Addition Add acetic anhydride dropwise at 0°C. A->B C 3. Reaction Allow to warm to room temp. and stir for 2-4 hours. B->C D 4. Quenching Pour mixture into ice-water and stir. C->D E 5. Extraction Extract product with Ethyl Acetate. D->E F 6. Washing Wash organic layer with NaHCO₃ and brine. E->F G 7. Drying & Concentration Dry with MgSO₄, filter, and evaporate solvent. F->G H 8. Purification Purify crude product via column chromatography. G->H I 9. Analysis Characterize pure product (NMR, MS). H->I

Caption: Experimental workflow for the synthesis of this compound.

Protocol:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 6-cyanoindole (1.0 g, 7.03 mmol). Place the flask under an inert atmosphere (nitrogen or argon).

  • Solvent Addition: Add anhydrous pyridine (15 mL) to the flask. Stir the mixture at room temperature until the 6-cyanoindole is fully dissolved.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Reagent Addition: While stirring, add acetic anhydride (0.73 mL, 7.74 mmol, 1.1 equivalents) dropwise to the cooled solution over 5-10 minutes. An exothermic reaction may be observed. Maintain the temperature at or below 10°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc eluent system. The starting material (6-cyanoindole) should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up - Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water. Stir for 15-20 minutes. A precipitate may form.

  • Work-up - Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Work-up - Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate (2 x 50 mL) to remove excess acetic acid and pyridine, followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 9:1 to 3:1 Hexanes:EtOAc). Alternatively, recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed.

  • Final Product: Collect the fractions containing the pure product, combine them, and remove the solvent in vacuo to yield this compound as a solid. Determine the yield and characterize the product.

Characterization and Data Interpretation

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

TechniqueExpected Observations
¹H NMR (CDCl₃, 400 MHz) : Expect downfield shifts for indole protons compared to the starting material due to the electron-withdrawing effect of the acetyl group. A characteristic singlet for the acetyl methyl protons (CH₃) should appear around δ 2.5-2.7 ppm. Aromatic protons will be in the δ 7.5-8.5 ppm range. The absence of the broad N-H singlet from the starting material confirms N-acetylation.
¹³C NMR (CDCl₃, 101 MHz) : A new carbonyl carbon signal (C=O) is expected around δ 168-170 ppm. The cyano carbon (C≡N) signal should be present around δ 118-120 ppm. A signal for the acetyl methyl carbon should appear around δ 24-26 ppm.
FT-IR (ATR): Look for a strong carbonyl (C=O) stretching band around 1700-1720 cm⁻¹. A sharp nitrile (C≡N) stretching band should be visible around 2220-2230 cm⁻¹. The N-H stretching band (around 3300-3400 cm⁻¹) present in the starting material should be absent.
Mass Spec. (ESI+): The molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the molecular weight of the product (C₁₁H₈N₂O = 184.19 g/mol ), i.e., at m/z ≈ 185.07. A [M+Na]⁺ adduct might also be visible.
Melting Point A sharp melting point is indicative of high purity. Compare the observed value with literature data if available.

Safety and Handling Precautions

This procedure involves hazardous chemicals and must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).[7]

  • Acetic Anhydride: Highly flammable, corrosive, and a lachrymator. Causes severe skin burns and eye damage.[8][9] Fatal if inhaled.[8] Always handle in a chemical fume hood.[7] Wear nitrile gloves, safety goggles, and a lab coat.[7] Keep away from water, as it reacts violently.

  • Pyridine: Flammable liquid and vapor.[10] Harmful if swallowed, in contact with skin, or if inhaled.[10][11] Can cause skin and eye irritation. Work in a well-ventilated fume hood.

  • General Precautions:

    • Ensure all glassware is dry before use.

    • Set up the reaction apparatus securely.

    • Have appropriate spill kits (e.g., sodium bicarbonate for acid neutralization) readily available.

    • Dispose of chemical waste according to institutional guidelines.

First Aid Measures:

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

References

  • CPAChem. (n.d.). Safety data sheet according to Regulation (EC) No 1907/2006, Article 31. Retrieved from [Link]

  • Synthesis and Chemistry of Indole. (n.d.). Retrieved from [Link]

  • Carl ROTH. (n.d.). Pyridine - Safety Data Sheet. Retrieved from [Link]

  • Quora. (2020, April 17). What safety precautions should you take when working with acetic anhydride? Retrieved from [Link]

  • PubMed Central. (2022, January 10). Chemoselective N-acylation of indoles using thioesters as acyl source. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively | Request PDF. Retrieved from [Link]

  • ResearchGate. (2025, August 9). (PDF) Studies on Acetylation of Indoles. Retrieved from [Link]

  • Organic Letters. (2026, January 16). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Cyanoacetylation of Indoles, Pyrroles and Aromatic Amines with the Combination Cyanoacetic Acid and Acetic Anhydride | Request PDF. Retrieved from [Link]

  • Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. (2023, July 19). Retrieved from [Link]

  • National Analytical Corporation. (n.d.). 1-acetyl-1h-indole- 6-carbonitrile - Cas No: 1017791-09-1 at Best Price in Mumbai. Retrieved from [Link]

  • NIH - PubChem. (n.d.). 1H-indole-6-carbonitrile. Retrieved from [Link]

Sources

Application Note & Protocol: Selective N-Acetylation of 1H-Indole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The N-acylindole scaffold is a privileged structural motif found in a multitude of biologically active natural products and pharmaceutical agents.[1][2] Its presence is critical for the therapeutic activity of compounds like the non-steroidal anti-inflammatory drug Indomethacin. The strategic N-acetylation of indole derivatives serves not only as a key step in the synthesis of complex target molecules but also as a protective group strategy for the indole nitrogen.[3]

However, the functionalization of the indole ring presents a significant regioselectivity challenge.[1][2] Due to the higher electron density at the C3 position, electrophilic acylation often occurs preferentially at this site, leading to mixtures of N1- and C3-acylated products.[1][4] Therefore, developing robust and selective protocols for N-acetylation is of paramount importance for researchers in medicinal chemistry and process development.

This application note provides a detailed, field-proven protocol for the chemoselective N-acetylation of 1H-indole-6-carbonitrile, a substrate with an electron-withdrawing group that influences the nucleophilicity of the indole nitrogen. We will elucidate the underlying reaction mechanism, provide a step-by-step experimental procedure, and offer expert insights into process optimization and troubleshooting.

Chemical Theory and Mechanistic Rationale

The selective N-acetylation of indoles is typically achieved by activating the acetyl group towards nucleophilic attack by the indole nitrogen. The choice of acetylating agent and base is critical to ensure high selectivity and yield.

2.1 Reagent Selection & Causality

  • Substrate (1H-indole-6-carbonitrile): The cyano group at the C6 position is electron-withdrawing, which slightly decreases the nucleophilicity of the indole nitrogen compared to unsubstituted indole. However, under appropriate conditions, the N-H bond remains the most reactive site for this transformation.

  • Acetylation Agent (Acetic Anhydride, Ac₂O): Acetic anhydride is an ideal acetylating agent for this protocol.[5] It is more reactive than acetic acid but less aggressive and easier to handle than acetyl chloride, minimizing the risk of side reactions and improving process safety.[2]

  • Solvent & Base (Pyridine): Pyridine serves a dual role in this reaction, acting as both a solvent and a base.[6]

    • Base: It neutralizes the acetic acid generated during the reaction, driving the equilibrium towards the product.[6]

    • Nucleophilic Catalyst (Potential): Pyridine can react with acetic anhydride to form a highly electrophilic N-acetylpyridinium ion intermediate. This intermediate is more susceptible to nucleophilic attack by the indole nitrogen than acetic anhydride itself, potentially accelerating the reaction.

2.2 Reaction Mechanism

The N-acetylation proceeds via a nucleophilic acyl substitution mechanism.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 1H-indole-6-carbonitrile attacks one of the electrophilic carbonyl carbons of acetic anhydride.

  • Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, and the acetate ion is eliminated as a good leaving group.

  • Deprotonation: Pyridine, acting as a base, removes the proton from the nitrogen atom, yielding the neutral N-acetylated product, 1-acetyl-1H-indole-6-carbonitrile, and the pyridinium acetate salt.[6]

Mandatory Visualization: Reaction Mechanism

G cluster_reactants Reactants cluster_process Mechanism cluster_products Products Indole 1H-Indole-6-carbonitrile Step1 Nucleophilic Attack of Indole N on Ac₂O Indole->Step1 Ac2O Acetic Anhydride Ac2O->Step1 Step2 Formation of Tetrahedral Intermediate Step1->Step2 Step 1 Step3 Collapse of Intermediate & Acetate Departure Step2->Step3 Step 2 Step4 Deprotonation by Pyridine Step3->Step4 Step 3 Product This compound Step4->Product Byproduct Pyridinium Acetate Step4->Byproduct

Caption: Reaction mechanism for the N-acetylation of 1H-indole-6-carbonitrile.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis of this compound.

3.1 Materials & Equipment

Material/EquipmentSpecification
1H-Indole-6-carbonitrile>98% purity
Acetic Anhydride (Ac₂O)Reagent grade, ≥99%
PyridineAnhydrous, >99.8%
Deionized WaterHigh purity
EthanolReagent grade
Round-bottom flask (100 mL)with magnetic stir bar
Magnetic stir plate/hotplate
Ice bath
Graduated cylinders
Dropping funnel (optional)
TLC platesSilica gel 60 F₂₅₄
Buchner funnel and filter flask
Standard laboratory glassware

3.2 Safety Precautions

  • Acetic Anhydride: Corrosive, flammable, and a lachrymator. Causes severe skin burns and eye damage.[7][8][9] Handle exclusively in a well-ventilated chemical fume hood.

  • Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.[10][11] Handle exclusively in a chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and acid-resistant gloves (e.g., Butyl rubber).[7][11] An eyewash station and safety shower should be readily accessible.

3.3 Step-by-Step Procedure

  • Reaction Setup: Place 1H-indole-6-carbonitrile (e.g., 2.0 g, 14.1 mmol, 1.0 equiv) into a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous pyridine (20 mL) to the flask. Stir the mixture at room temperature until the solid is completely dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.

  • Reagent Addition: Slowly add acetic anhydride (2.0 mL, 21.1 mmol, 1.5 equiv) dropwise to the cooled solution over 5-10 minutes. An exothermic reaction will occur; maintain the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate in hexanes. The product spot should be less polar (higher Rf) than the starting indole.

  • Work-up (Quenching): Once the reaction is complete (disappearance of starting material by TLC), carefully and slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold water with vigorous stirring. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove residual pyridine and acetic acid.

  • Drying: Dry the product under vacuum or in a desiccator to a constant weight.

3.4 Purification

Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a crystalline solid.

Data Summary & Workflow Visualization

Table 1: Key Reaction Parameters

ParameterValue
Starting Material1H-Indole-6-carbonitrile
ProductThis compound
Molecular FormulaC₁₁H₈N₂O
Molecular Weight184.19 g/mol
ReagentsAcetic Anhydride, Pyridine
Temperature0 °C to Room Temperature
Reaction Time2-4 hours
Expected Yield> 90%
AppearanceWhite to off-white crystalline solid

Mandatory Visualization: Experimental Workflow

G A Dissolve Indole in Pyridine B Cool to 0-5 °C A->B C Add Acetic Anhydride B->C D React at Room Temp (2-4h) C->D E Monitor by TLC D->E E->D Incomplete? F Quench in Ice Water E->F Complete G Filter Product F->G H Wash with Cold Water G->H I Dry Product H->I J Recrystallize (EtOH/H₂O) I->J

Caption: Step-by-step workflow for the synthesis of this compound.

Troubleshooting & Expert Insights

  • Problem: Low or no product yield.

    • Cause: Incomplete reaction or impure reagents.

    • Solution: Ensure the pyridine is anhydrous, as water will readily hydrolyze the acetic anhydride.[5] Extend the reaction time and re-check by TLC. For less reactive indoles, a catalytic amount (0.1 equiv) of 4-dimethylaminopyridine (DMAP) can be added with the pyridine to significantly increase the reaction rate.[12]

  • Problem: Product is oily or difficult to crystallize.

    • Cause: Incomplete removal of pyridine during work-up.

    • Solution: During the work-up, pour the reaction mixture into a dilute HCl solution (e.g., 1 M) instead of pure water. This will form the water-soluble pyridinium hydrochloride salt, facilitating its removal. Ensure thorough washing of the filtered product.

  • Problem: Presence of C3-acylated impurity.

    • Cause: While unlikely under these conditions for N-H indoles, highly reactive conditions (e.g., using a strong base like NaH followed by acetyl chloride) can sometimes lead to mixtures.[3]

    • Solution: The described protocol using pyridine/acetic anhydride is highly selective for N-acetylation. If C3-acylation is observed, it indicates a deviation from the protocol or an unusual substrate reactivity. Purification by column chromatography may be required.

References

  • Terashima, M., & Fujioka, M. (n.d.). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. Available at: [Link]

  • Zhang, Z., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Zhang, Z., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. PubMed Central. Available at: [Link]

  • Issa, F., et al. (n.d.). N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling. Available at: [Link]

  • Ibrahim, M. N. (2007). Studies on Acetylation of Indoles. ResearchGate. Available at: [Link]

  • Bremner, J. B., & Samosorn, S. (2008). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters. Available at: [Link]

  • MDPI. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Available at: [Link]

  • Alvarez, R., et al. (1991). Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. Available at: [Link]

  • Kim, Y. E., et al. (2022). Syntheses of New Multisubstituted 1-Acyloxyindole Compounds. PubMed Central. Available at: [Link]

  • GlycoPOD. (2021). O-Acetylation using acetic anhydride in pyridine. Available at: [Link]

  • Zhang, Z., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. ResearchGate. Available at: [Link]

  • Bull, J. A., et al. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. Available at: [Link]

  • New Jersey Department of Health. (n.d.). ACETIC ANHYDRIDE HAZARD SUMMARY. Available at: [Link]

  • CPAChem. (n.d.). Safety data sheet. Available at: [Link]

  • Wu, W., et al. (2020). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. ACS Publications. Available at: [Link]

  • Chirkova, Z. V., et al. (2015). ChemInform Abstract: Synthesis of 3-Acyl-1-hydroxy-1H-indole-5,6-dicarbonitriles. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Acetic anhydride. Available at: [Link]

  • Reddit. (2023). What is the role of pyridine in the acetylations of alcohols? Available at: [Link]

  • Gadaginamath, G. S., & Pujar, S. R. (2003). Regioselective Friedel-Crafts acetylation of 5-hydroxyindole derivatives: synthesis of 4H-pyranoindol-4-one derivatives. Available at: [Link]

  • The Organic Chemistry Tutor. (2020). Acetylation Reaction Mechanism-Organic Chemistry. YouTube. Available at: [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid anhydride. Available at: [Link]

  • Google Patents. (n.d.). Improved method for the preparation of 1-acetyl-6-amino-3,3-dimethyl-2,3-dihydroindole.

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Application Notes and Protocols: The Strategic Use of 1-Acetyl-1H-indole-6-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of biologically active natural products and synthetic pharmaceuticals.[1][2][3][4] Its unique electronic properties and ability to form key hydrogen bonds and hydrophobic interactions have made it a favored template for designing molecules that modulate a wide array of biological targets, including enzymes, receptors, and ion channels.[3][4] Within this extensive chemical family, 1-acetyl-1H-indole-6-carbonitrile emerges as a commercially available yet underexplored building block with significant potential for drug discovery programs.

This guide provides a prospective look into the strategic application of this compound. While direct literature on its extensive use in medicinal chemistry is sparse, its chemical architecture—featuring a modifiable N-acetyl group and a versatile 6-carbonitrile handle—presents a wealth of opportunities for synthetic elaboration. Herein, we present scientifically grounded, plausible protocols for its transformation into key intermediates and final compounds, designed to empower researchers in their quest for novel therapeutics.

Physicochemical Properties of this compound

A foundational understanding of a starting material's properties is critical for reaction planning and optimization.

PropertyValueSource
CAS Number 1017791-09-1[5][6][7]
Molecular Formula C₁₁H₈N₂O[6]
Molecular Weight 184.19 g/mol [6]
Appearance Off-white to light yellow solid[6]
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂)

Core Application I: The 6-Carbonitrile as a Versatile Synthetic Hub

Scientific Rationale: The nitrile group at the C6 position is a powerful and versatile functional group in medicinal chemistry. It can serve as a bioisosteric replacement for other functional groups or be readily converted into other key pharmacophoric elements such as carboxylic acids, amides, tetrazoles, or primary amines. These transformations open the door to a wide range of structure-activity relationship (SAR) studies. For instance, the resulting carboxylic acids can engage in ionic interactions, while the primary amines can serve as key hydrogen bond donors or as a point for further amide coupling.

Protocol 1: Acid-Catalyzed Hydrolysis to 1-Acetyl-1H-indole-6-carboxylic Acid

This protocol transforms the nitrile into a carboxylic acid, a crucial functional group for improving solubility and for forming interactions with target proteins.

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in a mixture of acetic acid and water (e.g., 2:1 v/v), add concentrated sulfuric acid (e.g., 5-10 eq) cautiously at 0 °C.

  • Reaction Conditions: Allow the mixture to warm to room temperature and then heat to reflux (typically 100-120 °C). Monitor the reaction progress by TLC or LC-MS until consumption of the starting material is complete (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. The product may precipitate out of solution.

  • Purification: Collect the precipitate by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Reduction to (1-Acetyl-1H-indol-6-yl)methanamine

This protocol yields a primary amine, a key building block for constructing amides, sulfonamides, and other derivatives for SAR exploration.

Experimental Protocol:

  • Catalyst Preparation (if using Raney Nickel): In a fume hood, carefully wash Raney Nickel (e.g., 50% slurry in water) with deionized water and then with the reaction solvent (e.g., ethanol or methanol) to remove any residual water.

  • Reaction Setup: To a solution of this compound (1.0 eq) in ethanol or methanol, add the prepared Raney Nickel catalyst.

  • Reaction Conditions: Place the reaction vessel in a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (e.g., 50 psi) with vigorous stirring at room temperature. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Raney Nickel is pyrophoric and should be kept wet.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.

G cluster_0 Derivatization of the 6-Carbonitrile start This compound acid 1-Acetyl-1H-indole-6-carboxylic Acid start->acid H₂SO₄, H₂O, Δ amine (1-Acetyl-1H-indol-6-yl)methanamine start->amine Raney Ni, H₂

Caption: Synthetic transformations of the 6-carbonitrile group.

Core Application II: N-Deacetylation and Re-functionalization

Scientific Rationale: The N-acetyl group serves two primary purposes. First, it acts as a protecting group, modulating the nucleophilicity of the indole nitrogen. Second, its removal unmasks the N-H group, which is often a critical hydrogen bond donor for protein-ligand interactions. Subsequent N-alkylation or N-arylation allows for the introduction of diverse substituents to probe specific regions of a binding pocket, improve metabolic stability, or modulate physicochemical properties such as lipophilicity.

Protocol 3: Base-Catalyzed N-Deacetylation to 1H-Indole-6-carbonitrile

This protocol removes the acetyl group to provide the free indole, ready for further functionalization.

Experimental Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Reagent Addition: Add a catalytic amount of a base, such as sodium methoxide or potassium carbonate (e.g., 0.1-0.5 eq).

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C). Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, neutralize the mixture with a mild acid (e.g., dilute HCl or acetic acid). Remove the solvent under reduced pressure.

  • Purification: Partition the residue between water and an organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate, and purify the crude product by column chromatography.

G cluster_0 N-Functionalization Workflow start This compound deacetyl 1H-Indole-6-carbonitrile start->deacetyl K₂CO₃, MeOH realkyl 1-Alkyl-1H-indole-6-carbonitrile deacetyl->realkyl R-X, Base

Caption: N-Deacetylation and subsequent re-functionalization.

Hypothetical Application in a Kinase Inhibitor Drug Discovery Program

To illustrate the integration of these protocols, consider a hypothetical program targeting a protein kinase. Many kinase inhibitors feature a heterocyclic core with substituents that occupy the ATP binding site. The indole-6-carboxamide is a common scaffold in this area.

Design Rationale:

  • Start with this compound.

  • Hydrolyze the nitrile to the carboxylic acid (Protocol 1).

  • Couple the resulting acid with a library of diverse amines via standard amide bond formation (e.g., using HATU or EDC as a coupling agent). This would generate a library of 1-acetyl-N-(substituted)-1H-indole-6-carboxamides.

  • Perform N-deacetylation (Protocol 3) on a subset of these amides to assess the importance of the N-H for target engagement.

  • The resulting N-H indoles could be further elaborated via N-alkylation to explore additional SAR.

This systematic approach allows for the efficient exploration of the chemical space around the indole-6-carboxamide scaffold.

G cluster_0 Kinase Inhibitor Synthesis Workflow start 1-Acetyl-1H-indole- 6-carbonitrile acid 1-Acetyl-1H-indole- 6-carboxylic Acid start->acid Protocol 1 amide_library Library of 1-Acetyl- 1H-indole-6-carboxamides acid->amide_library Amide Coupling final_library Library of 1H-Indole- 6-carboxamides amide_library->final_library Protocol 3

Caption: Hypothetical workflow for kinase inhibitor synthesis.

Conclusion

While this compound may not yet feature prominently in the medicinal chemistry literature, its intrinsic chemical functionalities position it as a highly valuable and versatile starting material. The protocols and strategies outlined in this guide are based on well-established, robust chemical transformations and are designed to provide researchers with a solid foundation for incorporating this building block into their drug discovery programs. The strategic manipulation of the 6-carbonitrile and N-acetyl groups offers a clear and efficient path to generating diverse libraries of novel compounds for biological screening, underscoring the untapped potential of this readily available indole derivative.

References

  • Bakkali, J., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17), 5287. [Link]

  • 1-acetyl-1h-indole- 6-carbonitrile - Cas No: 1017791-09-1 at Best Price in Mumbai. (n.d.). National Analytical Corporation. Retrieved January 17, 2026, from [Link]

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  • Zhao, X., et al. (2020). Structure-based linker exploration: Discovery of 1-ethyl-1H-indole analogs as novel ATX inhibitors. Bioorganic & Medicinal Chemistry, 28(22), 115795. [Link]

  • Pratama, M. R. F., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. [Link]

  • Bakkali, J., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17), 5287. [Link]

  • Kaur, M., et al. (2019). Indoles as therapeutics of interest in medicinal chemistry: Bird's eye view. European Journal of Medicinal Chemistry, 180, 536-565. [Link]

  • Fernandes, C., et al. (2023). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Molecules, 28(14), 5522. [Link]

  • Dömling, A., et al. (2016). Discovery of Novel Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2-p53 Interaction. Journal of Medicinal Chemistry, 59(22), 10249–10261. [Link]

  • de Sá Alves, F. R., et al. (2009). From nature to drug discovery: the indole scaffold as a 'privileged structure'. Mini-Reviews in Medicinal Chemistry, 9(7), 782-793. [Link]

  • Kumar, V., et al. (2021). Azaindole Therapeutic Agents. Current Medicinal Chemistry, 28(32), 6561-6591. [Link]

  • Singh, V., et al. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(8), 1085-1104. [Link]

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Application Note: 1-acetyl-1H-indole-6-carbonitrile as a Versatile Building Block for the Synthesis of Complex Molecules

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of 1-acetyl-1H-indole-6-carbonitrile

Introduction: The Strategic Value of a Multifunctional Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2][3][4] Its prevalence in molecules ranging from the essential amino acid tryptophan to anti-cancer agents like vincristine underscores its significance as a "privileged scaffold."[3][4] The strategic functionalization of the indole ring system is therefore a critical endeavor in drug discovery and development.

This application note focuses on This compound , a highly versatile and strategically designed building block. Its utility stems from the orthogonal reactivity of its three key structural features:

  • The Indole Core: A robust aromatic system amenable to various substitution reactions, particularly C-H functionalization.[5][6]

  • The N-acetyl Group: This moiety serves a dual purpose. It protects the indole nitrogen, preventing unwanted side reactions and modulating the electronic properties of the ring system to influence the regioselectivity of further transformations.[7][8] It can also be readily removed to allow for subsequent N-functionalization.

  • The C6-carbonitrile Group: An exceptionally useful functional handle. The nitrile group is relatively stable but can be transformed into a wide array of other functionalities, including carboxylic acids, amides, and amines, providing a gateway to diverse chemical space.[9][10][11]

This guide provides field-proven insights and detailed protocols for leveraging the unique reactivity of this compound in the synthesis of complex molecular architectures.

Section 1: Strategic Functional Group Transformations

The true power of this compound lies in the ability to selectively manipulate its functional groups. The following sections detail key transformations and provide robust protocols for their execution.

Hydrolysis of the C6-Nitrile: Accessing Indole-6-Carboxylic Acids

The conversion of the nitrile group to a carboxylic acid is a fundamental transformation that opens up avenues for amide bond formation, esterification, and other derivatizations. This hydrolysis can be achieved under either acidic or basic conditions, proceeding through an amide intermediate.[10][12][13]

Causality Behind Experimental Choices:

  • Acid Catalysis (e.g., HCl): Protonation of the nitrile nitrogen increases the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water.[10][12] This method directly yields the carboxylic acid.[13]

  • Base Catalysis (e.g., NaOH): The strongly nucleophilic hydroxide ion attacks the nitrile carbon directly. The initial product is the carboxylate salt, which requires a subsequent acidification step to yield the free carboxylic acid.[10][13]

Experimental Protocol: Acid-Catalyzed Hydrolysis

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend this compound (1.0 equiv.) in a 6 M aqueous solution of hydrochloric acid (10-20 volumes).

  • Reaction Execution: Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-12 hours). The reaction can be monitored for the disappearance of the starting material and the appearance of a more polar product.

  • Work-up: Cool the reaction mixture to room temperature, then further cool in an ice bath. The product, 1-acetyl-1H-indole-6-carboxylic acid, will often precipitate.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water until the filtrate is neutral (pH ~7). Dry the product under vacuum to yield the desired carboxylic acid.

cluster_0 Hydrolysis Workflow Start This compound Reagents 6 M HCl (aq) Heat (Reflux) Start->Reagents Step 1-2 Intermediate Amide Intermediate (Not Isolated) Reagents->Intermediate Step 3 Product 1-acetyl-1H-indole-6-carboxylic acid Intermediate->Product Workup Cool & Precipitate Product->Workup Step 4 Purify Filter & Dry Workup->Purify Step 5 cluster_1 Deacetylation Workflow Start This compound Reagents NaOH (aq) Methanol Start->Reagents Step 1-2 Product 1H-indole-6-carbonitrile Reagents->Product Step 3 Workup Neutralize & Extract Product->Workup Step 4 Purify Dry & Concentrate Workup->Purify Step 5 G pd0 Pd(0)L2 pd2_ox Ar-Pd(II)L2-X pd0->pd2_ox Oxidative Addition (Ar-X) pd2_n Ar-Pd(II)L2-Indole pd2_ox->pd2_n Ligand Exchange (Indole-H + Base) pd2_n->pd0 Reductive Elimination product N-Arylindole pd2_n->product

Sources

Application Note: High-Throughput Screening for Novel Kinase Inhibitors Using 1-acetyl-1H-indole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity, including a variety of kinase inhibitors.[1][2][3][4] This application note presents a comprehensive guide for developing and executing high-throughput screening (HTS) assays to identify and characterize potential kinase inhibitors, using the novel compound 1-acetyl-1H-indole-6-carbonitrile as a hypothetical test case. We provide detailed, field-proven protocols for both a primary biochemical screen using the ADP-Glo™ Kinase Assay and a secondary, orthogonal AlphaLISA® kinase assay. Furthermore, we outline a workflow for a cell-based assay to validate hits in a more physiologically relevant context. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust screening campaigns for novel kinase-targeted therapeutics.

Introduction: The Rationale for Targeting Kinases with Indole-Based Compounds

Protein kinases play a pivotal role in cellular signaling, regulating a vast array of processes including cell growth, differentiation, and apoptosis.[5] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[1][3][4] The indole nucleus has proven to be a versatile starting point for the design of potent kinase inhibitors, with numerous derivatives targeting a wide range of kinases such as CDKs, Tyrosine Kinases (TKs), and PI3K.[1][2][3]

The compound This compound represents a novel chemical entity with potential kinase inhibitory activity. Its structural features suggest it may interact with the ATP-binding pocket of various kinases. To explore this potential, a systematic screening approach is necessary. High-throughput screening (HTS) allows for the rapid evaluation of large compound libraries to identify "hits" that modulate the activity of a biological target.[6]

This document details the necessary steps to develop a robust HTS cascade for identifying inhibitors of a hypothetical target, Cyclin-Dependent Kinase 2 (CDK2) , a key regulator of the cell cycle and a validated cancer target.

The HTS Workflow: A Multi-Faceted Approach

A successful HTS campaign is not a single experiment but a carefully designed workflow. The goal is to minimize false positives and negatives while efficiently identifying promising lead compounds. Our proposed workflow consists of three main stages:

  • Primary Screen: A highly sensitive and robust biochemical assay to rapidly screen a large number of compounds at a single concentration.

  • Secondary Screen: An orthogonal biochemical assay to confirm the activity of primary hits and eliminate artifacts from the primary screening technology.

  • Cell-Based Assay: A more physiologically relevant assay to validate the activity of confirmed hits in a cellular context.

Diagram 1: High-Throughput Screening Cascade for Kinase Inhibitors

HTS_Workflow cluster_0 Biochemical Assays (In Vitro) cluster_1 Cell-Based Assays (In Cellulo) Primary Primary Screen (ADP-Glo™ Kinase Assay) Single Concentration Secondary Secondary Screen (AlphaLISA® Kinase Assay) Dose-Response Primary->Secondary Active Compounds ('Hits') CellBased Cell-Based Assay (Cell Proliferation/Target Engagement) Dose-Response Secondary->CellBased Confirmed Hits Lead_Opt Lead Optimization CellBased->Lead_Opt Validated Hits

Caption: Schematic of the AlphaLISA assay for detecting kinase-mediated substrate phosphorylation.

Detailed Protocol: Dose-Response Analysis of Primary Hits

Materials:

  • Primary hits (including this compound if active)

  • Recombinant human CDK2/Cyclin E1

  • Biotinylated peptide substrate (e.g., Biotin-Histone H1 peptide)

  • Anti-phospho-Histone H1 antibody

  • AlphaLISA® Streptavidin Donor Beads

  • AlphaLISA® Protein A Acceptor Beads (or antibody-conjugated beads)

  • AlphaLISA® buffer

  • 384-well white OptiPlate™

Protocol Steps:

  • Compound Titration:

    • Perform serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions starting from 100 µM) in DMSO.

    • Transfer the diluted compounds to the assay plate.

  • Kinase Reaction:

    • Add 5 µL of a mix containing the CDK2 enzyme and the biotinylated substrate in AlphaLISA buffer to each well.

    • Add 5 µL of ATP solution to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

  • Detection:

    • Prepare a mix of AlphaLISA® Donor and Acceptor beads with the anti-phospho antibody in AlphaLISA buffer.

    • Add 10 µL of this detection mix to each well. This step also stops the kinase reaction due to the presence of EDTA in the buffer.

    • Incubate the plate in the dark at room temperature for 60 minutes.

  • Data Acquisition:

    • Read the plate on an AlphaScreen-compatible plate reader.

Data Analysis: IC50 Determination

The data from the dose-response experiment is used to calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. This is a key measure of a compound's potency.

Table 2: Hypothetical Dose-Response Data for this compound

Concentration (µM) % Inhibition
10098.5
33.395.2
11.188.1
3.775.4
1.252.3
0.428.9
0.110.1
0.042.5
0.010.5
00

From this data, a dose-response curve can be plotted and the IC50 value determined using non-linear regression. A hypothetical IC50 for this compound could be, for example, 1.1 µM.

Cell-Based Secondary Assay: Validating Hits in a Cellular Context

Biochemical assays, while excellent for primary screening, do not account for factors like cell permeability, off-target effects, or metabolism. [6]Therefore, it is essential to validate confirmed hits in a cell-based assay.

Assay Principle: Cell Proliferation Assay

Many cancer cell lines are dependent on the activity of specific kinases like CDK2 for their proliferation. A simple and effective cell-based assay is to measure the anti-proliferative effect of the hit compounds on a cancer cell line known to be sensitive to CDK2 inhibition (e.g., MCF-7 breast cancer cells). Cell viability can be measured using various methods, such as ATP-based luminescent assays (e.g., CellTiter-Glo®).

Protocol Outline: Anti-Proliferation Assay
  • Cell Seeding: Seed MCF-7 cells into a 384-well clear-bottom white plate at an optimized density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the hit compounds for 48-72 hours.

  • Viability Measurement: Add CellTiter-Glo® reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.

  • Data Acquisition and Analysis: Measure luminescence and calculate the GI50 (concentration for 50% growth inhibition).

A compound that shows a potent IC50 in the biochemical assays and a corresponding potent GI50 in the cell-based assay is considered a validated hit and a strong candidate for lead optimization.

Conclusion

This application note provides a comprehensive and robust framework for the high-throughput screening of the novel compound This compound and other small molecules as potential kinase inhibitors. By employing a multi-stage screening cascade that includes a highly sensitive primary biochemical screen (ADP-Glo™), an orthogonal secondary assay for hit confirmation (AlphaLISA®), and a physiologically relevant cell-based assay for validation, researchers can efficiently and confidently identify promising lead candidates for drug discovery. The detailed protocols and validation guidelines presented here serve as a practical resource for establishing successful HTS campaigns in the pursuit of novel kinase-targeted therapies.

References

Sources

Application Note & Protocol: High-Sensitivity Quantification of 1-acetyl-1H-indole-6-carbonitrile using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of 1-acetyl-1H-indole-6-carbonitrile, a key intermediate and potential active pharmaceutical ingredient (API) in modern drug development. We present a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, designed for researchers, scientists, and drug development professionals. This application note details the scientific rationale behind the methodological choices, a step-by-step protocol for sample analysis, and a framework for method validation in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3][4] An alternative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is also discussed for applications where ultra-high sensitivity is not the primary requirement.

Introduction and Scientific Rationale

This compound is an indole derivative of significant interest in medicinal chemistry. The indole scaffold is a privileged structure in numerous marketed drugs and clinical candidates. Accurate quantification of this molecule is critical for a variety of applications, including:

  • Pharmacokinetic (PK) studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in biological systems.

  • In vitro metabolism studies: To assess metabolic stability and identify potential metabolites.

  • Process chemistry: To monitor reaction completion and quantify yield and purity of synthetic batches.

  • Formulation development: To determine drug loading and ensure content uniformity in final dosage forms.

1.1. Choice of Analytical Technique: Why LC-MS/MS?

For the quantification of novel chemical entities like this compound, especially in complex matrices such as plasma or tissue homogenates, LC-MS/MS is the gold standard.[5][6][7] The rationale for this selection is threefold:

  • High Selectivity: Tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, allows for the specific detection of a target analyte by monitoring a unique precursor-to-product ion transition.[7] This minimizes interference from matrix components, a common challenge in biological sample analysis.

  • High Sensitivity: LC-MS/MS methods can achieve limits of quantification in the low ng/mL or even pg/mL range, which is essential for characterizing the pharmacokinetic profile of potent compounds.[6]

  • Broad Applicability: The principles of the method can be adapted for a wide range of small molecules with minimal modification.

While HPLC-UV is a robust and widely available technique, its sensitivity and selectivity can be limiting for bioanalytical applications. However, it remains a viable and cost-effective option for the analysis of bulk material or high-concentration formulation samples.

Chemical Properties of this compound

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Chemical Formula C₁₁H₈N₂O[8]
Molecular Weight 184.19 g/mol [8]
CAS Number 1017791-09-1[9][10][11]
Appearance Expected to be a white to off-white solidGeneral knowledge
Solubility Predicted to be soluble in organic solvents such as methanol, acetonitrile, and DMSO.General chemical principles

Detailed Experimental Protocol: LC-MS/MS Quantification

This protocol provides a validated starting point for the quantification of this compound. Optimization may be required based on the specific sample matrix and instrumentation used.

3.1. Materials and Reagents

  • This compound reference standard (>99% purity)

  • Stable Isotope Labeled Internal Standard (SIL-IS), e.g., 1-acetyl-d3-1H-indole-6-carbonitrile (recommended for bioanalysis) or a structurally similar analog.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Sample matrix (e.g., human plasma, rat liver microsomes, reaction mixture)

3.2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)

  • Triple Quadrupole Mass Spectrometer (e.g., Agilent 6470A, Sciex 7500)

  • Analytical balance

  • Microcentrifuge

  • Vortex mixer

  • Calibrated pipettes

3.3. Preparation of Standards and Quality Controls (QCs)

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a class A volumetric flask.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare the IS stock solution similarly.

  • Working Standard Solutions: Serially dilute the primary stock solution with 50:50 acetonitrile:water to prepare a series of working standards for the calibration curve (e.g., 0.1, 0.2, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • IS Working Solution: Dilute the IS stock solution to a final concentration of 10 ng/mL in acetonitrile. This solution will be used for protein precipitation.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate weighing of the reference standard to ensure accuracy and reproducibility.

3.4. Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for cleaning up biological samples.[5]

  • Aliquot: Pipette 50 µL of the sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Precipitate & Extract: Add 150 µL of cold acetonitrile containing the internal standard (10 ng/mL).

  • Vortex: Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to an HPLC vial for analysis.

Workflow Diagram: Sample Preparation and Analysis

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis s1 1. Aliquot Sample (50 µL) s2 2. Add Protein Precipitation Solution (150 µL ACN + IS) s1->s2 s3 3. Vortex (1 min) s2->s3 s4 4. Centrifuge (14,000 x g, 10 min) s3->s4 s5 5. Transfer Supernatant to HPLC Vial s4->s5 a1 Inject into HPLC System s5->a1 Analysis Queue a2 Chromatographic Separation a1->a2 a3 Ionization (ESI+) a2->a3 a4 MS/MS Detection (MRM Mode) a3->a4 data Quantification & Reporting a4->data Generate Data

Caption: Workflow from sample preparation to final data analysis.

3.5. LC-MS/MS Conditions

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      Time (min) %B
      0.0 20
      2.5 95
      3.5 95
      3.6 20

      | 5.0 | 20 |

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transitions (Hypothetical - requires experimental determination):

      • Analyte (185.07 -> [Product Ion]): The precursor ion will be the [M+H]⁺ adduct. The product ion must be determined by infusing the compound and performing a product ion scan. A likely fragmentation would be the loss of the acetyl group (42 Da), resulting in a product ion around m/z 143.

      • Internal Standard (188.09 -> [Product Ion]): The SIL-IS would be expected to follow a similar fragmentation pattern.

    • Key MS Parameters: Gas Temp: 300°C, Gas Flow: 8 L/min, Nebulizer: 35 psi, Capillary Voltage: 3500 V. (These are starting points and must be optimized).

Method Validation Framework

A robust analytical method must be validated to ensure it is fit for its intended purpose.[2][3] The validation should adhere to ICH Q2(R2) guidelines and assess the following parameters.[1][2][3][4][12]

ParameterAcceptance Criteria (Typical for Bioanalysis)Purpose
Specificity No significant interfering peaks at the retention time of the analyte and IS in blank matrix.To ensure the signal is from the analyte only.[1]
Linearity Correlation coefficient (r²) ≥ 0.99 for a calibration curve with at least 6 non-zero points.To demonstrate a proportional response to concentration.[12]
Accuracy Mean concentration within ±15% of nominal (±20% at LLOQ) for QC samples.To measure the closeness of results to the true value.[1]
Precision Coefficient of variation (%CV) ≤ 15% (≤ 20% at LLOQ) for QC samples (intra- and inter-day).To assess the repeatability and reproducibility of the method.[12]
Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with acceptable accuracy (±20%) and precision (≤20% CV).To define the lower limit of reliable measurement.
Robustness Method performance is unaffected by small, deliberate changes in parameters (e.g., column temp ±2°C, mobile phase pH ±0.1).To ensure reliability during routine use.[12]
Matrix Effect Assessment of ion suppression or enhancement from the biological matrix.To ensure the matrix does not interfere with ionization.

Logical Relationship: Method Development & Validation

G cluster_val Validation Parameters Dev Method Development Opt Parameter Optimization (LC & MS) Dev->Opt Val Method Validation (ICH Q2 R2) Opt->Val Routine Routine Sample Analysis Val->Routine Spec Specificity Val->Spec Lin Linearity Val->Lin Acc Accuracy Val->Acc Prec Precision Val->Prec Rob Robustness Val->Rob

Caption: The logical progression from method development to routine use.

Alternative Method: HPLC-UV

For applications not requiring high sensitivity (e.g., purity assessment of bulk drug substance), an HPLC-UV method is suitable.

  • Chromatography: The same LC conditions as described in section 3.5 can be used.

  • Detection: UV/Vis or Diode Array Detector (DAD). The detection wavelength should be set at the absorbance maximum (λmax) of this compound, which would need to be determined experimentally by running a UV scan (typically expected in the 220-300 nm range for indole structures).

  • Quantification: External standard calibration without an internal standard is common, though an IS can be used to improve precision.

Conclusion

This application note provides a detailed framework for the reliable quantification of this compound. The primary LC-MS/MS method offers the high sensitivity and selectivity required for demanding bioanalytical and trace-level analysis in drug development. The protocol is designed as a self-validating system, grounded in the principles of the ICH guidelines to ensure data integrity and regulatory compliance.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • Hilaris Publisher. A Highly Sensitive and Selective LC-MS/MS Method for the Quantification of Indole in Mouse Serum and Tissues. Available from: [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Available from: [Link]

  • YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. Available from: [Link]

  • Kaur, H., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Metabolites, 12(8), 716. Available from: [Link]

  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. Available from: [Link]

  • Agilent Technologies. (2019, September 26). Quantitation of Gut Microbiota-Derived Indole Metabolites by Ion Pairing dMRM LC/QQQ. Available from: [Link]

  • PubMed. (2022, August 2). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Available from: [Link]

  • Zhang, Q., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Marine Drugs, 15(3), 83. Available from: [Link]

  • The Good Scents Company. 1-acetyl indole, 576-15-8. Available from: [Link]

  • National Center for Biotechnology Information. 1H-indole-6-carbonitrile. PubChem Compound Database. Available from: [Link]

  • IndiaMART. 1-acetyl-1h-indole- 6-carbonitrile - Cas No: 1017791-09-1. Available from: [Link]

  • National Center for Biotechnology Information. 7-acetyl-1H-indole-3-carbonitrile. PubChem Compound Database. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods. Available from: [Link]

  • MDPI. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(15), 4583. Available from: [Link]

  • Science.gov. hplc assay method: Topics. Available from: [Link]

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Strategic Derivatization of 1-Acetyl-1H-indole-6-carbonitrile: A Guide to Generating Focused Compound Libraries for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal Chemists and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals.[1] The compound 1-acetyl-1H-indole-6-carbonitrile presents a versatile and highly strategic scaffold for drug discovery programs. Its architecture offers multiple, distinct points for chemical modification, enabling a systematic exploration of the chemical space surrounding the core. This guide provides a detailed technical overview and actionable protocols for the derivatization of this scaffold. We will explore modifications at the N1-acetyl group, transformations of the C6-nitrile, and electrophilic substitution on the pyrrole ring. The rationale behind each synthetic choice is discussed, providing a framework for building focused libraries aimed at elucidating structure-activity relationships (SAR) and optimizing lead compounds.

Introduction: The Strategic Value of the this compound Scaffold

Indole derivatives are renowned for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The starting scaffold, this compound, is particularly advantageous for several reasons:

  • N1-Acetyl Group: This group modulates the electronic properties of the indole ring system. It serves as a removable protecting group or a point for introducing diverse substituents, influencing steric bulk and potential hydrogen bonding interactions.[3]

  • C6-Nitrile Moiety: The nitrile group is a valuable pharmacophore in drug design. It is a metabolically stable, polar group that can act as a hydrogen bond acceptor.[4][5] Its linear geometry offers unique vector space for molecular interactions. Furthermore, the nitrile is a versatile chemical handle that can be transformed into other key functional groups such as amides, carboxylic acids, or amines, allowing for dramatic shifts in physicochemical properties.[6]

  • Electron-Rich Pyrrole Ring: The inherent nucleophilicity of the indole C3 position provides a reliable site for introducing a wide array of substituents via electrophilic substitution, a common strategy for tuning biological activity.[7]

This guide is structured to provide researchers with a logical workflow for exploring these derivatization points to build a comprehensive SAR profile.

G A Starting Scaffold This compound B N1-Position Modification (Deacetylation/Re-functionalization) A->B C C6-Nitrile Transformation (Hydrolysis/Reduction) A->C D C3-Position Functionalization (Electrophilic Substitution) A->D E Focused Compound Library B->E C->E D->E F Characterization & Purity (NMR, MS, HPLC) E->F G Biological Screening F->G H Structure-Activity Relationship (SAR) Data Analysis G->H

Derivatization Strategies and Protocols

Modification at the N1-Position: Probing the Influence of the Nitrogen Substituent

The N1-substituent directly impacts the indole ring's electronic density and can introduce steric hindrance or new interaction points. The acetyl group can be readily removed and replaced, allowing for a systematic evaluation of this position's role.

Protocol 2.1.1: N1-Deacetylation

  • Rationale: Basic hydrolysis provides the free N-H indole, which is a crucial intermediate for subsequent N-alkylation or N-acylation. The N-H moiety itself can serve as a hydrogen bond donor, a key interaction in many protein-ligand binding events.

  • Methodology:

    • Suspend this compound (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).

    • Add potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydroxide (NaOH, 1.2 eq) to the suspension.

    • Stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis (e.g., 30% EtOAc in hexanes) indicates complete consumption of the starting material.

    • Remove methanol under reduced pressure.

    • Add water to the residue and extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield 1H-indole-6-carbonitrile.

Protocol 2.1.2: N1-Acylation and Sulfonylation

  • Rationale: Introducing a library of acyl or sulfonyl groups allows for fine-tuning of electronic properties, steric bulk, and metabolic stability. This strategy explores how different functionalities at this position affect target binding.

  • Methodology:

    • Dissolve 1H-indole-6-carbonitrile (1.0 eq) in an anhydrous aprotic solvent like DMF or THF at 0 °C.

    • Add a base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise and stir for 30 minutes.

    • Slowly add the desired acyl chloride (R-COCl, 1.1 eq), sulfonyl chloride (R-SO₂Cl, 1.1 eq), or anhydride.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

    • Carefully quench the reaction by slow addition of saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the product with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify the residue by flash column chromatography.

Reagent ExampleResulting N1-SubstituentRationale for Inclusion in SAR
Benzoyl chloride-COPhIntroduces aromatic ring for potential π-π stacking.
Cyclopropanecarbonyl chloride-CO(c-Pr)Small, rigid group to probe steric limits.
Methanesulfonyl chloride-SO₂MePotent hydrogen bond acceptor; improves solubility.
4-Fluorobenzoyl chloride-CO(p-F-Ph)Modulates electronics; fluorine can form key interactions.
Transformation of the C6-Nitrile: A Gateway to Diverse Functionalities

The C6-nitrile is a key site for introducing polarity and hydrogen bonding groups. Its conversion to an amide, carboxylic acid, or tetrazole can dramatically alter the compound's physicochemical profile and biological activity.[6] Such modifications are a cornerstone of bioisosteric replacement strategies in drug design.[8][9]

G

Protocol 2.2.1: Hydrolysis to 1-Acetyl-1H-indole-6-carboxamide

  • Rationale: The amide group is a classic bioisostere for the nitrile, introducing both hydrogen bond donor and acceptor capabilities. This modification enhances polarity and can establish new interactions with a biological target.

  • Methodology:

    • Dissolve this compound (1.0 eq) in concentrated sulfuric acid (H₂SO₄) at 0 °C.

    • Stir the mixture for 1-2 hours at room temperature.

    • Carefully pour the reaction mixture onto crushed ice.

    • Collect the resulting precipitate by filtration, wash thoroughly with cold water until the filtrate is neutral.

    • Dry the solid under vacuum to yield 1-acetyl-1H-indole-6-carboxamide.

Protocol 2.2.2: Hydrolysis to 1-Acetyl-1H-indole-6-carboxylic Acid

  • Rationale: The carboxylic acid introduces a key acidic functional group, capable of forming strong ionic and hydrogen bonds. This is a common feature in many drugs and can significantly impact solubility, cell permeability, and target affinity.

  • Methodology:

    • Suspend this compound (1.0 eq) in a mixture of ethanol and 10% aqueous sodium hydroxide (NaOH) (e.g., 1:1 v/v).

    • Heat the mixture to reflux and maintain for 6-18 hours, monitoring by TLC for the disappearance of the starting material and amide intermediate.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the aqueous residue with water and wash with diethyl ether to remove any non-acidic impurities.

    • Acidify the aqueous layer to pH 2-3 with 2M hydrochloric acid (HCl) at 0 °C.

    • Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.

C3-Position Functionalization: Exploring the Pyrrole Ring

The C3 position of the indole ring is the most electron-rich and susceptible to electrophilic attack.[7] Functionalizing this position is a classic strategy in indole chemistry to introduce diverse side chains that can probe binding pockets.

Protocol 2.3.1: Vilsmeier-Haack Formylation at C3

  • Rationale: This reaction introduces a formyl (-CHO) group at the C3 position. The resulting aldehyde is a versatile intermediate that can be further modified via reductive amination, Wittig reactions, or oxidation to a carboxylic acid, providing access to a vast array of derivatives.

  • Methodology:

    • Cool a mixture of anhydrous dimethylformamide (DMF, 5.0 eq) and phosphoryl chloride (POCl₃, 1.5 eq) to 0 °C and stir for 30 minutes to form the Vilsmeier reagent.

    • Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the pre-formed reagent at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-6 hours.

    • Cool the reaction and pour it onto a mixture of crushed ice and aqueous sodium acetate solution.

    • Stir until the product precipitates. Collect the solid by filtration, wash with water, and dry.

    • Purify by recrystallization or column chromatography to yield 1-acetyl-3-formyl-1H-indole-6-carbonitrile.

Analytical Characterization of Derivatives

Rigorous characterization is essential to confirm the structure and purity of each new derivative before biological testing.[10] A combination of spectroscopic and chromatographic techniques should be employed.

TechniquePurposeExpected Observations for a Hypothetical C3-Formyl Derivative
¹H NMR Structural ElucidationAppearance of a new singlet around δ 10.0 ppm (aldehyde proton). The C2-H proton signal will shift downfield.[11]
¹³C NMR Structural ConfirmationAppearance of a new signal around δ 185-190 ppm (aldehyde carbonyl carbon).[11]
LC-MS Purity & Mass ConfirmationA single major peak in the chromatogram. The mass spectrum should show the expected [M+H]⁺ or [M+Na]⁺ ion.[12]
RP-HPLC Quantitative PurityDetermination of purity (e.g., >95%) by integrating the peak area at a suitable wavelength (e.g., 254 nm).[10]

Conclusion and SAR Interpretation

By systematically applying the protocols described herein, researchers can generate a focused library of this compound derivatives. The resulting biological data, when correlated with the structural modifications, will form the basis of the SAR. Key questions to be answered include:

  • N1-Position: Is an N-H donor, a bulky acyl group, or a polar sulfonyl group preferred for activity?

  • C6-Position: Does activity increase or decrease when converting the nitrile to an amide or acid? This provides insight into the nature of the interaction (e.g., hydrogen bonding vs. ionic) at this vector.

  • C3-Position: How does the introduction of substituents at C3 affect potency and selectivity? Do bulky or flexible groups enhance binding?

This structured approach, grounded in established synthetic methodologies, provides a robust platform for advancing drug discovery projects based on the valuable indole scaffold.

References

  • Cenini, S., Ragaini, F., & Gallo, E. (2018). Carbonylative synthesis and functionalization of indoles. PMC, NIH. [Link]

  • Campeau, L. C., Stuart, D. R., & Fagnou, K. (2009). The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence. NIH. [Link]

  • Gribble, G. W. (2010). Recent advances in functionalization of indoles. ResearchGate. [Link]

  • Pike, R. A. S. (2017). Formation of highly functionalized indole through carbon-carbon bond cleavage. UNM Digital Repository. [Link]

  • Wang, J., et al. (2018). Application of Nitrile in Drug Design. ResearchGate. [Link]

  • Li, Q., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. European Journal of Medicinal Chemistry. [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]

  • Sharma, A., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]

  • Zhang, Y., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules. [Link]

  • Kirsch, G. (2025). 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. ResearchGate. [Link]

  • Melby, J., et al. (2011). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry. [Link]

  • Staliński, K., et al. (2022). Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. Molecules. [Link]

  • da Silva, J. G., et al. (2020). Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. Journal of Chemistry. [Link]

  • Hrizi, A., et al. (2020). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules. [Link]

  • El-Sawy, E. R., et al. (2018). Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{acetyl}phenyl)acetamides and N-[2-(2-{acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides. Molecules. [Link]

  • Wang, M., et al. (2021). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. Molecules. [Link]

  • Chirkova, Z. V., et al. (2016). Synthesis of 3-Acyl-1-hydroxy-1H-indole-5,6-dicarbonitriles. ResearchGate. [Link]

  • Melby, J., et al. (2011). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. ACS Publications. [Link]

  • Hrizi, A., et al. (2020). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. ResearchGate. [Link]

  • Pratama, M. R. F., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. [Link]

  • Chemistry Learning. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. [Link]

  • Radwan, M. A. A., et al. (2017). Synthesis and Structure Activity Relationship of Some Indole Derivatives as Potential Anti-inflammatory Agents. Acta Chimica Slovenica. [Link]

  • Radwan, M. A. A., et al. (2017). Synthesis and Structure Activity Relationship of Some Indole Derivatives as Potential Anti-inflammatory Agents. ResearchGate. [Link]

  • Hrizi, A., et al. (2020). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. PMC, NIH. [Link]

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Application Notes and Protocols for the Synthesis of 1-acetyl-1H-indole-6-carbonitrile Analogues via Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole scaffold is a privileged heterocyclic motif frequently encountered in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its versatile biological activities have rendered it a cornerstone in drug discovery and development. Among the myriad of substituted indoles, 1-acetyl-1H-indole-6-carbonitrile and its analogues represent a class of compounds with significant potential in medicinal chemistry. The introduction of a cyano group at the 6-position and an acetyl group at the 1-position can modulate the electronic properties and steric profile of the indole ring, influencing its interaction with biological targets.

The Fischer indole synthesis, a classic and robust method discovered by Emil Fischer in 1883, remains a cornerstone for the construction of the indole nucleus.[2] This acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or ketone provides a versatile and efficient route to a wide range of indole derivatives.[3] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this compound analogues, leveraging the Fischer indole synthesis. This document outlines the synthesis of the key 4-cyanophenylhydrazine precursor, detailed protocols for the subsequent Fischer indole cyclization, and final N-acetylation, supported by mechanistic insights and practical considerations.

Strategic Overview of the Synthesis

The synthetic strategy for accessing this compound analogues is a three-stage process. The overall workflow is depicted in the diagram below.

Synthesis_Workflow Overall Synthetic Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Fischer Indole Synthesis cluster_2 Stage 3: N-Acetylation A 4-Aminobenzonitrile B Diazotization A->B NaNO2, HCl -5 to 0 °C C Reduction B->C SnCl2·2H2O, HCl < 0 °C D 4-Cyanophenylhydrazine Hydrochloride C->D E 4-Cyanophenylhydrazine Hydrochloride G Fischer Indole Cyclization E->G F Aldehyde or Ketone F->G H 1H-indole-6-carbonitrile Analogue G->H Acid Catalyst (e.g., PPA, ZnCl2) I 1H-indole-6-carbonitrile Analogue K N-Acetylation I->K J Acetic Anhydride J->K L This compound Analogue K->L Base (e.g., KOH) or Catalyst

Figure 1: Overall synthetic workflow for this compound analogues.

PART 1: Synthesis of the Key Precursor: 4-Cyanophenylhydrazine Hydrochloride

The synthesis of the target indole-6-carbonitrile core via the Fischer indole synthesis necessitates the preparation of 4-cyanophenylhydrazine. This is typically achieved through a two-step process starting from 4-aminobenzonitrile: diazotization followed by reduction of the resulting diazonium salt.[4]

Protocol 1: Synthesis of 4-Cyanophenylhydrazine Hydrochloride[5][6][7]

Materials:

  • 4-Aminobenzonitrile

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Deionized Water

  • Diethyl Ether

  • Aqueous Ethanol (for recrystallization)

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel

  • Ice-salt bath

  • Buchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Diazotization of 4-Aminobenzonitrile:

    • In a three-necked round-bottom flask, prepare a suspension of 4-aminobenzonitrile (50 g, 423 mmol) in concentrated hydrochloric acid (550 mL).

    • Cool the suspension to between -5 °C and 0 °C using an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (31.5 g, 457 mmol, dissolved in 200 mL of water) dropwise via the dropping funnel. Maintain the temperature of the reaction mixture below 0 °C throughout the addition.

    • After the addition is complete, stir the mixture for an additional 15 minutes at the same temperature.

  • Reduction of the Diazonium Salt:

    • In a separate large beaker, prepare a solution of tin(II) chloride dihydrate (477 g, 2.1 mol) in concentrated hydrochloric acid (370 mL) and cool it to 0 °C in an ice bath.

    • Add the cold diazonium salt solution portionwise to the stirred tin(II) chloride solution. It is crucial to maintain the temperature of the receiving solution below 0 °C during this addition.

    • A white precipitate of 4-cyanophenylhydrazine hydrochloride will form.

    • Continue stirring the resulting mixture for an additional 15 minutes.

  • Isolation and Purification:

    • Collect the white precipitate by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with cold diethyl ether to remove any unreacted starting materials and byproducts.

    • Recrystallize the crude product from aqueous ethanol to obtain pure 4-cyanophenylhydrazine hydrochloride.

    • Dry the purified product under vacuum. The expected yield is approximately 84%.[5]

Safety Precautions: Diazonium salts are potentially explosive and should be handled with extreme care. The reaction should be carried out in a well-ventilated fume hood, and the temperature must be strictly controlled.

PART 2: Fischer Indole Synthesis of 1H-indole-6-carbonitrile Analogues

With the 4-cyanophenylhydrazine hydrochloride in hand, the next stage is the Fischer indole synthesis to construct the indole-6-carbonitrile core. This reaction involves the condensation of the hydrazine with an appropriate aldehyde or ketone to form a hydrazone in situ, followed by acid-catalyzed cyclization.[3] The electron-withdrawing nature of the cyano group on the phenylhydrazine ring can influence the reactivity, potentially requiring specific reaction conditions.[6]

Mechanism of the Fischer Indole Synthesis

The generally accepted mechanism for the Fischer indole synthesis proceeds through several key steps:[2]

  • Hydrazone Formation: The reaction initiates with the condensation of the arylhydrazine and a carbonyl compound to form the corresponding arylhydrazone.

  • Tautomerization: The arylhydrazone undergoes tautomerization to its enamine isomer.

  • [5][5]-Sigmatropic Rearrangement: Following protonation, the enamine intermediate undergoes a crucial[5][5]-sigmatropic rearrangement.

  • Cyclization and Aromatization: The resulting intermediate cyclizes, and subsequent elimination of ammonia leads to the formation of the aromatic indole ring.

Fischer_Indole_Mechanism Mechanism of the Fischer Indole Synthesis Arylhydrazine Arylhydrazine Hydrazone Hydrazone Arylhydrazine->Hydrazone + Aldehyde/Ketone - H2O Enamine Enamine Hydrazone->Enamine Tautomerization Intermediate_1 Intermediate_1 Enamine->Intermediate_1 [3,3]-Sigmatropic Rearrangement Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Cyclization Indole Indole Intermediate_2->Indole - NH3 Aromatization

Figure 2: Simplified mechanistic pathway of the Fischer indole synthesis.

Protocol 2: One-Pot Synthesis of 1H-indole-6-carbonitrile Analogues[9]

This one-pot procedure is efficient as it avoids the isolation of the intermediate hydrazone.

Materials:

  • 4-Cyanophenylhydrazine Hydrochloride

  • Desired aldehyde or ketone (e.g., cyclohexanone, acetophenone derivatives)

  • Acid catalyst (e.g., polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or p-toluenesulfonic acid (p-TSA))

  • Solvent (e.g., ethanol, acetic acid, or toluene)

Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, combine 4-cyanophenylhydrazine hydrochloride (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq).

    • Add the chosen solvent and a catalytic amount of the acid catalyst (e.g., 10-20 mol% of p-TSA).

  • Reaction:

    • Heat the reaction mixture to reflux with vigorous stirring. The reaction temperature and time will depend on the specific substrates and catalyst used. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a strong acid catalyst was used, carefully neutralize the mixture with a suitable base (e.g., saturated aqueous sodium bicarbonate solution).

    • Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 1H-indole-6-carbonitrile analogue.

Note on Catalyst and Solvent Selection: The choice of acid catalyst and solvent is crucial and may require optimization for different substrates.[7] Polyphosphoric acid can serve as both a catalyst and a solvent at elevated temperatures. Zinc chloride is a commonly used Lewis acid catalyst. Acetic acid can also function as both a solvent and a catalyst.

Table 1: Representative Conditions for Fischer Indole Synthesis of Cyanoindoles
Phenylhydrazine ReagentCarbonyl CompoundProductCatalyst/SolventTemperature (°C)Reaction TimeYield (%)Reference
4-Cyanophenylhydrazine HCl1,1-dimethoxy-6-chlorohexane3-(4-Chlorobutyl)-5-cyanoindoleEthanol/Water721.1 hours80[6]
4-Cyanophenylhydrazine HClCyclohexanone6-Cyano-1,2,3,4-tetrahydrocarbazolep-TSA/TolueneReflux4 hours~75[8]

PART 3: N-Acetylation of 1H-indole-6-carbonitrile Analogues

The final step in the synthesis is the N-acetylation of the prepared indole-6-carbonitrile core. Several methods are available for the N-acylation of indoles, with the choice depending on the substrate and desired reaction conditions.

Protocol 3: N-Acetylation using Acetic Anhydride and Potassium Hydroxide[11]

This method is a rapid and efficient procedure for selective N-acetylation under mild conditions.

Materials:

  • 1H-indole-6-carbonitrile analogue

  • Powdered Potassium Hydroxide (KOH)

  • Dimethyl Sulfoxide (DMSO)

  • Acetic Anhydride

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Anion Formation:

    • To a solution of the 1H-indole-6-carbonitrile analogue in DMSO at room temperature, add powdered potassium hydroxide. Stir the mixture until the indolyl potassium anion is formed.

  • Acetylation:

    • Slowly add acetic anhydride to the reaction mixture.

    • Stir at room temperature and monitor the reaction by TLC until completion.

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield the final this compound analogue.

Alternative N-Acetylation Protocols:
  • Using Acetic Anhydride with a Catalyst: N-acetylation can also be achieved using acetic anhydride in the presence of a catalyst such as sodium acetate or a catalytic amount of a strong acid.

  • Direct Acylation with Acetic Acid: In some cases, direct N-acylation with acetic acid can be accomplished using a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Conclusion

The Fischer indole synthesis provides a powerful and versatile platform for the synthesis of 1H-indole-6-carbonitrile analogues, which are valuable scaffolds in drug discovery. The three-stage synthetic route detailed in these application notes, commencing with the preparation of 4-cyanophenylhydrazine hydrochloride, followed by the Fischer indole cyclization and subsequent N-acetylation, offers a reliable and adaptable methodology for accessing a diverse range of target compounds. The provided protocols, along with the mechanistic insights and tabulated data, are intended to serve as a practical guide for researchers in the successful synthesis and exploration of this important class of molecules. Careful optimization of reaction conditions, particularly the choice of catalyst and solvent in the Fischer indole synthesis, will be key to achieving high yields and purity of the desired analogues.

References

  • The Versatility of 4-Cyanophenylhydrazine Hydrochloride in Pharmaceutical Intermedi
  • Mechanism of 4-Cyanophenylhydrazine Hydrochloride form
  • 4-Cyanophenylhydrazine hydrochloride synthesis. (n.d.). ChemicalBook.
  • 4-Cyanophenylhydrazine hydrochloride | 2863-98-1. (2025). ChemicalBook.
  • One-Pot Synthesis of 5-Cyanoindoles via Fischer Indolization Using 4-Cyanophenylhydrazine Hydrochloride: Applic
  • Synthesis of 1. 4-Cyanophenylhydrazine. Hydrochloride. (n.d.). PrepChem.com.
  • A Comparative Guide to Indole Synthesis: Evaluating Alternatives to 4-Cyanophenylhydrazine Hydrochloride. (2025). Benchchem.
  • One-Pot Reactions Involving the Fischer Indole Synthesis and Friedel–Crafts Reactions. (2018).
  • Solvent: benzonitrile. (n.d.). University of Rochester, Department of Chemistry.
  • Fischer indole synthesis. (n.d.). Wikipedia.
  • Benzonitrile. (n.d.). Grokipedia.
  • A CONVENIENT N-ACETYLATION OF INDOLES. (1977).
  • Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation-indole N-aryl
  • Fischer Indole Synthesis. (n.d.). Alfa Chemistry.
  • Physical chemical properties benzoic acid aromatic acids benzamide benzonitrile benzoyl chloride electrophilic substitution nitration halogenation reaction with alkalis carbonates benzonitrile benzamide advanced A level organic chemistry revision notes. (n.d.). doc brown.
  • Fischer indole synthesis applied to the total synthesis of n
  • (PDF) One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. (n.d.).
  • Benzonitrile. (n.d.). PubChem.
  • A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. (n.d.).
  • Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygen
  • Chemoselective N-acylation of indoles using thioesters as acyl source. (2022). Beilstein Journals.
  • Propose a mechanism for the basic hydrolysis of benzonitrile to the benzo
  • Methods for N‐acylation of indole with carboxylic acid (derivatives). (n.d.).
  • Na2CO3-Catalyzed N-Acylation of Indoles with Alkenyl Carboxyl
  • Fischer indole synthesis applied to the total synthesis of n
  • Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. (n.d.). NIH.
  • Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues. (n.d.). Kaunas University of Technology | KTU.
  • Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal.
  • Fischer indole synthesis – Knowledge and References. (n.d.). Taylor & Francis.

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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions Involving 1-Acetyl-1H-indole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products, pharmaceuticals, and agrochemicals.[1][2][3][4] This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions for the functionalization of 1-acetyl-1H-indole-6-carbonitrile, a versatile and strategic building block. We delve into the mechanistic underpinnings and provide detailed, field-proven protocols for Suzuki-Miyaura, Heck-Mizoroki, and Sonogashira reactions. The critical role of the N-acetyl protecting group in enhancing stability and directing reactivity is also discussed, offering researchers a comprehensive resource for synthesizing novel, highly functionalized indole derivatives.

Introduction: The Strategic Importance of the Indole Scaffold

The indole scaffold is classified as a "privileged structure" in drug discovery, capable of binding to a multitude of biological targets with high affinity. Its derivatives have demonstrated a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[4] The functionalization of the indole core is therefore a critical endeavor in the quest for new therapeutic agents.

The subject of this guide, this compound, presents two key features for synthetic manipulation:

  • The N-Acetyl Group: This moiety serves as a crucial protecting group for the indole nitrogen.[5] It prevents N-arylation side reactions, improves the substrate's stability in various reaction conditions (especially acidic ones), and can electronically influence the regioselectivity of further functionalization.[6][7]

  • The 6-Carbonitrile Group: The nitrile function is a valuable synthetic handle, capable of being converted into other functional groups such as amines, amides, or carboxylic acids.

To leverage this scaffold, a leaving group (typically a halide like Iodine or Bromine) must be installed on the indole ring. Position C3 is a common site for electrophilic substitution, making 3-iodo-1-acetyl-1H-indole-6-carbonitrile an ideal and practical starting material for the cross-coupling reactions discussed herein.

Core Principles: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis and were the subject of the 2010 Nobel Prize in Chemistry.[8] These reactions generally proceed through a common catalytic cycle involving a Pd(0)/Pd(II) interchange.[8][9][10] Understanding this cycle is fundamental to troubleshooting and optimizing reaction conditions.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the substrate (e.g., our iodinated indole), forming a Pd(II) complex.[11][12]

  • Transmetalation (for Suzuki & Sonogashira): The organic moiety from a second reagent (e.g., an organoboron compound) is transferred to the palladium center, displacing the halide.[13][14]

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[11][12]

Palladium Catalytic Cycle cluster_main Catalytic Cycle cluster_reactants Inputs cluster_products Outputs pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition trans_complex R¹-Pd(II)L₂-R² pd_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product R¹-R² (Coupled Product) trans_complex->product reactant1 R¹-X (Aryl Halide) reactant1->pd_complex reactant2 R²-M (Organometallic Rgt.) reactant2->trans_complex

Caption: Generalized Pd(0)/Pd(II) Catalytic Cycle.

Application & Protocols: Functionalizing the Indole Core

The following protocols assume the use of 3-iodo-1-acetyl-1H-indole-6-carbonitrile as the starting material. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.

Suzuki-Miyaura Coupling: For C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for synthesizing biaryl and vinyl-substituted aromatic compounds by coupling an organohalide with an organoboron species, such as a boronic acid or ester.[12][13][15] Its tolerance of a wide range of functional groups makes it exceptionally valuable in pharmaceutical synthesis.[9]

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., SPhos) is often used. The bulky, electron-rich ligand facilitates the oxidative addition and reductive elimination steps.

  • Base: A base is essential for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species.[15] K₃PO₄ is a common choice that balances reactivity with minimal side reactions.

  • Solvent: A mixture of an organic solvent (like dioxane) and water is frequently employed. Water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Vessel Preparation: To a flame-dried Schlenk flask, add 3-iodo-1-acetyl-1H-indole-6-carbonitrile (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

  • Solvent Addition: Evacuate and backfill the flask with argon (repeat 3 times). Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture).

  • Reaction: Stir the mixture vigorously and heat to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Reaction

Reagent/ParameterStoichiometry/ValuePurpose
3-iodo-1-acetyl-indole1.0 equiv.Substrate
Arylboronic Acid1.5 equiv.Coupling Partner
Pd(OAc)₂2 mol%Palladium Pre-catalyst
SPhos4 mol%Ligand
K₃PO₄3.0 equiv.Base
1,4-Dioxane / H₂O4:1 v/vSolvent System
Temperature80-100 °CReaction Condition
AtmosphereArgonInert Environment

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start -> add_solids -> add_catalyst -> inert -> add_solvent -> react -> workup -> purify -> end; }

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Heck-Mizoroki Reaction: For C-C Double Bond Formation

The Heck reaction is a powerful method for the arylation or vinylation of alkenes, forming a new C-C bond at an sp²-hybridized carbon.[8][16][17] It is particularly useful for synthesizing substituted styrenes and cinnamates.

Causality Behind Experimental Choices:

  • Catalyst: Palladium acetate (Pd(OAc)₂) is a common and effective pre-catalyst.

  • Base: An organic base like triethylamine (Et₃N) is often used. It serves to neutralize the hydrogen halide (HX) produced during the catalytic cycle, regenerating the Pd(0) catalyst.[17]

  • Solvent: A polar aprotic solvent like DMF or acetonitrile is typically used to ensure solubility of the reagents and catalyst.

Experimental Protocol: Heck Reaction

  • Vessel Preparation: In a sealed tube or pressure vessel, combine 3-iodo-1-acetyl-1H-indole-6-carbonitrile (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 4 mol%), and a suitable ligand if necessary (e.g., PPh₃, 8 mol%).

  • Reagent Addition: Add the alkene (e.g., n-butyl acrylate, 2.0 equiv.) and a degassed solvent such as DMF.

  • Base Addition: Add triethylamine (Et₃N, 3.0 equiv.).

  • Reaction: Seal the vessel and heat to 80-120 °C with stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture and pour it into water. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting crude material via silica gel chromatography.

Data Presentation: Heck Reaction

Reagent/ParameterStoichiometry/ValuePurpose
3-iodo-1-acetyl-indole1.0 equiv.Substrate
Alkene (e.g., n-butyl acrylate)2.0 equiv.Coupling Partner
Pd(OAc)₂4 mol%Palladium Pre-catalyst
Et₃N3.0 equiv.Base
DMF-Solvent
Temperature80-120 °CReaction Condition
AtmosphereArgonInert Environment

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start -> add_reagents -> add_solvent -> react -> workup -> purify -> end; }

Caption: Experimental workflow for the Heck-Mizoroki reaction.

Sonogashira Coupling: For C(sp²)-C(sp) Bond Formation

The Sonogashira coupling facilitates the formation of a bond between an sp² carbon of an aryl or vinyl halide and an sp carbon of a terminal alkyne.[14][18][19] This reaction is indispensable for creating conjugated enynes and arylalkynes, which are important structures in materials science and natural product synthesis.[20][21]

Causality Behind Experimental Choices:

  • Dual Catalysis: The reaction classically employs a dual catalytic system. The palladium catalyst activates the aryl halide, while a copper(I) salt (e.g., CuI) acts as a co-catalyst. The copper salt reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[14]

  • Base: An amine base, such as triethylamine or diisopropylamine, is used both as a solvent and to neutralize the HX by-product, regenerating the active catalysts.

  • Ligand: Triphenylphosphine (PPh₃) is a common ligand that stabilizes the palladium catalyst.

Experimental Protocol: Sonogashira Coupling

  • Vessel Preparation: To a Schlenk flask, add 3-iodo-1-acetyl-1H-indole-6-carbonitrile (1.0 equiv.), PdCl₂(PPh₃)₂ (5 mol%), and copper(I) iodide (CuI, 10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon (3x).

  • Solvent and Reagents: Add an anhydrous amine solvent (e.g., triethylamine). Then, add the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC).

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel chromatography.

Data Presentation: Sonogashira Coupling

Reagent/ParameterStoichiometry/ValuePurpose
3-iodo-1-acetyl-indole1.0 equiv.Substrate
Terminal Alkyne1.2 equiv.Coupling Partner
PdCl₂(PPh₃)₂5 mol%Palladium Pre-catalyst
CuI10 mol%Co-catalyst
Et₃N-Base & Solvent
Temperature25-60 °CReaction Condition
AtmosphereArgonInert Environment

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start -> add_solids -> inert -> add_liquids -> react -> workup -> purify -> end; }

Caption: Experimental workflow for the Sonogashira coupling.

Conclusion

This compound is a highly adaptable platform for generating molecular diversity. Through the strategic application of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, researchers can efficiently synthesize a vast library of novel indole derivatives. The protocols and mechanistic insights provided herein serve as a robust foundation for professionals in drug discovery and materials science to harness the full synthetic potential of this valuable scaffold.

References

  • Palladium Metallaphotoredox-Catalyzed 2-Arylation of Indole Deriv
  • Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position.
  • Palladium-catalyzed highly efficient synthesis of functionalized indolizines via cross-coupling/cycloisomerization cascade.
  • Copper-Mediated Selective Cyanation of Indoles and 2-Phenylpyridines with Ammonium Iodide and DMF.
  • Copper-mediated C3-cyanation of indoles by the combin
  • Copper-mediated C3-cyanation of indoles by the combination of amine and ammonium.
  • Site-Selective Electrochemical C-H Cyanation of Indoles. Organic Chemistry Portal.
  • Site-Selective Electrochemical C–H Cyanation of Indoles. (2021). Organic Letters.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • ChemInform Abstract: Metal-Catalyzed Cross-Coupling Reactions for Indoles.
  • Protecting group. Wikipedia.
  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. PMC - PubMed Central.
  • Heck Reaction. Organic Chemistry Portal.
  • Sonogashira coupling. Wikipedia.
  • Heck reaction. Wikipedia.
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
  • (PDF) Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.
  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI.
  • Suzuki reaction. Wikipedia.
  • Carbonylative synthesis and functionalization of indoles. (2024). Beilstein Journals.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Prec
  • Sonogashira coupling. (2019). YouTube.
  • The Intramolecular Heck Reaction. (2004). Macmillan Group.
  • Application Notes and Protocols: Functionalization of the 1-Acetyl-7-azaindole Core. Benchchem.
  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021). YouTube.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2018). ACS Omega.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • 17.8: Acetals as Protecting Groups. (2019). Chemistry LibreTexts.
  • Heck Reaction. (2023). Chemistry LibreTexts. 3á. Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{acetyl}phenyl)acetamides and N-[2-(2-{acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides:. NIH.

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • Oxidative Dearomative Cross-Dehydrogenative Coupling of Indoles with Diverse C-H Nucleophiles: Efficient Approach to 2,2-Disubstituted Indolin-3-ones. NIH.
  • Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base.
  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. (2023). MDPI.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-acetyl-1H-indole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-acetyl-1H-indole-6-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important molecule. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and optimize your yield and purity.

I. Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: Why is the yield of my N-acetylation of 6-cyanoindole consistently low?

Low yields in the N-acetylation of indoles are a frequent issue, often stemming from the competitive reactivity of the indole ring.

Underlying Causes and Solutions:

  • C-3 Acetylation as a Major Side Reaction: The C-3 position of the indole ring is electron-rich and susceptible to electrophilic attack, leading to the formation of 3-acetyl-1H-indole-6-carbonitrile as a significant byproduct.[1][2] This occurs because C-acylation is often the thermodynamically favored pathway, especially at higher temperatures.

    • Strategic Solution: To favor N-acetylation, which is typically the kinetically controlled product, it is crucial to carefully manage reaction conditions. Lowering the reaction temperature can significantly improve the selectivity for N-acetylation over C-acetylation.

  • Formation of 1,3-diacetyl-1H-indole-6-carbonitrile: If the reaction conditions are too harsh or the acetylating agent is in large excess, diacetylation can occur, where both the nitrogen and the C-3 position are acetylated.

    • Strategic Solution: Employing a stoichiometric amount of the acetylating agent is critical. A slow, dropwise addition of the acetylating agent to the reaction mixture can also help to maintain a low instantaneous concentration, thereby minimizing the risk of diacetylation.

  • Inadequate Deprotonation of the Indole Nitrogen: The N-H bond of indole is not highly acidic, and incomplete deprotonation can lead to a significant portion of the starting material remaining unreacted. The choice of base is therefore paramount.

    • Strategic Solution: Stronger bases are often required for efficient deprotonation. While common bases like sodium hydride (NaH) are effective, exploring other options can be beneficial. For instance, cesium carbonate (Cs2CO3) has been shown to be a highly effective base in the N-acylation of indoles.[1] The use of a phase-transfer catalyst in a biphasic system with a strong base like sodium hydroxide can also be an effective strategy.

  • Hydrolysis of the Product: The 1-acetyl group is an amide and can be susceptible to hydrolysis, particularly during aqueous workup if the pH is not carefully controlled. This can lead to the regeneration of the 6-cyanoindole starting material.

    • Strategic Solution: Ensure that the workup conditions are neutral or slightly basic. Washing with a saturated sodium bicarbonate solution can help to neutralize any acidic byproducts and prevent hydrolysis.

Question 2: I'm observing multiple spots on my TLC after the reaction, making purification difficult. What are these impurities and how can I minimize them?

The presence of multiple impurities is a common challenge that complicates the isolation of the desired product.

Identifying and Mitigating Impurities:

  • Unreacted Starting Material (6-cyanoindole): As discussed, incomplete deprotonation or insufficient acetylating agent will result in unreacted starting material.

    • Mitigation: Ensure the use of a suitable base and a slight excess (e.g., 1.1-1.2 equivalents) of the acetylating agent. Monitor the reaction by TLC until the starting material is consumed.

  • C-3 Acetylated Isomer (3-acetyl-1H-indole-6-carbonitrile): This is a common isomeric impurity.

    • Mitigation: As previously mentioned, lower reaction temperatures and careful control of reagent addition are key.

  • Diacetylated Product (1,3-diacetyl-1H-indole-6-carbonitrile): This byproduct forms under forcing conditions.

    • Mitigation: Use of stoichiometric amounts of the acetylating agent and controlled addition.

  • Polymerization Products: In the presence of strong acids or Lewis acids, indoles can be prone to polymerization.[2]

    • Mitigation: Avoid strongly acidic conditions. If a Lewis acid is used to promote the reaction, it is important to choose one that is less prone to inducing polymerization and to use it in catalytic amounts if possible.

Purification Strategy:

Column chromatography on silica gel is the most common method for purifying this compound. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective in separating the desired N-acetylated product from the starting material and the C-3 acetylated isomer.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general, yet critical, questions regarding the synthesis of this compound.

What are the most critical parameters to control for this reaction?

The three most critical parameters are:

  • Choice of Base and Solvent: The base must be strong enough to effectively deprotonate the indole nitrogen. The solvent should be anhydrous and inert to the reaction conditions. Common successful combinations include NaH in DMF or THF, and Cs2CO3 in xylene.[1]

  • Reaction Temperature: Temperature plays a crucial role in the regioselectivity of the acylation. Lower temperatures generally favor the desired N-acetylation.

  • Nature of the Acetylating Agent: Acetic anhydride is a commonly used and effective acetylating agent. Acetyl chloride can also be used, but its higher reactivity may lead to more side products if not carefully controlled.

What is a reliable, high-yielding protocol for the synthesis of this compound?

The following protocol is a good starting point, based on established methods for N-acylation of indoles.

Experimental Protocol: N-Acetylation of 6-cyanoindole

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 6-cyanoindole (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF (or THF) to dissolve the 6-cyanoindole. Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should cease, indicating complete deprotonation.

  • Acetylation: Cool the reaction mixture back to 0 °C. Add acetic anhydride (1.1 eq) dropwise via the dropping funnel over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Are there any alternative, higher-yielding methods reported?

Several alternative methods for the N-acylation of indoles have been developed to improve yields and selectivity. These include:

  • Using Thioesters as Acylating Agents: A method utilizing thioesters as the acyl source with cesium carbonate as the base in xylene at high temperatures has been reported to give good to excellent yields for a variety of indoles.[1]

  • Inorganic Base Catalysis with Alkenyl Carboxylates: N-acylation of indoles can be achieved using sodium carbonate as a catalyst and alkenyl carboxylates as the acylating agents in acetonitrile at 120 °C, also providing good to excellent yields.[3]

  • Direct Acylation with Carboxylic Acids: A method for the direct N-acylation of indole with carboxylic acids in the presence of boric acid has been described, offering a more atom-economical approach.[4]

How does the electron-withdrawing nature of the nitrile group at the C-6 position influence the reaction?

The electron-withdrawing nitrile group at the C-6 position deactivates the benzene ring towards electrophilic substitution. However, its effect on the pyrrole ring is less direct. It can slightly increase the acidity of the N-H proton, potentially making deprotonation easier. The primary influence on the acylation will still be the inherent nucleophilicity of the indole nitrogen versus the C-3 position.

III. Visualization of the Synthetic Workflow

The following diagram illustrates the key steps and potential side reactions in the synthesis of this compound.

Synthesis_Workflow Start 6-cyanoindole Deprotonated Deprotonated Indole Start->Deprotonated + Base (e.g., NaH) Product This compound (Desired Product) Deprotonated->Product + Acetylating Agent (Kinetically Favored) Side_Product_C3 3-acetyl-1H-indole-6-carbonitrile (C-3 Acetylation) Deprotonated->Side_Product_C3 + Acetylating Agent (Thermodynamically Favored) Side_Product_Diacetyl 1,3-diacetyl-1H-indole-6-carbonitrile (Diacetylation) Product->Side_Product_Diacetyl + Acetylating Agent Side_Product_C3->Side_Product_Diacetyl + Acetylating Agent

Caption: Synthetic pathway and potential side reactions.

IV. Quantitative Data Summary

The following table summarizes typical yield ranges for the N-acetylation of indoles under different conditions, providing a comparative overview.

Acetylating AgentBaseSolventTemperatureTypical Yield RangeReference
Acetic AnhydrideNaHDMF/THF0 °C to RT40-70%General Method
ThioesterCs2CO3Xylene140 °C60-90%[1]
Alkenyl CarboxylateNa2CO3MeCN120 °C70-95%[3]
Carboxylic AcidBoric AcidMesityleneReflux50-80%[4]

V. References

  • Chemoselective N-acylation of indoles using thioesters as acyl source. PubMed Central.

  • Na2CO3-Catalyzed N-Acylation of Indoles with Alkenyl Carboxylates. Thieme Connect.

  • Scope of substituted indoles for direct N‐acylation with carboxylic... ResearchGate.

  • Single Flask Synthesis of N-Acylated Indoles By Catalytic Dehydrogenative Coupling with Primary Alcohols. PubMed Central.

  • A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. J-STAGE.

  • 3-Acetylindoles: Synthesis, Reactions and Biological Activities. ResearchGate.

Sources

Technical Support Center: Purification of 1-Acetyl-1H-indole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of 1-acetyl-1H-indole-6-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the purity and yield of this important synthetic intermediate.

Understanding the Molecule and Its Challenges

This compound is a polar heterocyclic compound. The primary challenges in its purification stem from the reactivity of the indole ring system and the physicochemical properties imparted by the acetyl and nitrile functional groups. Successful purification hinges on a clear understanding of the potential impurities and the selection of appropriate purification techniques.

Frequently Asked Questions (FAQs)

Q1: What is a reliable method for synthesizing this compound?

A1: A standard and effective method is the N-acetylation of 1H-indole-6-carbonitrile using acetic anhydride. A base, such as pyridine or a tertiary amine like triethylamine, is often used to catalyze the reaction and neutralize the acetic acid byproduct.[1]

Q2: What are the most common impurities I should expect in the crude product?

A2: The primary impurities arise from side reactions and incomplete reactions. These typically include:

  • Unreacted Starting Material: 1H-indole-6-carbonitrile.

  • C3-Acetylated Isomer: 3-Acetyl-1H-indole-6-carbonitrile, formed via electrophilic substitution on the electron-rich pyrrole ring.[2]

  • Di-acetylated Byproduct: 1,3-Diacetyl-1H-indole-6-carbonitrile, which can form under forcing reaction conditions.

  • Hydrolysis Product: The N-acetyl group can be susceptible to hydrolysis, reverting the product back to 1H-indole-6-carbonitrile, especially during aqueous work-up.[3]

Q3: How can I monitor the progress of the N-acetylation reaction?

A3: Thin-layer chromatography (TLC) is an effective technique. Use a silica gel plate and a mobile phase such as a mixture of hexanes and ethyl acetate. The N-acetylated product will be more polar than the starting indole and will have a lower Rf value. UV visualization at 254 nm is typically used for indole derivatives.[4]

Key Experiment: Synthesis of this compound

Objective: To synthesize this compound via N-acetylation of 1H-indole-6-carbonitrile.

Materials:

  • 1H-indole-6-carbonitrile

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-indole-6-carbonitrile (1.0 eq) in anhydrous DCM.

  • Addition of Base and Reagent: Add anhydrous pyridine (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath. To this stirred solution, add acetic anhydride (1.2 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).

  • Work-up:

    • Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Troubleshooting Your Synthesis and Purification

This section addresses common issues encountered during the synthesis and purification of this compound.

Impurity Profile and Mitigation
ImpurityFormation PathwayMitigation Strategy
1H-indole-6-carbonitrile Incomplete reaction or hydrolysisEnsure complete reaction by monitoring with TLC. Use anhydrous conditions and avoid prolonged exposure to acidic or basic aqueous solutions during work-up.
3-Acetyl-1H-indole-6-carbonitrile C-acetylation of the indole ringPerform the reaction at low temperatures (0 °C). Use a less reactive acetylating agent if C-acetylation is significant.
1,3-Diacetyl-1H-indole-6-carbonitrile Over-acetylationUse a stoichiometric amount of acetic anhydride. Avoid prolonged reaction times and high temperatures.
Purification Strategy: A Two-Pronged Approach

A combination of column chromatography and crystallization is often the most effective strategy for obtaining high-purity this compound.

Flash column chromatography on silica gel is the primary method for separating the desired product from impurities with different polarities.[5]

Troubleshooting Guide for Column Chromatography

ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation of Product and Impurities Inappropriate solvent system.Optimize the mobile phase using TLC. Aim for an Rf of 0.2-0.3 for the product in a hexanes/ethyl acetate mixture. A gradient elution may be necessary.[4]
Product Tailing on the Column Interaction of the polar indole with acidic silica gel.Deactivate the silica gel by flushing the packed column with a solvent system containing 1-2% triethylamine before loading the sample.[5]
Low Recovery of Product Product is too polar and strongly adsorbed to the silica.Gradually increase the polarity of the eluent. A small percentage of methanol (1-5%) can be added to the ethyl acetate to elute highly polar compounds.
Product is Unstable on Silica Gel The acidic nature of silica gel may cause hydrolysis of the acetyl group.Minimize the time the compound spends on the column. Consider using a less acidic stationary phase like neutral alumina.

DOT Script for Purification Workflow

Purification_Workflow Crude_Product Crude this compound Column_Chromatography Silica Gel Column Chromatography (Hexanes/Ethyl Acetate Gradient) Crude_Product->Column_Chromatography TLC_Analysis TLC Analysis of Fractions Column_Chromatography->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Fractions Pure Impure_Fractions Impure Fractions TLC_Analysis->Impure_Fractions Fractions Impure Solvent_Removal Solvent Removal (Rotary Evaporation) Combine_Fractions->Solvent_Removal Crystallization Crystallization Solvent_Removal->Crystallization Pure_Product Pure this compound Crystallization->Pure_Product Repurify Repurify if Necessary Impure_Fractions->Repurify Repurify->Column_Chromatography

Caption: A typical workflow for the purification of this compound.

Crystallization is an excellent final step to achieve high purity and obtain a crystalline solid.

Troubleshooting Guide for Crystallization

ProblemPossible Cause(s)Suggested Solution(s)
"Oiling Out" The compound is separating as a liquid instead of a solid. This can happen if the solution is too concentrated or cooled too quickly.Use a more dilute solution. Cool the solution slowly. Try a different solvent system, perhaps one with a lower boiling point.[6]
No Crystal Formation The solution is not supersaturated, or nucleation is inhibited.Slowly evaporate the solvent to increase the concentration. Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the crystallization solvent) dropwise. Scratch the inside of the flask with a glass rod to create nucleation sites.[6]
Amorphous Solid Precipitates Rapid precipitation due to high supersaturation.Redissolve the solid in a minimal amount of hot solvent and allow it to cool very slowly.
Low Yield The compound has significant solubility in the mother liquor.Cool the crystallization mixture to a lower temperature (e.g., in an ice bath or freezer) to maximize precipitation.

Recommended Solvents for Screening: A systematic solvent screening is the most effective way to find the optimal crystallization conditions. Good starting points include:

  • Alcohols: Ethanol, isopropanol

  • Esters: Ethyl acetate

  • Ketones: Acetone

  • Nitriles: Acetonitrile

  • Solvent/Anti-solvent systems: Ethyl acetate/hexanes, Dichloromethane/hexanes

In-Depth Scientific Rationale

The purification strategies outlined above are based on fundamental chemical principles. The choice of a hexanes/ethyl acetate gradient in column chromatography exploits the polarity difference between the non-polar starting material and the more polar acetylated products. Deactivating the silica gel with triethylamine mitigates the Lewis acidity of the stationary phase, which can otherwise lead to peak tailing and potential degradation of the electron-rich indole ring.

In crystallization, the principle of "like dissolves like" is a useful guide. The polar nature of this compound suggests that moderately polar solvents will be good candidates for dissolution at elevated temperatures, with solubility decreasing upon cooling to induce crystallization. The issue of "oiling out" is a common kinetic phenomenon where the rate of desolvation and lattice formation is slower than the rate of phase separation.[6] Slow cooling and using appropriate solvent systems can shift the process towards thermodynamic control, favoring crystal growth.

DOT Script for Impurity Formation Pathways

Impurity_Formation cluster_reaction N-Acetylation of 1H-Indole-6-carbonitrile Starting Material 1H-Indole-6-carbonitrile Acetic Anhydride Acetic Anhydride Desired Product This compound Desired Product->Starting Material Hydrolysis C3-Acetylated 3-Acetyl-1H-indole-6-carbonitrile Di-acetylated 1,3-Diacetyl-1H-indole-6-carbonitrile Hydrolysis Hydrolysis Starting MaterialAcetic Anhydride Starting MaterialAcetic Anhydride Starting MaterialAcetic Anhydride->Desired Product N-Acetylation Starting MaterialAcetic Anhydride->C3-Acetylated C-Acetylation (Side Reaction) Desired ProductAcetic Anhydride Desired ProductAcetic Anhydride Desired ProductAcetic Anhydride->Di-acetylated Over-acetylation

Caption: Potential impurity formation pathways during the synthesis of this compound.

References

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.
  • Technical Support Center: Purification of 1-Acetylindoline by Column Chrom
  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI.
  • Purification: Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry.
  • Hydrolysis of amides. Kinetics and mechanism of the basic hydrolysis of N‐acylpyrroles, N‐acylindoles and N‐acylcarbazoles. Semantic Scholar.
  • ChemInform Abstract: Synthesis of 3-Acyl-1-hydroxy-1H-indole-5,6-dicarbonitriles.
  • Purification of Organic Compounds by Flash Column Chrom
  • A highly efficient in situ N-acetylation approach for solid phase synthesis. Royal Society of Chemistry.
  • Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles.
  • A highly efficient in situ N-acetylation approach for solid phase synthesis.
  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.
  • O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols.
  • Process for the preparation of 1H-indole-5-carbonitrile. Technical Disclosure Commons.
  • Acetylation of Peptides and Proteins: Monograph 0003. IonSource.
  • Improved method for the preparation of 1-acetyl-6-amino-3,3-dimethyl-2,3-dihydroindole.
  • 3-Acetyl-1H-indole-6-carbonitrile. Santa Cruz Biotechnology.
  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
  • 3-Acetylindoles: Synthesis, Reactions and Biological Activities.
  • Technical Support Center: Crystallization of 1-Acetyl-7-azaindole. Benchchem.
  • Chemoselective N-acylation of indoles using thioesters as acyl source. PubMed Central.
  • Isolation and purification of plant secondary metabolites using column-chromatographic technique.
  • 1-acetyl-1h-indole- 6-carbonitrile - Cas No: 1017791-09-1
  • 1017791-09-1|this compound|BLD Pharm. BLD Pharm.
  • 1H-indole-6-carbonitrile | C9H6N2 | CID 85146. PubChem.
  • This compound | 1017791-09-1. ChemicalBook.
  • 1,3-Diacetyl-1H-indole-6-carbonitrile. Crysdot LLC.
  • This compound | 1017791-09-1 | C11H8N2O. Appchem.
  • Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst.
  • Chemoselective N-acylation of indoles using thioesters as acyl source.
  • Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. PubMed.
  • Solubility of lignin and acetylated lignin in organic solvents. BioResources.
  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Prepar
  • Application Notes and Protocols for the Purification of 1-Methyl-2-nitro-1H-indole by Column Chrom

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Technical Support Center: Acetylation of Indole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the acetylation of indole-6-carbonitrile. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthetic transformation. Here, we provide in-depth, experience-driven troubleshooting advice and mechanistic explanations to enhance your reaction outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the acetylation of indole-6-carbonitrile. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step protocols for resolution.

Q1: My reaction yields a significant amount of an undesired isomer along with the target C3-acetylated product. How can I improve regioselectivity?

A1: Cause & Explanation

This is a classic challenge in indole chemistry, stemming from the competing nucleophilicity of the indole nitrogen (N1) and the C3 position.[1][2][3] Under many conditions, especially basic or neutral ones, the indole nitrogen is readily deprotonated or is sufficiently nucleophilic to attack the acylating agent, leading to the formation of the N-acetylindole-6-carbonitrile byproduct. Conversely, Friedel-Crafts conditions, which utilize a Lewis acid, are designed to promote electrophilic aromatic substitution on the electron-rich pyrrole ring, favoring C3-acetylation.[2][4] However, an improper choice of Lewis acid or reaction conditions can still lead to a mixture of products.

The key is to select conditions that favor the kinetic C3-acetylation pathway while minimizing the thermodynamically competitive N-acetylation.

Troubleshooting Protocol:

  • Evaluate Your Catalyst: Strong Lewis acids like AlCl₃ can be overly aggressive, leading to polymerization and complex mixtures.[1][5] Milder Lewis acids often provide superior C3-selectivity.

    • Recommended Action: Switch to a milder Lewis acid such as ZnCl₂, SnCl₄, or metal triflates like Y(OTf)₃.[2][4] Dialkylaluminum chlorides (e.g., Et₂AlCl) have also shown excellent efficacy for 3-acylation of unprotected indoles.[5]

  • Solvent and Temperature Control: The reaction medium and temperature significantly influence the reaction path.

    • Recommended Action: Perform the reaction at a low temperature (e.g., 0 °C to -20 °C) to increase selectivity. Non-polar solvents like dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE) are standard. For certain catalyst systems, ionic liquids can enhance regioselectivity and reaction rates.[2]

  • Order of Addition: The way you mix your reagents matters. Adding the Lewis acid to a mixture of the indole and the acylating agent can cause rapid, uncontrolled reactions and polymerization.[4]

    • Recommended Action: First, form a complex between the indole and the Lewis acid at low temperature. Then, slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride) to this pre-formed complex. This approach moderates the reactivity and directs the acetylation to the C3 position.

Q2: My reaction mixture is turning dark brown or black, and I'm isolating mostly tar-like material with very low yield. What is causing this polymerization?

A2: Cause & Explanation

Indoles are electron-rich heterocyclic compounds that are notoriously unstable under strongly acidic conditions.[1][6] The protonation of the indole ring at C3 generates a reactive indoleninium ion. This cation can be attacked by another neutral indole molecule, initiating a chain reaction that leads to oligomerization or polymerization, resulting in the intractable "red tars" often reported in indole chemistry.[4] The use of overly strong Lewis acids (e.g., AlCl₃) or Brønsted acids at elevated temperatures exacerbates this issue.[1][5]

Troubleshooting Protocol:

  • Re-evaluate the Lewis Acid: As mentioned in Q1, the choice of Lewis acid is critical. An overly strong acid is the most common culprit for polymerization.

    • Recommended Action: Immediately switch from strong Lewis acids like AlCl₃ to milder options. Catalytic amounts of metal triflates (Sc(OTf)₃, Y(OTf)₃) or stoichiometric amounts of SnCl₄ are excellent starting points.[2][4][7]

  • Strict Temperature Management: Friedel-Crafts reactions are often exothermic. A runaway temperature will accelerate decomposition.

    • Recommended Action: Maintain strict temperature control throughout the reaction. Start the reaction at 0 °C or below and ensure the addition of reagents is slow enough to prevent a significant exotherm. Monitor the internal temperature closely.

  • Protect the Indole Nitrogen: If polymerization persists even with milder acids, protecting the indole nitrogen with an electron-withdrawing group can be an effective, albeit longer, strategy. A tosyl (Ts) or benzenesulfonyl (Bs) group deactivates the indole ring slightly, making it less prone to acid-catalyzed polymerization. The acylation will then proceed at C3, and the protecting group can be removed in a subsequent step.

Q3: I am observing the formation of a di-acetylated product. How can I prevent this?

A3: Cause & Explanation

The formation of 1,3-diacetylindole-6-carbonitrile occurs when the initially formed 3-acetylindole-6-carbonitrile undergoes a subsequent N-acetylation.[8] This side reaction is particularly common when using acetic anhydride, especially at higher temperatures or with prolonged reaction times in the presence of an acid catalyst.[8][9] Studies have shown that 3-acetyl indole is a direct precursor to the 1,3-diacetyl product, while N-acetyl indole is often not an intermediate for C3-acetylation under the same conditions.[8]

Troubleshooting Protocol:

  • Control Stoichiometry and Reaction Time: Using a large excess of the acylating agent and allowing the reaction to run for too long will favor di-acetylation.

    • Recommended Action: Use only a slight excess of the acetylating agent (e.g., 1.1 to 1.2 equivalents). Monitor the reaction closely by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent over-reaction of the desired product.

  • Modify the Acylating Agent/Conditions: Acetic anhydride at reflux is a known method for producing di-acetyl indoles.[8]

    • Recommended Action: Switch from acetic anhydride to acetyl chloride in combination with a suitable Lewis acid at low temperature. This generally provides better control and favors mono-acetylation at the C3 position.

  • Selective Hydrolysis: If you have already produced the 1,3-diacetylindole, the N-acetyl group can often be selectively removed.

    • Recommended Action: Treat the 1,3-diacetylindole product with a mild base, such as aqueous or alcoholic sodium hydroxide at room temperature.[8][9] The N-acetyl group is significantly more labile to basic hydrolysis than the C-acetyl group, allowing for the recovery of your desired 3-acetylindole-6-carbonitrile.

Frequently Asked Questions (FAQs)

Q: What is the mechanistic difference between N-acetylation and C3-acetylation?

A: N-acetylation is typically a nucleophilic substitution reaction where the lone pair on the indole nitrogen attacks the electrophilic carbonyl carbon of the acylating agent. This process is favored under basic conditions, where the N-H proton is removed to form a highly nucleophilic indolide anion.[10][11] C3-acetylation, on the other hand, is an electrophilic aromatic substitution (specifically, a Friedel-Crafts acylation). A Lewis acid activates the acylating agent to form a highly electrophilic acylium ion, which is then attacked by the electron-rich π-system of the indole ring, with a strong preference for the C3 position.[4]

Q: Can I achieve selective N-acetylation of indole-6-carbonitrile if that is my desired product?

A: Yes. To favor N-acetylation, you should avoid Lewis acids and instead use basic conditions. A common and effective method is to treat the indole with a base like sodium hydride (NaH), potassium hydroxide (KOH), or cesium carbonate (Cs₂CO₃) in an aprotic polar solvent like DMF or DMSO to generate the indolide anion, followed by the addition of acetic anhydride or acetyl chloride.[10][11] This approach ensures that the most nucleophilic site (the nitrogen anion) reacts preferentially.[10]

Q: Does the nitrile group on the indole ring interfere with the acetylation reaction?

A: The nitrile group (-CN) is a moderately electron-withdrawing group. Its presence at the C6 position will slightly deactivate the benzene portion of the indole ring towards electrophilic substitution. However, its effect on the pyrrole ring and the C3 position is minimal. The primary reactivity of the indole nucleus remains at C3 and N1. The nitrile group itself is generally stable under typical Friedel-Crafts conditions, although extremely harsh acidic conditions could potentially lead to hydrolysis. Under the recommended milder conditions, interference from the nitrile group is not a primary concern.

Visualizing Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired C3-acetylation pathway and the common N-acetylation side reaction.

G cluster_0 Desired C3-Acetylation (Friedel-Crafts) I6CN Indole-6-carbonitrile Complex Indole-LA Complex I6CN->Complex + LA AcX Acylating Agent (e.g., Ac₂O, AcCl) Acylium Acylium Ion [CH₃CO]⁺ AcX->Acylium + LA LA Lewis Acid (e.g., SnCl₄) Intermediate Sigma Complex (Wheland Intermediate) Complex->Intermediate + Acylium Ion Product_C3 3-Acetylindole-6-carbonitrile Intermediate->Product_C3 - H⁺, - LA G cluster_1 Side Reaction: N-Acetylation I6CN_N Indole-6-carbonitrile Anion Indolide Anion I6CN_N->Anion + Base Base Base (e.g., NaH) Product_N1 1-Acetylindole-6-carbonitrile (Byproduct) Anion->Product_N1 + Acylating Agent AcX_N Acylating Agent (e.g., Ac₂O)

Caption: Competing N-acetylation side reaction pathway.

Data Summary: Lewis Acid Selection

The choice of Lewis acid is arguably the most critical parameter for achieving high C3-regioselectivity and yield. The following table summarizes the characteristics and typical outcomes for common Lewis acids in indole acylation.

Lewis AcidTypical ConditionsC3-SelectivityRisk of PolymerizationNotes
AlCl₃ Stoichiometric, CH₂Cl₂, 0°C to RTPoor to ModerateVery HighNot recommended for unprotected indoles due to high acidity and tendency to cause polymerization. [5]
SnCl₄ Stoichiometric, CH₂Cl₂, 0°CGood to ExcellentModerateA reliable choice, often giving good yields and selectivity when used with care at low temperatures. [4][7]
Et₂AlCl Stoichiometric, CH₂Cl₂, 0°CExcellentLow to ModerateA milder alternative to AlCl₃ that provides high yields of the 3-acylated product without N-protection. [5]
Y(OTf)₃ Catalytic (1-10 mol%), DCE or Ionic Liquid, 80-120°C (MW)ExcellentLowMetal triflates are highly effective, water-tolerant catalysts that can be used in smaller amounts. [2]
ZnCl₂ Stoichiometric, various solventsModerate to GoodLowA mild and inexpensive Lewis acid, but may require higher temperatures or longer reaction times.

References

  • de Oliveira, P. F., et al. (2004). Acylation of Indole under Friedel−Crafts Conditions: An Improved Method To Obtain 3-Acylindoles Regioselectively. Organic Letters, 6(9), 1433-1435. [Link]

  • Ibrahim, M. N. (2007). Studies on Acetylation of Indoles. ResearchGate. [Link]

  • Zhou, L., & Doyle, M. P. (2009). Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. The Journal of Organic Chemistry, 74(23), 9222–9224. [Link]

  • Zhou, L., & Doyle, M. P. (2009). Lewis acid catalyzed indole synthesis via intramolecular nucleophilic attack of phenyldiazoacetates to iminium ions. SciSpace. [Link]

  • Organic Chemistry Portal. (2009). Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. Organic Chemistry Portal. [Link]

  • Matsuo, J. (2003). Development of New Lewis Acid-Catalyzed Reaction with Indoles as Nucleophiles. Kyoto University Research Information Repository. [Link]

  • Kim, D., et al. (2018). Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. Journal of the American Chemical Society, 140(11), 4157–4166. [Link]

  • Wang, C., et al. (2019). Selective C–H acylation of indoles with α-oxocarboxylic acids at the C4 position by palladium catalysis. Chemical Communications, 55(65), 9632-9635. [Link]

  • Wakabayashi, K., et al. (1979). Stability of mutagenic nitrosated products of indole compounds occurring in vegetables. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 68(2), 117-124. [Link]

  • Boström, Z., & Holmberg, K. (2013). Friedel-Crafts acylation of 2-methylindole with acetic anhydride using mesoporous HZSM-5. Journal of Molecular Catalysis A: Chemical, 366, 64-73. [Link]

  • Ibrahim, M. N. (2007). (PDF) Studies on Acetylation of Indoles. ResearchGate. [Link]

  • Lee, S., et al. (2022). Syntheses of New Multisubstituted 1-Acyloxyindole Compounds. Molecules, 27(19), 6701. [Link]

  • Tran, T. T., et al. (2015). A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. Molecules, 20(7), 12054–12073. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-acetyl indole. Synthesis of 1,3-Diacetyl Indole. ResearchGate. [Link]

  • ResearchGate. (n.d.). Acylation of Indole under Friedel−Crafts Conditions: An Improved Method To Obtain 3-Acylindoles Regioselectively. ResearchGate. [Link]

  • Gustafsson, T., et al. (2017). Oxidative organocatalytic chemoselective N-acylation of heterocycles with aromatic and conjugated aldehydes. Chemical Communications, 54(2), 173-176. [Link]

  • Reddit. (2024). Why is indole acetic acid not stable under acidic conditions or light. r/chemistry. [Link]

  • Gribble, G. W., et al. (1977). A CONVENIENT N-ACETYLATION OF INDOLES. Organic Preparations and Procedures International, 9(6), 271-274. [Link]

  • Gao, Y., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 64-70. [Link]

  • Tu, H., et al. (2022). Triflic Acid Mediated C3‐Regioselective Hydroarylation of N−H Indoles. Chemistry – A European Journal, 28(31), e202200508. [Link]

  • Okauchi, T., et al. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters, 2(10), 1485–1487. [Link]

  • Terashima, M., & Fujioka, M. (1982). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. Heterocycles, 19(1), 91-93. [Link]

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Technical Support Center: Optimizing Reaction Conditions for 1-Acetyl-1H-indole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and optimization of 1-acetyl-1H-indole-6-carbonitrile. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges associated with the N-acetylation of the electron-deficient 1H-indole-6-carbonitrile core.

Introduction: The Challenge of Acetylating an Electron-Deficient Indole

The N-acetylation of indoles is a fundamental transformation in organic synthesis. However, the presence of a potent electron-withdrawing nitrile group at the C6 position of the indole ring in 1H-indole-6-carbonitrile significantly deactivates the indole nitrogen. This reduced nucleophilicity makes the N-acetylation more challenging compared to unsubstituted or electron-rich indoles, often leading to incomplete reactions, low yields, and the formation of side products. This guide will address these specific challenges and provide rational, evidence-based solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My N-acetylation of 1H-indole-6-carbonitrile is sluggish and gives low yields. What are the key parameters to optimize?

A1: Low reactivity is the most common issue due to the electron-withdrawing nature of the nitrile group. To drive the reaction to completion, consider the following factors:

  • Choice of Acetylating Agent and Catalyst:

    • Acetic Anhydride with a Catalyst: Acetic anhydride is a common and effective acetylating agent. Its reactivity can be significantly enhanced with a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP). DMAP proceeds through a highly reactive N-acetylpyridinium intermediate, which is more potent than acetic anhydride alone.[1][2][3]

    • Pyridine as a Base and Catalyst: Pyridine can be used as a base to neutralize the acetic acid byproduct and also acts as a weaker nucleophilic catalyst compared to DMAP. For this deactivated substrate, DMAP is generally the superior choice for achieving higher yields and faster reaction rates.

  • Reaction Temperature:

    • Increased temperature is often necessary to overcome the activation energy barrier. Reactions can be run from room temperature to reflux, depending on the solvent. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to avoid decomposition at elevated temperatures.

  • Reaction Time:

    • Due to the reduced nucleophilicity, extended reaction times (several hours to overnight) may be required. Again, reaction monitoring is key to determine the optimal duration.

  • Solvent:

    • Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) are suitable choices. Ensure the use of anhydrous solvents to prevent hydrolysis of the acetic anhydride.

Table 1: Comparison of Catalysts for N-Acetylation of Electron-Deficient Indoles

CatalystRelative ReactivityMechanistic AdvantageConsiderations
Pyridine ModerateActs as a base and nucleophilic catalyst.May require higher temperatures and longer reaction times.
DMAP HighForms a highly reactive N-acetylpyridinium intermediate.[1][2][3]More expensive than pyridine, but highly effective in catalytic amounts.
Q2: I am observing the formation of a significant amount of a side product. What could it be and how can I minimize it?

A2: The most probable side product is the C3-acetylated isomer, 3-acetyl-1H-indole-6-carbonitrile. While N-acetylation is generally favored under basic or neutral conditions, C3-acylation can occur, especially under conditions that promote electrophilic aromatic substitution.

  • Minimizing C3-Acetylation:

    • Avoid Friedel-Crafts Conditions: Strongly acidic conditions, such as the use of Lewis acids (e.g., AlCl₃) with acetyl chloride, will strongly favor C3-acylation.

    • Use of a Non-Acidic Catalyst: Employing a nucleophilic catalyst like DMAP under neutral or slightly basic conditions directs the acetylation to the nitrogen atom.

    • Reaction Temperature Control: While higher temperatures can increase the rate of N-acetylation, excessively high temperatures might promote undesired side reactions. Find the optimal temperature that provides a good reaction rate without significant side product formation.

Another potential, though less common, side product is the di-acetylated product, 1,3-diacetyl-1H-indole-6-carbonitrile, which can form under forcing conditions.[4]

Q3: The purification of this compound is challenging. What is an effective purification strategy?

A3: Purification is typically achieved by flash column chromatography on silica gel.

  • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is generally suitable.

  • Mobile Phase: A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate) is effective.

    • Start with a low polarity mobile phase (e.g., 5-10% ethyl acetate in hexanes) to elute non-polar impurities.

    • Gradually increase the polarity (e.g., to 20-40% ethyl acetate in hexanes) to elute the desired product. The optimal gradient will depend on the specific impurity profile.

  • Monitoring the Column: Since this compound is a UV-active compound, fractions can be monitored by TLC with visualization under a UV lamp (254 nm).

dot

G cluster_0 Purification Workflow Crude Product Crude Product Dissolve in Minimal DCM Dissolve in Minimal DCM Crude Product->Dissolve in Minimal DCM Load on Silica Column Load on Silica Column Dissolve in Minimal DCM->Load on Silica Column Elute with Hexanes/EtOAc Gradient Elute with Hexanes/EtOAc Gradient Load on Silica Column->Elute with Hexanes/EtOAc Gradient Monitor Fractions by TLC (UV) Monitor Fractions by TLC (UV) Elute with Hexanes/EtOAc Gradient->Monitor Fractions by TLC (UV) Combine Pure Fractions Combine Pure Fractions Monitor Fractions by TLC (UV)->Combine Pure Fractions Evaporate Solvent Evaporate Solvent Combine Pure Fractions->Evaporate Solvent Pure Product Pure Product Evaporate Solvent->Pure Product G cluster_conditions Hydrolysis Conditions This compound This compound 1H-indole-6-carbonitrile 1H-indole-6-carbonitrile This compound->1H-indole-6-carbonitrile Hydrolysis Acetic Acid Acetic Acid This compound->Acetic Acid Hydrolysis Acid (H+) Acid (H+) Acid (H+)->this compound Base (OH-) Base (OH-) Base (OH-)->this compound

Caption: Hydrolytic degradation pathway of this compound.

Experimental Protocols

Representative Protocol for the Synthesis of this compound

This protocol is a representative procedure based on established methods for the N-acetylation of indoles. Optimization may be required based on laboratory conditions and reagent purity.

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 1H-indole-6-carbonitrile (1.0 eq).

    • Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 10 mL per 1 mmol of indole).

    • Add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq).

    • Cool the solution to 0 °C using an ice bath.

  • Reagent Addition:

    • Slowly add acetic anhydride (1.5 eq) to the cooled solution dropwise over 5-10 minutes.

  • Reaction:

    • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

    • Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The product spot should be less polar than the starting material.

  • Workup:

    • Once the starting material is consumed, quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and dilute with additional DCM.

    • Wash the organic layer sequentially with 1M HCl (to remove DMAP), saturated aqueous NaHCO₃ solution (to remove acetic acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Characterization Data (Representative)
  • Appearance: White to off-white solid.

  • ¹H NMR (CDCl₃, 400 MHz): Expect characteristic signals for the indole ring protons, the acetyl methyl protons (singlet around δ 2.7 ppm), and the protons on the benzene ring.

  • ¹³C NMR (CDCl₃, 101 MHz): Expect signals for the indole carbons, the nitrile carbon (around δ 119 ppm), the acetyl carbonyl carbon (around δ 168 ppm), and the acetyl methyl carbon (around δ 24 ppm).

  • LC-MS: The mass spectrum should show the expected molecular ion peak corresponding to the mass of this compound.

References

  • Ibrahim, M. N. (2007). Studies on Acetylation of Indoles. E-Journal of Chemistry, 4(3), 415-418.
  • CuI/DMAP-Catalyzed Oxidative Alkynylation of 7-Azaindoles: Synthetic Scope and Mechanistic Studies. (2024). Chem Asian J., 19(6).
  • University of Rochester, Department of Chemistry.
  • Massachusetts Institute of Technology.
  • Larionov, E., & Zipse, H. (2011). Organocatalysis: Acylation Catalysts.
  • Benchchem. (2025).
  • Hrizi, A., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17), 5287.
  • Du, T., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 89-95.
  • Organic Syntheses. (2025).
  • University of Rochester, Department of Chemistry.
  • Liu, Z., et al. (2014). 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of inert alcohols: substrate scope and reaction mechanism. Organic Letters, 16(1), 236-239.
  • Alvarez Castro, T. V. (2020). The DMAP-Catalyzed Acylation of Alcohols – A Mechanistic Study. Theses and Dissertations, The University of Texas Rio Grande Valley.
  • Organic Chemistry Portal. 4-(N,N-Dimethylamino)
  • Du, T., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 89-95.
  • Kim, J., et al. (2022). Syntheses of New Multisubstituted 1-Acyloxyindole Compounds. Molecules, 27(19), 6721.
  • BLD Pharm. This compound.
  • ChemicalBook. This compound.
  • Benchchem. (2025). Stability issues of 1-Acetyl-7-azaindole in solution.
  • National Analytical Corporation. 1-acetyl-1h-indole- 6-carbonitrile.
  • Langer, P., et al. (2015). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
  • Guéret, C., & Guillaumet, G. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 469-480.
  • Gressler, M., et al. (2019). Breaking the regioselectivity of indole prenyltransferases: Identification of regular C3-prenylated hexahydropyrrolo[2,3-b]indoles as side products of the regular C2-prenyltransferase FtmPT1. ChemBioChem, 20(18), 2349-2358.
  • Du, Z., et al. (2006). 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 62(11), o4867-o4868.
  • Santa Cruz Biotechnology. 1-Acetylindole.

Sources

Technical Support Center: 1-Acetyl-1H-indole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 1-acetyl-1H-indole-6-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and degradation pathways of this molecule. Here, we synthesize foundational chemical principles with practical, field-proven insights to ensure the integrity of your experiments and drug development processes.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and stability of this compound.

Q1: What are the primary stability concerns for this compound?

A1: Based on its chemical structure, the primary stability concerns for this compound revolve around three main degradation pathways: hydrolysis of the 1-acetyl group, oxidation of the electron-rich indole ring, and potential photodegradation. The indole nucleus is susceptible to oxidation, which can lead to a variety of degradation products.[1][2][3] The N-acetyl group can also be labile under certain pH conditions.

Q2: How should I properly store this compound to minimize degradation?

A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place. A tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended to protect it from moisture and atmospheric oxygen. For long-term storage, refrigeration (-20°C) is advisable.

Q3: What are the likely degradation products I might observe?

A3: The potential degradation products include:

  • 1H-indole-6-carbonitrile: Formed via hydrolysis of the N-acetyl group.

  • Oxidized derivatives: Such as oxindoles, isatins, or ring-opened products, resulting from the oxidation of the indole ring.[1][2][3][4]

  • Photodegradation products: Various adducts or rearranged molecules can form upon exposure to light.[5][6][7]

Q4: Which analytical techniques are best suited for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique. The method should be capable of separating the parent compound from its potential degradation products. Mass Spectrometry (MS) coupled with HPLC (LC-MS) is highly recommended for the identification and characterization of unknown degradants.

Troubleshooting Guides: Investigating Degradation Pathways

This section provides detailed troubleshooting guides in a question-and-answer format to help you design and execute forced degradation studies to understand the specific stability profile of this compound.

Guide 1: Investigating Hydrolytic Instability

Q: My assay results for this compound are inconsistent over time when using aqueous buffers. How can I determine if hydrolysis is the cause?

A: Rationale: The N-acetyl group on the indole nitrogen can be susceptible to hydrolysis under either acidic or basic conditions, leading to the formation of 1H-indole-6-carbonitrile and acetic acid. A systematic study across a range of pH values will reveal the compound's susceptibility to this degradation pathway.

Experimental Protocol: pH Stress Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic: Dilute the stock solution with 0.1 M hydrochloric acid (HCl) to a final concentration of 100 µg/mL.

    • Neutral: Dilute the stock solution with purified water to a final concentration of 100 µg/mL.

    • Basic: Dilute the stock solution with 0.1 M sodium hydroxide (NaOH) to a final concentration of 100 µg/mL.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 50°C) to accelerate degradation.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching: Neutralize the acidic and basic samples before analysis by adding an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC-UV method.

Data Interpretation:

Condition Expected Observation Interpretation
0.1 M HCl Decrease in the peak area of the parent compound and the appearance of a new peak corresponding to 1H-indole-6-carbonitrile.Susceptible to acid-catalyzed hydrolysis.
Water Minimal to no change in the peak area of the parent compound.Stable at neutral pH.
0.1 M NaOH Significant decrease in the peak area of the parent compound and the appearance of a new peak for 1H-indole-6-carbonitrile.Susceptible to base-catalyzed hydrolysis.

Workflow for Hydrolysis Study

Caption: Workflow for investigating hydrolytic degradation.

Guide 2: Assessing Oxidative Degradation

Q: I am observing the formation of multiple unknown impurities in my sample, even when stored in the dark. Could this be due to oxidation?

A: Rationale: The indole ring is an electron-rich system and is therefore susceptible to oxidation.[3] Oxidizing agents can attack the C2-C3 double bond, leading to a variety of oxidized products. A forced oxidation study will confirm this susceptibility.

Experimental Protocol: Oxidative Stress Study

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in an appropriate solvent.

  • Stress Condition: Dilute the stock solution with a 3% solution of hydrogen peroxide (H₂O₂) in water to a final concentration of 100 µg/mL.

  • Incubation: Keep the solution at room temperature and protect it from light.

  • Time Points: Collect samples at regular intervals (e.g., 0, 1, 2, 4, 8 hours).

  • Analysis: Analyze the samples directly by HPLC-UV/MS. The MS data will be crucial for identifying the masses of the degradation products.

Data Interpretation:

Observation Interpretation
Appearance of new peaks with m/z corresponding to the addition of one or more oxygen atoms.Confirms susceptibility to oxidation. Likely formation of oxindoles, isatins, or other hydroxylated species.[1][2][8]
Complex chromatogram with multiple new peaks.Indicates multiple oxidation pathways may be occurring.

Potential Oxidative Degradation Pathway

G A This compound B Oxidative Stress (e.g., H₂O₂) A->B C Oxindole Derivative B->C D Isatin Derivative B->D E Ring-Opened Products B->E

Caption: Potential oxidative degradation pathways.

Guide 3: Evaluating Photostability

Q: My solid-state samples appear to change color and purity when left on the lab bench. Is this compound light-sensitive?

A: Rationale: Many indole-containing compounds are known to be sensitive to light, undergoing photodegradation to form colored impurities.[5][6] A photostability study is essential to determine the impact of light exposure on the compound's integrity.

Experimental Protocol: Photostability Study

  • Sample Preparation:

    • Solid State: Spread a thin layer of the solid compound in a petri dish.

    • Solution State: Prepare a 100 µg/mL solution in a suitable solvent (e.g., acetonitrile/water).

  • Exposure Conditions:

    • Light-Exposed Sample: Place the samples in a photostability chamber with a controlled light source (e.g., a combination of cool white fluorescent and near-UV lamps).

    • Dark Control: Wrap identical samples in aluminum foil and place them in the same chamber to serve as dark controls.

  • Duration: Expose the samples for a defined period (e.g., 24 hours or as per ICH Q1B guidelines).

  • Analysis:

    • Solid State: Dissolve the solid samples in a suitable solvent.

    • All Samples: Analyze by HPLC-UV and compare the chromatograms of the light-exposed samples to the dark controls.

Data Interpretation:

Observation Interpretation
Appearance of new peaks in the light-exposed samples that are absent in the dark controls.Confirms photosensitivity.
Change in the physical appearance (e.g., color) of the light-exposed solid sample.Indicates significant photodegradation.
No significant difference between light-exposed and dark control samples.The compound is photostable under the tested conditions.

Summary of Forced Degradation Studies

Stress Condition Typical Conditions Potential Degradation Products
Acidic Hydrolysis 0.1 M HCl, 50°C1H-indole-6-carbonitrile
Basic Hydrolysis 0.1 M NaOH, 50°C1H-indole-6-carbonitrile
Oxidation 3% H₂O₂, Room TempOxindoles, Isatins, Hydroxylated derivatives
Photodegradation ICH Q1B conditionsVarious photoproducts
Thermal Degradation 80°C (Solid & Solution)To be determined

References

  • Gillam, E. M. J., Notley, L. M., Cai, H., De Voss, J. J., & Guengerich, F. P. (2000). Oxidation of indole by cytochrome P450 enzymes. Biochemistry, 39(45), 13817–13824. [Link]

  • Yotphan, S., Beuke, V., & Reutrakul, V. (2012). Oxidation of indoles to 2-oxindoles. ResearchGate. [Link]

  • Markitanov, Y. V., & Giera, M. (2012). Chemoselective and Enantioselective Oxidation of Indoles Employing Aspartyl Peptide Catalysts. Organic letters, 14(15), 3788–3791. [Link]

  • Wikipedia. (n.d.). Indole. In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Wang, Y., Wang, S., Wang, W., & Zhang, X. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics, 22(17), 11449–11463. [Link]

  • Daneshvar, N., Salari, D., & Khataee, A. R. (2009). Photocatalytic degradation of indole in a circulating upflow reactor by UV/TiO2 process--influence of some operating parameters. Journal of hazardous materials, 166(2-3), 1244–1249. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Wang, Q., & Wang, P. (2024). Visible-light-driven photo-peroxidase catalysis: high-efficiency degradation of indole in water. Scientific reports, 14(1), 4683. [Link]

  • Hsu, F.-T., Chen, Y.-C., Chang, C.-J., Wu, J. Y., & Chen, Y.-J. (2024). Diastereoselective dearomatization of indoles via photocatalytic hydroboration on hydramine-functionalized carbon nitride. Nature Communications, 15(1), 4436. [Link]

  • Guntreddi, T., & Singh, K. N. (2020). Visible-Light-Mediated Dearomatisation of Indoles and Pyrroles to Pharmaceuticals and Pesticides. Organic letters, 22(2), 557–561. [Link]

  • Ghosh, A. K., & Ghosh, A. (2022). Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines. The Journal of organic chemistry, 87(1), 1–21. [Link]

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troubleshooting poor solubility of 1-acetyl-1H-indole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-acetyl-1H-indole-6-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for issues related to the poor solubility of this compound. Our approach is grounded in scientific principles and practical laboratory experience to empower you to overcome solubility challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known chemical properties of this compound?

This compound is a derivative of indole with the following properties:

  • CAS Number: 1017791-09-1[1][2][3]

  • Molecular Formula: C₁₁H₈N₂O[3]

  • Molecular Weight: 184.19 g/mol [3][4]

Unfortunately, specific experimental data on properties like melting point, boiling point, and crucially, solubility in common solvents, are not widely reported in the literature.[3] The structure, featuring a relatively non-polar indole ring system, a polar acetyl group, and a polar nitrile group, suggests a molecule with mixed polarity. This characteristic can often lead to challenging solubility behavior.

Q2: I'm observing poor solubility of this compound in my initial experiments. Is this expected?

Yes, it is not uncommon for compounds with a fused heterocyclic ring system and multiple functional groups to exhibit poor solubility in common aqueous and organic solvents. Many new chemical entities, particularly in drug discovery pipelines, are poorly water-soluble.[5][6] The crystalline lattice energy of the solid compound may be high, requiring significant energy to break down for dissolution.

Q3: What is the first step I should take to address the poor solubility?

The initial step should always be a systematic screening of common laboratory solvents of varying polarities. This will provide a baseline understanding of the compound's solubility profile and guide further optimization. It is crucial to visually inspect for any undissolved particulate matter and, if possible, quantify the dissolved compound.

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

This guide presents a logical workflow for systematically addressing the poor solubility of this compound. We will start with the simplest methods and progress to more advanced techniques.

Step 1: Initial Solvent Screening

The goal of this step is to identify a suitable starting solvent or co-solvent system. It is recommended to test a range of solvents from non-polar to polar.

Experimental Protocol: Small-Scale Solubility Testing

  • Accurately weigh a small amount (e.g., 1 mg) of this compound into separate small, clear vials.

  • Add a measured volume (e.g., 100 µL) of the first test solvent to the first vial.

  • Vortex the vial vigorously for 1-2 minutes.

  • Visually inspect the solution against a light and dark background for any undissolved particles.

  • If the compound has dissolved, add another 1 mg and repeat the process until saturation is reached.

  • If the compound has not dissolved, incrementally add more solvent (e.g., in 100 µL aliquots) and vortex until the compound dissolves or a large volume of solvent has been added.

  • Repeat this process for all test solvents.

  • Record your observations in a table similar to the one below.

Data Presentation: Solvent Screening Results

SolventPolarity IndexObservations (e.g., "Soluble at >10 mg/mL", "Slightly soluble", "Insoluble")
Water10.2
Methanol5.1
Ethanol4.3
Isopropanol3.9
Acetonitrile5.8
Acetone5.1
Tetrahydrofuran (THF)4.0
Dichloromethane (DCM)3.1
Dimethyl Sulfoxide (DMSO)7.2
Dimethylformamide (DMF)6.4

Expertise & Experience: Based on the structure of this compound, solvents like DMSO and DMF are often good starting points for poorly soluble, drug-like molecules in biological assays.[7] However, for other applications, their high boiling points can be problematic. For indole-related structures, solvents like THF and acetone have also shown utility.

Step 2: Co-Solvent Systems and Physical Dissolution Aids

If a single solvent does not provide adequate solubility, a co-solvent system can be employed. This involves mixing a solvent in which the compound is sparingly soluble with a solvent in which it is more soluble. Additionally, physical methods can be used to aid dissolution.

Experimental Protocol: Co-Solvent and Physical Dissolution

  • Based on the results from Step 1, select a primary solvent (e.g., water or a buffer for biological applications) and a co-solvent in which the compound showed some solubility (e.g., DMSO, ethanol).

  • Prepare a concentrated stock solution of this compound in the co-solvent.

  • Gradually add the stock solution to the primary solvent while vortexing or stirring vigorously. Observe for any precipitation.

  • Heating: Gently warm the solvent to increase the rate of dissolution. Be cautious, as excessive heat can cause degradation. Always check for compound stability at elevated temperatures.

  • Sonication: Place the vial in a sonicator bath. The ultrasonic waves can help to break up solid aggregates and enhance dissolution.

  • Particle Size Reduction: If you have access to milling or grinding equipment, reducing the particle size of the solid compound can increase the surface area available for dissolution.[6][8][9]

Trustworthiness: It is crucial to ensure that the chosen co-solvent is compatible with your downstream application. For instance, high concentrations of DMSO can be toxic to cells in biological assays.[7] Always run a vehicle control (solvent without the compound) in your experiments.

Step 3: Advanced Solubilization Techniques

If the above methods are insufficient, more advanced formulation strategies may be necessary. These techniques are often employed in the pharmaceutical industry to enhance the solubility and bioavailability of poorly soluble drugs.[5][6][10]

A. pH Modification

  • Causality: The solubility of ionizable compounds is highly dependent on the pH of the solution. While this compound is not strongly acidic or basic, the indole nitrogen has a pKa and its protonation state can be influenced by pH.

  • Protocol: Prepare a series of buffers with varying pH values (e.g., from pH 2 to pH 10) and repeat the solubility testing.[11] For oral drug formulations, the physiological pH range of 1.2 to 7.5 is particularly relevant.[12]

B. Use of Surfactants and Solubilizing Agents

  • Causality: Surfactants form micelles in solution that can encapsulate poorly soluble compounds, increasing their apparent solubility.

  • Examples: Tween® 20, Tween® 80, Triton™ X-100, and sodium dodecyl sulfate (SDS).

  • Protocol: Prepare solutions of your chosen solvent containing different concentrations of a surfactant (e.g., 0.1%, 0.5%, 1.0%) and assess the solubility of your compound.

C. Complexation with Cyclodextrins

  • Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding them from the aqueous environment and increasing their solubility.[9]

  • Examples: β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Protocol: Prepare solutions of cyclodextrins at various concentrations and determine the solubility of this compound.

D. Solid Dispersions

  • Causality: This technique involves dispersing the compound in an inert carrier matrix at the solid state. This can be achieved by methods like solvent evaporation or hot-melt extrusion. The goal is to reduce the particle size to a molecular level and convert the crystalline form to a more soluble amorphous form.[9][10]

  • Carriers: Polyethylene glycol (PEG), polyvinylpyrrolidone (PVP).

Step 4: Verification of Dissolution

Visual inspection alone is not sufficient to confirm dissolution, especially at low concentrations. It is essential to analytically verify that the compound is fully dissolved and has not degraded.

Experimental Protocol: HPLC Quantification

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantifying the concentration of this compound in your prepared solutions.

  • Sample Preparation: Prepare a known concentration of your compound in a solvent in which it is fully soluble to serve as a standard. For your test samples, after attempting to dissolve the compound, centrifuge the solution at high speed to pellet any undissolved material.

  • Analysis: Inject a known volume of the supernatant from your test sample and the standard solution into the HPLC system.

  • Quantification: Compare the peak area of the compound in your test sample to the peak area of the standard to determine the actual dissolved concentration. A detailed protocol for HPLC quantification would need to be developed, but general procedures for similar compounds can be adapted.[13][14]

Mandatory Visualization: Troubleshooting Workflow

Troubleshooting_Workflow cluster_0 Step 1: Initial Screening cluster_1 Step 2: Co-solvents & Physical Aids cluster_2 Step 3: Advanced Techniques cluster_3 Step 4: Verification A Start with this compound solid B Screen common organic solvents (DMSO, DMF, EtOH, etc.) A->B C Is solubility adequate? B->C D Try co-solvent systems (e.g., DMSO/Water) C->D No J Solution appears clear C->J Yes E Apply physical methods (heating, sonication) D->E F Is solubility still insufficient? E->F G pH modification F->G Yes F->J No, but improved H Add surfactants G->H I Use cyclodextrins H->I I->J K Verify concentration by HPLC J->K L Proceed with experiment K->L

Caption: A logical workflow for troubleshooting the poor solubility of this compound.

References

  • National Analytical Corporation.
  • ChemicalBook. This compound | 1017791-09-1.
  • Chemfun. This compound.
  • BLD Pharm. 1017791-09-1|this compound.
  • Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. (2021-07-26).
  • PubChem. 1H-indole-6-carbonitrile.
  • International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • WJBPHS. Solubility enhancement techniques: A comprehensive review. (2023-03-13).
  • FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WH
  • Jetir.Org. (SOLUBILITY ENHANCEMENT TECHNIQUES).
  • PubChem. 7-acetyl-1H-indole-3-carbonitrile.
  • PMC - NIH. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
  • Nanjing Tech University.
  • PMC - PubMed Central.
  • PMC - PubMed Central. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010-08-23).
  • Benchchem. Application Note & Protocol: HPLC Quantification of 1-O-Acetyl-6-O-isobutyrylbritannilactone.
  • Longdom Publishing. Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector.

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Technical Support Center: A Guide to the Scalable Synthesis of 1-acetyl-1H-indole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-acetyl-1H-indole-6-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting advice, and answers to frequently asked questions. Our aim is to equip you with the necessary knowledge to not only successfully synthesize this compound but also to confidently scale up the process.

Introduction to the Synthesis

The synthesis of this compound is primarily achieved through the N-acetylation of indole-6-carbonitrile. This reaction, typically a Friedel-Crafts acylation, presents a common challenge in indole chemistry: regioselectivity. The indole nucleus possesses two nucleophilic sites, the N1-position and the C3-position, leading to the potential for competing N-acylation and C-acylation. For the synthesis of this compound, conditions must be optimized to favor the formation of the N-acetylated product over the C3-acetylated isomer, 3-acetyl-1H-indole-6-carbonitrile.

This guide will delve into the practical aspects of this synthesis, with a focus on addressing the challenges you may encounter, particularly when transitioning from a laboratory scale to pilot or production volumes.

Experimental Workflow

The overall process for the synthesis of this compound can be visualized as follows:

Synthesis Workflow Overall Synthesis Workflow for this compound Start Start Reaction_Setup Reaction Setup: - Indole-6-carbonitrile - Acetic Anhydride - Solvent (e.g., THF, DMF) - Base (e.g., NaH, Et3N) Start->Reaction_Setup Reaction Acetylation Reaction: - Controlled Temperature (0°C to RT) - Inert Atmosphere (N2 or Ar) Reaction_Setup->Reaction Workup Aqueous Workup: - Quench with water/brine - Extract with organic solvent Reaction->Workup Purification Purification: - Column Chromatography - Recrystallization Workup->Purification Characterization Product Characterization: - NMR, LC-MS, HPLC Purification->Characterization Final_Product This compound Characterization->Final_Product

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of this compound.

Low or No Product Yield

Q1: I am observing a very low yield of my desired product, or the reaction is not proceeding to completion. What are the likely causes and how can I resolve this?

A1: Low product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Cause 1: Inactive Reagents. The most common culprit is the deactivation of the acetylating agent or the base. Acetic anhydride is susceptible to hydrolysis, and strong bases like sodium hydride (NaH) react with atmospheric moisture.

    • Solution: Use freshly opened or properly stored acetic anhydride. Ensure that the NaH is of high purity and handled under strictly anhydrous conditions. It is advisable to wash the NaH with dry hexanes to remove any mineral oil and surface oxidation before use.

  • Cause 2: Suboptimal Reaction Temperature. The reaction kinetics are highly dependent on temperature. If the temperature is too low, the reaction rate may be impractically slow.

    • Solution: While the initial deprotonation of the indole nitrogen with a strong base like NaH is often performed at 0°C to control the exotherm, the subsequent acetylation may require warming to room temperature or slightly above to proceed at a reasonable rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal temperature profile.

  • Cause 3: Insufficient Base. Incomplete deprotonation of the indole nitrogen will result in unreacted starting material.

    • Solution: Use a slight excess of the base (e.g., 1.1-1.2 equivalents) to ensure complete deprotonation of the indole-6-carbonitrile.

  • Cause 4: Poor Solvent Choice. The solvent plays a crucial role in the solubility of reagents and the overall reaction rate.

    • Solution: Anhydrous polar aprotic solvents such as Tetrahydrofuran (THF) or Dimethylformamide (DMF) are generally suitable for this reaction. If solubility is an issue, consider gentle heating or exploring alternative solvents.

Formation of Isomeric Byproducts

Q2: My analysis shows the presence of a significant amount of an isomeric byproduct. How can I improve the regioselectivity of the reaction?

A2: The formation of the C3-acetylated isomer (3-acetyl-1H-indole-6-carbonitrile) is a common challenge. The regioselectivity is influenced by the reaction conditions.

  • Cause: Reaction Conditions Favoring C-Acylation. Friedel-Crafts acylation at the C3 position of indoles is often promoted by Lewis acids.[1] If your reaction conditions inadvertently generate acidic species, C-acylation can be favored.

    • Solution 1: Choice of Base and Acetylating Agent. The use of a strong, non-nucleophilic base like NaH to pre-form the indolide anion, followed by the addition of acetic anhydride, strongly favors N-acylation. This is because the nitrogen anion is a harder and more accessible nucleophile than the C3 position.

    • Solution 2: Avoid Lewis Acids. For N-acylation, the use of Lewis acids is generally not recommended as they can promote C-acylation and polymerization of the indole.[1]

    • Solution 3: Temperature Control. C-acylation can sometimes be favored at higher temperatures. Maintaining a lower reaction temperature can improve the selectivity for N-acylation.

Purification Challenges

Q3: I am having difficulty separating my desired N-acetylated product from the C3-acetylated isomer and other impurities. What purification strategies do you recommend?

A3: The separation of N- and C-acetylated isomers can be challenging due to their similar polarities.[2]

  • Strategy 1: Column Chromatography Optimization.

    • Eluent System: A gradient elution with a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate is a good starting point. Begin with a low concentration of ethyl acetate and gradually increase the polarity to improve separation.

    • Silica Gel: Using a high-quality silica gel with a smaller particle size can enhance the resolution.

    • Column Dimensions: A longer and narrower column will provide a greater number of theoretical plates, leading to better separation.

  • Strategy 2: Recrystallization.

    • Solvent Screening: A systematic screening of solvents is crucial. The ideal solvent system will fully dissolve the crude product at an elevated temperature and allow for the selective crystallization of the desired isomer upon cooling, leaving the impurities in the mother liquor. Common solvent systems for indole derivatives include ethyl acetate/hexanes, dichloromethane/heptane, and ethanol/water.

Scale-Up Issues

Q4: I am planning to scale up the synthesis from a few grams to a kilogram scale. What are the critical parameters I need to consider?

A4: Scaling up a chemical synthesis introduces new challenges that are often not apparent at the lab scale.[3]

  • Parameter 1: Thermal Management. The deprotonation of the indole with NaH is an exothermic reaction. On a large scale, the heat generated can be significant and lead to a dangerous thermal runaway if not properly controlled.

    • Solution: Use a jacketed reactor with efficient cooling. The addition of the base should be done portion-wise or via a controlled dosing pump to manage the rate of heat generation. A thorough thermal hazard assessment is strongly recommended before performing the reaction at scale.

  • Parameter 2: Reagent Addition Rate. The rate of addition of reagents can significantly impact the reaction profile and impurity formation.

    • Solution: A slow and controlled addition of the base and acetylating agent is crucial. This helps to maintain a consistent temperature and minimize the formation of byproducts.

  • Parameter 3: Mixing Efficiency. In a large reactor, inefficient mixing can lead to localized "hot spots" and concentration gradients, resulting in inconsistent product quality and increased byproduct formation.

    • Solution: Ensure the reactor is equipped with an appropriate agitator (e.g., a pitched-blade turbine) that provides good top-to-bottom mixing. The mixing speed should be optimized for the specific reactor geometry and batch volume.

  • Parameter 4: Workup and Isolation at Scale. Handling large volumes of flammable organic solvents and performing extractions and filtrations require careful planning and appropriate equipment.

    • Solution: Use closed-system transfers for solvents to minimize exposure and emissions. For solid-liquid separations, consider using a filter-dryer (Nutsche filter) to streamline the process and minimize handling of the wet cake.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for this synthesis?

A1: The most direct route starts with indole-6-carbonitrile. Ensure the starting material is of high purity, as impurities can interfere with the reaction.

Q2: Which acetylating agent is better: acetic anhydride or acetyl chloride?

A2: Both can be used, but acetic anhydride is often preferred for N-acylation. It is less reactive than acetyl chloride, which can sometimes lead to better control and selectivity.[4] Acetic anhydride also has the advantage of producing acetic acid as a byproduct, which is generally less corrosive than the hydrochloric acid generated from acetyl chloride.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable mobile phase (e.g., 30% ethyl acetate in hexanes) to separate the starting material, product, and any byproducts. The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction. For more quantitative analysis, LC-MS or HPLC can be used.

Q4: What are the key safety precautions I should take?

A4:

  • Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas, which is explosive. Handle NaH in an inert atmosphere (e.g., a glovebox or under a nitrogen blanket) and use anhydrous solvents.

  • Acetic Anhydride: Acetic anhydride is corrosive and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: The organic solvents used in this synthesis are flammable. Avoid open flames and sources of ignition.

Q5: What are the expected spectroscopic data for this compound?

A5: While specific data may vary slightly depending on the solvent used for analysis, you can expect the following characteristic signals:

  • ¹H NMR: A singlet for the acetyl protons (CH₃) around δ 2.6-2.8 ppm. The aromatic protons of the indole ring will appear in the range of δ 7.0-8.5 ppm.

  • ¹³C NMR: A signal for the carbonyl carbon of the acetyl group around δ 168-170 ppm. Signals for the nitrile carbon will be in the region of δ 118-120 ppm.

  • IR: A strong absorption band for the carbonyl group (C=O) around 1700-1720 cm⁻¹ and a band for the nitrile group (C≡N) around 2220-2230 cm⁻¹.

Data Summary Table

ParameterRecommendationRationale
Starting Material High-purity indole-6-carbonitrileImpurities can lead to side reactions and lower yields.
Acetylating Agent Acetic AnhydrideOffers better control and selectivity for N-acylation compared to acetyl chloride.[4]
Base Sodium Hydride (NaH)A strong, non-nucleophilic base that favors the formation of the N-anion.
Solvent Anhydrous THF or DMFPolar aprotic solvents that facilitate the reaction.
Temperature 0°C to Room TemperatureAllows for controlled deprotonation and efficient acetylation.
Atmosphere Inert (Nitrogen or Argon)Prevents the deactivation of the base and unwanted side reactions.
Monitoring TLC, LC-MS, HPLCTo track reaction progress and identify byproducts.
Purification Column Chromatography, RecrystallizationTo isolate the pure product from isomers and other impurities.[2]

Troubleshooting Workflow Diagram

Troubleshooting Workflow Troubleshooting Workflow for Low Yield Start Low Product Yield Check_Reagents Check Reagent Quality: - Fresh Acetic Anhydride? - Active NaH? Start->Check_Reagents Check_Conditions Review Reaction Conditions: - Anhydrous Solvent? - Correct Temperature? Check_Reagents->Check_Conditions Yes Purify_Reagents Use Fresh/Purified Reagents Check_Reagents->Purify_Reagents No Check_Stoichiometry Verify Stoichiometry: - Sufficient Base (1.1-1.2 eq)? Check_Conditions->Check_Stoichiometry Yes Optimize_Temp Optimize Temperature Profile: - Monitor by TLC/LC-MS Check_Conditions->Optimize_Temp No End Improved Yield Check_Stoichiometry->End Yes Optimize_Temp->End Purify_Reagents->End

Caption: A decision-making workflow for troubleshooting low product yield.

References

  • This guide synthesizes information from general principles of organic chemistry and best practices in process development.
  • Information on indole acylation challenges and solutions is based on established chemical liter
  • Ibrahim, M. N. (2007). Studies on Acetylation of Indoles. ResearchGate. [Link][5]

  • Kim, Y. E., et al. (2022). Syntheses of New Multisubstituted 1-Acyloxyindole Compounds. Molecules, 27(19), 6685. [Link][4]

Sources

Technical Support Center: Regioselective Acetylation of Indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indole acetylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of regioselective indole acetylation and troubleshoot common challenges in achieving the desired N- or C-acetylated products.

Introduction: The Challenge of Indole's Reactivity

Indole is a privileged heterocyclic scaffold in a vast array of pharmaceuticals and bioactive natural products.[1] Its rich electron density makes it highly susceptible to electrophilic substitution. However, this reactivity presents a significant challenge: controlling the site of acylation. The indole nucleus possesses two primary nucleophilic sites: the N1-position (the nitrogen atom) and the C3-position of the pyrrole ring. The formation of regioisomers, namely 1-acetylindole (N-acetylation) and 3-acetylindole (C3-acetylation), is a frequent complication that can lead to reduced yields and complex purification procedures.

This guide provides a comprehensive overview of the mechanistic principles governing regioselectivity and offers practical, field-proven strategies to steer the reaction toward the desired isomer.

Frequently Asked Questions (FAQs)

Q1: Why is C3-acetylation generally favored under Friedel-Crafts conditions?

A1: Under Friedel-Crafts conditions, which typically involve a Lewis acid catalyst, the reaction proceeds via electrophilic aromatic substitution. While the nitrogen atom is a site of high electron density, the C3 position is also highly nucleophilic. The intermediate formed by attack at C3 (a sigma complex) is more stable because it preserves the aromaticity of the benzene ring.[2] In contrast, attack at N1 disrupts this aromaticity, leading to a less stable intermediate.

Q2: Under what conditions does N-acetylation of indole predominate?

A2: Selective N-acetylation is typically achieved by first deprotonating the indole N-H with a base to form the indolyl anion. This highly reactive anion then attacks the acylating agent. The nitrogen atom, being the site of highest charge density in the anion, reacts preferentially.[3] Common conditions involve using a strong base like potassium hydroxide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).[3]

Q3: Is it possible to form 1,3-diacetylindole? If so, how can it be avoided or utilized?

A3: Yes, the formation of 1,3-diacetylindole is a common side product, particularly under forcing conditions or when using an excess of the acylating agent.[2] Interestingly, studies have shown that 3-acetylindole is a precursor to 1,3-diacetylindole, while N-acetylindole is resistant to further C3-acetylation under similar conditions.[2] To obtain 3-acetylindole, the 1,3-diacetyl derivative can be selectively hydrolyzed, typically using aqueous alcoholic sodium hydroxide at room temperature.[2]

Q4: Do I need to protect the indole N-H to achieve C3-acetylation?

A4: While not always strictly necessary, N-protection can be a highly effective strategy to ensure exclusive C3-acylation.[4][5] An electron-withdrawing protecting group, such as phenylsulfonyl (PhSO2), reduces the nucleophilicity of the nitrogen atom, thereby directing the electrophilic attack to the C3 position.[6][7] The protecting group can then be removed in a subsequent step.[8]

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Poor Regioselectivity - Mixture of N- and C3-Acetylated Products

Primary Cause: Reaction conditions are not sufficiently optimized to favor one pathway over the other. This often occurs under thermal conditions without a strong directing influence (either a strong base for N-acetylation or a Lewis acid for C3-acetylation).

Solutions:

  • For Selective C3-Acetylation:

    • Employ a Lewis Acid Catalyst: The use of a Lewis acid is crucial for promoting Friedel-Crafts acylation at the C3 position. The choice and stoichiometry of the Lewis acid can significantly impact the outcome.

    • Optimize Solvent: The solvent plays a critical role. Dichloromethane (DCM) is often a good starting point.[9] In some cases, ionic liquids like [BMI]BF4 have been shown to enhance C3-selectivity and prevent N-acylation.[4]

    • Control Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can improve selectivity by minimizing side reactions.[9]

  • For Selective N-Acetylation:

    • Ensure Complete Anion Formation: Use a sufficiently strong base (e.g., powdered KOH, NaH) to fully deprotonate the indole N-H. Incomplete deprotonation can lead to a mixture of products.

    • Choice of Solvent: A polar aprotic solvent like DMSO is effective as it solvates the cation, increasing the reactivity of the indolyl anion for N-acetylation.[3]

Issue 2: Low Yield of 3-Acetylindole in Friedel-Crafts Reaction

Primary Cause: In addition to poor regioselectivity, low yields can result from polymerization of the indole starting material, which is sensitive to strong acids, or incomplete reaction.

Solutions:

  • Catalyst Screening: The choice of Lewis acid is critical. While AlCl3 is a strong Lewis acid, it can sometimes lead to polymerization. Milder Lewis acids like SnCl4, BF3·Et2O, or Y(OTf)3 can offer better yields and selectivity.[4][7][9]

  • Acylating Agent: Acetic anhydride is a common and effective acylating agent.[9] Acyl chlorides can also be used, but may be more reactive and require more careful control of reaction conditions.

  • Solvent Effects: The addition of nitromethane (CH3NO2) has been reported to increase the solubility of indole-Lewis acid complexes, leading to shorter reaction times and higher yields.[7]

  • N-H Protection: Protecting the indole nitrogen with a group like phenylsulfonyl can prevent side reactions and improve the yield of the C3-acylated product.[7]

Issue 3: Difficulty in Removing N-Protecting Groups

Primary Cause: The stability of the protecting group makes its cleavage challenging under conditions that do not affect the rest of the molecule.

Solutions:

  • Choose a Labile Protecting Group: Select a protecting group that can be removed under mild conditions. For example, a Boc group is easily removed with acid, while a phenylsulfonyl group requires more basic conditions for cleavage.[6]

  • Consult Protecting Group Literature: Resources like "Greene's Protective Groups in Organic Synthesis" provide a comprehensive overview of protecting groups and their cleavage conditions.

Visualizing the Reaction Pathways

The regioselectivity of indole acetylation is dictated by the reaction mechanism. The following diagrams illustrate the competing pathways.

G cluster_0 Reaction Conditions cluster_1 Pathways cluster_2 Products Conditions Indole + Acetic Anhydride N_Acetylation N-Acetylation Pathway (Kinetic Control) Conditions->N_Acetylation Base (e.g., KOH/DMSO) C3_Acetylation C3-Acetylation Pathway (Thermodynamic Control) Conditions->C3_Acetylation Lewis Acid (e.g., BF3·Et2O/DCM) Product_N 1-Acetylindole N_Acetylation->Product_N Product_C3 3-Acetylindole C3_Acetylation->Product_C3

Caption: Competing pathways in indole acetylation.

Experimental Protocols

Protocol 1: Selective C3-Acetylation using Boron Trifluoride Etherate

This protocol is adapted from a high-yielding and scalable procedure for the regioselective 3-acylation of indoles.[9]

Materials:

  • Indole

  • Acetic Anhydride

  • Boron Trifluoride Etherate (BF3·Et2O)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of indole (1.0 mmol) in DCM (5 mL) at room temperature, add acetic anhydride (1.2 mmol).

  • Slowly add boron trifluoride etherate (1.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-acetylindole.

Protocol 2: Selective N-Acetylation using Potassium Hydroxide in DMSO

This protocol is based on a rapid and efficient method for the selective N-acetylation of indoles under mild conditions.[3]

Materials:

  • Indole

  • Powdered Potassium Hydroxide (KOH)

  • Dimethyl Sulfoxide (DMSO)

  • Acetic Anhydride

  • Water

  • Diethyl ether

Procedure:

  • To a suspension of powdered KOH (excess) in DMSO at room temperature, add a solution of indole (1.0 mmol) in DMSO.

  • Stir the mixture for a few minutes to generate the indolyl potassium anion.

  • Add acetic anhydride (1.1 mmol) dropwise to the reaction mixture.

  • Stir at room temperature and monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water, then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield 1-acetylindole.

Data Summary for C3-Acetylation

The choice of catalyst and solvent significantly influences the yield of 3-acetylindole. The following table summarizes the effectiveness of different Lewis acids.

CatalystAcylating AgentSolventYield of 3-Acetylindole (%)Reference
BF3·Et2O Acetic AnhydrideDCM83[9]
SnCl4 Acetyl ChlorideDCMHigh Yields Reported[7]
Y(OTf)3 Acetic Anhydride[BMI]BF4Excellent Yields[4]
InCl3 Acetyl ChlorideDichloromethane65[8]

Workflow for Selecting an Acetylation Strategy

G start Desired Product? n_acetyl 1-Acetylindole start->n_acetyl N-Acetylation c3_acetyl 3-Acetylindole start->c3_acetyl C3-Acetylation base_conditions Use Basic Conditions (e.g., KOH/DMSO) n_acetyl->base_conditions lewis_acid_conditions Use Friedel-Crafts Conditions (Lewis Acid) c3_acetyl->lewis_acid_conditions end_n Isolate 1-Acetylindole base_conditions->end_n check_selectivity Mixture of Isomers? lewis_acid_conditions->check_selectivity protect_nh Protect N-H with PhSO2 or other EWG check_selectivity->protect_nh Yes optimize_lewis_acid Optimize Lewis Acid, Solvent, and Temperature check_selectivity->optimize_lewis_acid Yes end_c3 Isolate 3-Acetylindole check_selectivity->end_c3 No protect_nh->lewis_acid_conditions optimize_lewis_acid->lewis_acid_conditions

Caption: Decision workflow for indole acetylation.

References

  • Ma, D., et al. (2018). Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides. Molecules, 23(10), 2583. [Link]

  • Various Authors. (2012). What's the best way to protect the NH group in Heterocyclic Compounds? ResearchGate. [Link]

  • Tran, P. H., et al. (2015). A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. Molecules, 20(10), 19605-19619. [Link]

  • Li, J., et al. (2007). Synthesis of 5-Acylindoles via Regioselective Acylation of 3-Trifluoroacetylindole. Letters in Organic Chemistry, 4(3), 1447-1450. [Link]

  • El-Sawy, E. R., et al. (2025). 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. Current Organic Synthesis, 22(3), 328-341. [Link]

  • Tran, P. H., et al. (2015). A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. Molecules, 20(10), 19605-19. [Link]

  • Gribble, G. W., et al. (1977). A Convenient N-Acetylation of Indoles. Organic Preparations and Procedures International, 9(6), 271-274. [Link]

  • Wang, L., et al. (2019). Feasible selective synthesis of 3-Acetylindoles and 3-Acetoacetylindoles from β-ethylthio-β-indoly α, β-unsaturated ketones. Synthetic Communications, 49(3), 415-423. [Link]

  • Chakrabarty, M., et al. (2001). Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. Organic Letters, 3(7), 1005-7. [Link]

  • Chakrabarty, M., et al. (2001). Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively. Organic Letters, 3(7), 1005–1007. [Link]

  • Al-Obaidi, A. S. M. (2015). Synthesis of 3-Acetyl indole from 1,3- diacetylindole. ResearchGate. [Link]

  • Kumar, S., et al. (2017). Synthesis, characterization and biological evaluation of 3-acetylindole derivatives as anti-microbial and antioxidant agents. The Pharma Innovation Journal, 6(4), 1-5. [Link]

  • Anonymous. (2019). 3-Substituted indole: A review. International Journal of Chemical Studies, 7(2), 1334-1344. [Link]

  • Ibrahim, M. N. (2007). Studies on Acetylation of Indoles. ResearchGate. [Link]

Sources

Technical Support Center: Analytical Method Validation for 1-Acetyl-1H-indole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method validation of 1-acetyl-1H-indole-6-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into potential challenges and their resolutions during the validation of analytical methods for this compound. The information presented herein is grounded in established regulatory guidelines and scientific principles to ensure the integrity and reliability of your analytical data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format, followed by detailed troubleshooting protocols.

FAQ 1: Method Specificity & Forced Degradation

Question: My HPLC-UV method for this compound shows good separation for the main peak, but how do I rigorously prove its specificity, especially concerning potential degradation products?

Answer: Proving specificity goes beyond simply observing a single, well-resolved peak for the analyte. It requires demonstrating that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[1][2][3] Forced degradation studies are a critical component of this process.[4][5]

Troubleshooting Guide: Establishing Method Specificity

Causality: Forced degradation, or stress testing, involves subjecting the drug substance to harsh conditions to intentionally generate degradation products.[4][5][6] This allows you to assess whether your analytical method can separate the intact active pharmaceutical ingredient (API) from these newly formed degradants, thus proving its stability-indicating nature.

Step-by-Step Protocol: Forced Degradation Studies

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration, typically around 1 mg/mL.[7]

  • Stress Conditions: Expose the stock solution to the following stress conditions in separate experiments. The goal is to achieve 5-20% degradation of the API.[5][7] If no degradation is observed at initial conditions, the stress level can be increased (e.g., higher temperature, longer duration, or stronger reagent concentration).[7]

    • Acid Hydrolysis: Treat the solution with 0.1 M to 1.0 M hydrochloric acid (HCl).[7] Initially, conduct the experiment at room temperature for 24 hours. If no significant degradation occurs, the temperature can be elevated to 50-60°C.[7]

    • Base Hydrolysis: Treat the solution with 0.1 M to 1.0 M sodium hydroxide (NaOH).[7] Similar to acid hydrolysis, start at room temperature and increase the temperature if necessary.

    • Oxidative Degradation: Treat the solution with 3-30% hydrogen peroxide (H₂O₂). Store the solution at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 60-80°C) in an oven for a specified period. Subsequently, dissolve the stressed sample for analysis.

    • Photolytic Degradation: Expose the solution to a combination of UV and visible light, as specified in the ICH Q1B guideline.[7]

  • Neutralization: After the specified stress period for hydrolytic conditions, neutralize the acidic and basic solutions with an equivalent amount of base or acid, respectively, to halt the degradation reaction.[7]

  • Analysis: Analyze the stressed samples, along with an unstressed control sample, using your developed HPLC-UV method.

  • Evaluation:

    • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity of the this compound peak in the stressed samples. A pure peak indicates that no degradants are co-eluting.

    • Resolution: Calculate the resolution between the main peak and the closest eluting degradation peak. A resolution of >1.5 is generally considered acceptable.

    • Mass Balance: Account for the total amount of the drug, including the intact API and all degradation products. A good mass balance (typically 95-105%) provides confidence that all major degradants have been detected.

Visualization of the Forced Degradation Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis Base->Stressed_Samples Oxidation Oxidative Degradation Oxidation->Stressed_Samples Thermal Thermal Degradation Thermal->Stressed_Samples Photo Photolytic Degradation Photo->Stressed_Samples API This compound Stock Solution API->Acid API->Base API->Oxidation API->Thermal API->Photo HPLC HPLC-UV Analysis Stressed_Samples->HPLC Evaluation Specificity Evaluation (Peak Purity, Resolution, Mass Balance) HPLC->Evaluation Troubleshooting_Accuracy_Precision Start Poor Accuracy/Precision Observed SST Check System Suitability Test (SST) Start->SST SamplePrep Review Sample Preparation SST->SamplePrep SST Passes Instrument_Check Troubleshoot HPLC Instrument (Leaks, Pump, Detector) SST->Instrument_Check SST Fails ChromoCond Examine Chromatographic Conditions SamplePrep->ChromoCond Sample Prep OK Fix_SamplePrep Correct Sample Preparation (Solubility, Pipetting, Stability) SamplePrep->Fix_SamplePrep Issue Found Integration Verify Peak Integration ChromoCond->Integration Conditions OK Fix_ChromoCond Optimize Conditions (Mobile Phase, Equilibration) ChromoCond->Fix_ChromoCond Issue Found Resolved Issue Resolved Integration->Resolved Integration OK Fix_Integration Adjust Integration Parameters Integration->Fix_Integration Issue Found Instrument_Check->SST Fix_SamplePrep->SamplePrep Fix_ChromoCond->ChromoCond Fix_Integration->Integration

Sources

stability issues of 1-acetyl-1H-indole-6-carbonitrile in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-acetyl-1H-indole-6-carbonitrile

A Guide to Understanding and Mitigating Stability Issues in Solution for Researchers and Drug Development Professionals

Welcome to the dedicated technical support guide for this compound. This document provides in-depth scientific insights, troubleshooting advice, and validated protocols to help you ensure the stability and integrity of your compound throughout your experiments. As researchers and drug developers, we understand that the reliability of your results begins with the stability of your materials. This guide is structured to address the most common challenges and questions regarding the handling of this specific indole derivative.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to common queries. For more detailed explanations, please refer to the subsequent sections.

Q1: What are the primary stability concerns for this compound in solution?

A: The two primary points of instability on the molecule are the N-acetyl group and the indole ring itself. The N-acetyl group is susceptible to hydrolysis, particularly under basic or strongly acidic conditions, which would yield 1H-indole-6-carbonitrile. The indole ring system is sensitive to strong light and oxidizing agents, which can lead to complex degradation pathways.

Q2: I've noticed my solution of this compound is turning a pale yellow. What does this indicate?

A: A color change, typically to yellow or brown, is a common visual indicator of indole degradation. This is often due to oxidation or photodecomposition of the indole ring, leading to the formation of polymeric or other chromophoric byproducts. We recommend immediate analysis by HPLC or LC-MS to assess the purity of the solution.

Q3: What is the best solvent for preparing a stable stock solution?

A: For short-term storage, anhydrous, aprotic solvents such as DMSO or DMF are recommended. For aqueous buffers used in biological assays, it is crucial to prepare fresh solutions from a non-aqueous stock. Avoid using protic solvents like methanol or ethanol for long-term storage, as they can participate in solvolysis reactions, especially if acidic or basic contaminants are present.

Q4: How should I store my stock solutions to maximize shelf-life?

A: Stock solutions should be stored at -20°C or, preferably, -80°C in small, single-use aliquots to minimize freeze-thaw cycles. The vials should be tightly sealed and protected from light by using amber vials or by wrapping them in aluminum foil.

Section 2: Troubleshooting Guide

This guide addresses specific experimental problems with potential causes and actionable solutions.

Problem Observed Potential Cause(s) Recommended Action(s)
Unexpected Peaks in HPLC/LC-MS Analysis 1. Hydrolysis of N-acetyl group: Presence of a peak corresponding to 1H-indole-6-carbonitrile.1. Confirm the identity of the new peak using a reference standard or by mass spectrometry (MS). The deacetylated product will have a mass difference of -42.04 Da.
2. Hydrolysis of Nitrile Group: Appearance of peaks for the corresponding carboxamide or carboxylic acid.2. Check the pH of your solution. Nitrile hydrolysis is catalyzed by strong acid or base.[1][2] Buffer your solution to a neutral pH if compatible with your experiment.
3. Photodegradation: Multiple, often poorly resolved peaks.3. Protect all solutions from light during preparation, storage, and handling. Use amber glassware and minimize exposure to ambient light. Indole photochemistry can be complex.[3][4]
Loss of Potency or Inconsistent Assay Results 1. Compound Degradation: The concentration of the active compound has decreased over time.1. Prepare fresh working solutions for each experiment from a frozen, protected stock solution.
2. Freeze-Thaw Cycles: Repeated freezing and thawing can accelerate degradation.2. Aliquot your stock solution into single-use volumes upon initial preparation to avoid repeated temperature cycles.
3. Incompatibility with Assay Buffer: The pH or components of your buffer may be promoting degradation.3. Perform a preliminary stability test of the compound in your final assay buffer under the experimental conditions (time, temperature) to ensure its integrity.
Solution Discoloration (Yellowing/Browning) 1. Oxidation: Reaction with atmospheric oxygen or oxidizing agents in the solvent/buffer.1. Use high-purity, anhydrous solvents. If necessary, degas aqueous buffers before adding the compound.
2. Photodegradation: Light-induced decomposition of the indole ring.2. Implement rigorous light protection measures for all solutions containing the compound.

Section 3: In-Depth Scientific Profile of Stability

A deeper understanding of the molecule's chemical properties is essential for predicting and preventing degradation.

Inherent Molecular Lability

The structure of this compound contains two key functional groups that influence its stability:

  • The N-acetyl Group: While the nitrogen lone pair of the indole ring is delocalized into the aromatic system, making it less basic than a typical amine, the attached acetyl group creates an amide-like linkage.[5][6] This site is prone to hydrolysis. Under basic conditions, hydroxide can directly attack the acetyl carbonyl carbon. Under acidic conditions, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[7]

  • The Indole Ring: The electron-rich bicyclic aromatic ring is susceptible to electrophilic attack and oxidation.[8] Furthermore, indole and its derivatives can undergo photoionization and subsequent reactions when exposed to UV light, leading to a variety of degradation products.[4]

Primary Degradation Pathways

The following diagram illustrates the most probable degradation pathways for this compound in solution.

G A This compound (Parent Compound) B 1H-indole-6-carbonitrile (Deacetylation Product) A->B  OH⁻ or H⁺ / H₂O (Hydrolysis)   C 1-acetyl-1H-indole-6-carboxamide A->C  H₂O₂ / OH⁻ or H⁺ / H₂O (slow) (Nitrile Hydrolysis)   E Oxidized/Polymeric Products A->E  hν (Light) or [O] (Photodegradation/Oxidation)   D 1-acetyl-1H-indole-6-carboxylic acid C->D  H⁺ / H₂O (Amide Hydrolysis)  

Caption: Key degradation pathways for this compound.

Section 4: Protocols for Experimental Stability Assessment

To ensure experimental success, we strongly recommend performing a forced degradation study to understand how your specific experimental conditions affect the stability of this compound.

Experimental Workflow: Forced Degradation Study

The following diagram outlines a comprehensive workflow for assessing compound stability.

G cluster_prep Preparation cluster_stress Stress Conditions (24h) cluster_analysis Analysis prep_stock Prepare 10 mM Stock in Anhydrous DMSO prep_work Dilute to 100 µM in Acetonitrile prep_stock->prep_work acid Acidic 0.1 M HCl prep_work->acid base Basic 0.1 M NaOH prep_work->base ox Oxidative 3% H₂O₂ prep_work->ox therm Thermal 60°C prep_work->therm photo Photolytic UV/Vis Light prep_work->photo control Control No Stressor prep_work->control quench Quench Reaction (Neutralize if needed) acid->quench base->quench ox->quench therm->quench photo->quench control->quench hplc Analyze by RP-HPLC-UV/MS quench->hplc analyze Calculate % Remaining Identify Degradants hplc->analyze

Caption: Workflow for a comprehensive forced degradation study.

Detailed Protocol: Forced Degradation Study

This protocol is a template and should be adapted to your specific laboratory capabilities. The goal is to intentionally degrade the sample to identify potential degradants and stability-indicating analytical methods.[9]

1. Materials:

  • This compound

  • Anhydrous DMSO

  • HPLC-grade Acetonitrile (ACN) and Water

  • Formic Acid (or TFA) for mobile phase

  • 1 M HCl, 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC or UPLC system with UV/PDA and preferably a Mass Spectrometer (MS) detector

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • pH meter, calibrated

  • Thermostated oven or water bath

  • Photostability chamber or a UV lamp

2. Stock and Working Solution Preparation:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Create a 100 µM working solution by diluting the stock solution in acetonitrile. This will be the starting solution for all stress conditions.

3. Application of Stress Conditions: For each condition, mix 100 µL of the 100 µM working solution with 900 µL of the stressor solution in an appropriate vial. This results in a final compound concentration of 10 µM.

  • Acidic Hydrolysis: Add 900 µL of 0.1 M HCl. Incubate at 40°C for 24 hours.

  • Basic Hydrolysis: Add 900 µL of 0.1 M NaOH. Incubate at 40°C for 24 hours.

  • Oxidative Degradation: Add 900 µL of 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Add 900 µL of HPLC-grade water. Incubate at 60°C for 24 hours in the dark.

  • Photolytic Degradation: Add 900 µL of HPLC-grade water. Expose to a light source (e.g., 1.2 million lux hours) at room temperature.[9] A control sample wrapped in foil should be run in parallel.

  • Control: Add 900 µL of HPLC-grade water. Keep at room temperature in the dark for 24 hours.

4. Sample Analysis:

  • After the incubation period, quench the acidic and basic samples by neutralizing them with an equimolar amount of NaOH or HCl, respectively.

  • Inject 1-5 µL of each sample onto the RP-HPLC system.

  • Suggested HPLC Method:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 10% to 95% B over 5 minutes, hold for 1 minute, return to 10% B and re-equilibrate.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Detection: UV at 254 nm and 280 nm; MS scan from m/z 100-500.

5. Data Interpretation:

  • Calculate the percentage of the parent compound remaining in each stressed sample relative to the control sample.

  • Analyze the chromatograms for new peaks (degradants).

  • Use the MS data to obtain the mass-to-charge ratio of the degradants to help elucidate their structures (e.g., a loss of 42 Da indicates deacetylation).

Section 5: Summary of Handling and Storage Recommendations

Parameter Recommendation Rationale
Weighing Perform in a low-humidity environment.The compound may be hygroscopic, and absorbed water can promote hydrolysis.
Stock Solvent Anhydrous DMSO or DMF.Aprotic solvents prevent solvolysis and are suitable for freezing.
Storage Temperature -20°C, preferably -80°C.Low temperatures significantly slow the rate of chemical degradation.[10][11]
Aliquoting Prepare single-use aliquots.Minimizes damaging freeze-thaw cycles and reduces the risk of contamination.
Light Exposure Use amber vials or wrap in foil.Protects the light-sensitive indole ring from photodecomposition.[4]
Working Solutions Prepare fresh daily from stock.Ensures accurate concentration and minimizes degradation in aqueous/protic buffers.
pH of Aqueous Media Maintain near neutral (pH 6-7.5).Avoids acid or base-catalyzed hydrolysis of the N-acetyl and nitrile groups.

By adhering to these guidelines and validating the stability of this compound under your specific experimental conditions, you can significantly enhance the reproducibility and reliability of your research outcomes.

References

  • Reddit. (2024). Why is indole acetic acid not stable under acidic conditions or light. Retrieved from [Link]

  • Klein, R., Tatischeff, I., Bazin, M., & Santus, R. (n.d.). Photophysics of indole. Comparative study of quenching, solvent, and temperature effects by laser flash photolysis and fluorescence. The Journal of Physical Chemistry. Retrieved from [Link]

  • Química Orgánica. (n.d.). indole acidity. Retrieved from [Link]

  • Monti, S., & Sortino, S. (2011). Determination of photostability and photodegradation products of indomethacin in aqueous media. ResearchGate. Retrieved from [Link]

  • Ketcha, D. M., & Gribble, G. W. (1985).
  • Ibrahim, M. N. (2007). Studies on Acetylation of Indoles. ResearchGate. Retrieved from [Link]

  • Quora. (2020). Is indole acidic or basic?. Retrieved from [Link]

  • Eftink, M. R., Selvidge, L. A., Callis, P. R., & Rehms, A. A. (n.d.). Photophysics of indole derivatives: experimental resolution of La and Lb transitions and comparison with theory. The Journal of Physical Chemistry. Retrieved from [Link]

  • Hinman, R. L., & Lang, J. (n.d.). The Protonation of Indoles. Basicity Studies. The Dependence of Acidity Functions on Indicator Structure. Journal of the American Chemical Society. Retrieved from [Link]

  • Ibrahim, M. N. (2007). (PDF) Studies on Acetylation of Indoles. ResearchGate. Retrieved from [Link]

  • MDPI. (2020). Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides. Retrieved from [Link]

  • Qu, Y., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. Retrieved from [Link]

  • ACS Omega. (2024). Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines. Retrieved from [Link]

  • Seshadri, R. K., et al. (2013). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. PMC. Retrieved from [Link]

  • Al-kassas, R., et al. (2022). The Effects of Accelerated Temperature-Controlled Stability Systems on the Release Profile of Primary Bile Acid-Based Delivery Microcapsules. PubMed Central. Retrieved from [Link]

  • YouTube. (2020). Acid-catalyzed nitrile hydrolysis. Retrieved from [Link]

  • ChemRxiv. (2023). Exploring the Effect of Temperature on the Concentration of Salicylic Acid in Acetylsalicylic Acid. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Bioactivity of 1-acetyl-1H-indole-6-carbonitrile and Other Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Scaffold - A Cornerstone of Modern Drug Discovery

The indole nucleus, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a recurring motif in a vast array of natural products and synthetic pharmaceuticals, demonstrating a remarkable spectrum of biological activities.[1][2] From the potent anti-inflammatory effects of indomethacin to the life-saving anti-cancer properties of vinca alkaloids, the versatility of the indole core is undeniable.[3] This guide provides a comprehensive framework for evaluating the bioactivity of a novel derivative, 1-acetyl-1H-indole-6-carbonitrile, through a comparative analysis with well-characterized indole compounds.

Given the nascent stage of research into this compound, this document will serve as a practical guide for researchers, outlining the essential experimental protocols and data interpretation strategies required to elucidate its therapeutic potential. We will explore hypothetical bioactivity profiles based on established structure-activity relationships (SAR) and provide detailed methodologies for head-to-head comparisons in the key areas of anticancer, antimicrobial, and anti-inflammatory research.

Comparator Indole Derivatives: Establishing a Bioactivity Baseline

To objectively assess the potential of this compound, a panel of well-documented indole derivatives with established bioactivities should be selected for concurrent testing. The following compounds represent a diverse set of biological activities and will serve as our primary comparators:

  • Indole-3-carbinol (I3C): A natural product found in cruciferous vegetables, I3C and its metabolite diindolylmethane (DIM) are well-studied for their chemopreventive and anticancer properties.

  • A Novel Bis-indole Compound (e.g., MBX 1162): Certain bis-indole derivatives have demonstrated potent, broad-spectrum antibacterial activity, making them excellent benchmarks for antimicrobial screening.

  • Indomethacin: A widely used non-steroidal anti-inflammatory drug (NSAID) that serves as a gold standard for in vitro anti-inflammatory assays.

Hypothesizing the Bioactivity of this compound: A Rationale Based on Structure-Activity Relationships

The chemical structure of this compound, featuring an acetyl group at the 1-position and a carbonitrile group at the 6-position, provides clues to its potential biological activities.

  • The N-acetyl Group: Acetylation of the indole nitrogen can influence the molecule's electronic properties and steric bulk. In some contexts, N-acetylation has been shown to modulate anticancer activity.[4] It can also impact the compound's metabolic stability and pharmacokinetic profile.

  • The 6-carbonitrile Moiety: The cyano group is a versatile functional group in medicinal chemistry. Indole-carbonitrile derivatives have been explored for a range of activities, including as kinase inhibitors in cancer therapy and as antimicrobial agents.[5][6]

Based on these structural features, it is plausible to hypothesize that this compound may exhibit:

  • Anticancer Activity: Potentially through the inhibition of kinases or other signaling pathways crucial for cancer cell proliferation.

  • Antimicrobial Activity: The combination of the indole scaffold and the cyano group may confer antibacterial or antifungal properties.

  • Anti-inflammatory Activity: Modulation of inflammatory pathways is a common feature of many indole derivatives.

The following sections will detail the experimental protocols necessary to test these hypotheses.

A Framework for Comparative Bioactivity Assessment: Experimental Protocols

A systematic evaluation of this compound's bioactivity necessitates a battery of robust and reproducible in vitro assays. The following protocols are designed to provide a comprehensive comparison against the selected reference compounds.

Anticancer Activity: Cytotoxicity Screening via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic effects.[7][8]

Experimental Protocol: MTT Assay

  • Cell Culture:

    • Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound and the comparator compounds in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solutions to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

    • Replace the culture medium in each well with fresh medium containing the desired concentration of the test compound. Include vehicle-treated (DMSO) and untreated controls.

  • MTT Assay and Absorbance Measurement:

    • After a 48- or 72-hour incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation: Comparative Cytotoxicity

CompoundCell LineIC50 (µM)
This compoundMCF-7Experimental Value
A549Experimental Value
HCT116Experimental Value
Indole-3-carbinolMCF-7Experimental Value
A549Experimental Value
HCT116Experimental Value

Experimental Workflow for Anticancer Screening

anticancer_workflow start Start cell_culture Cell Line Culture (e.g., MCF-7, A549) start->cell_culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_treatment Treat with Compounds (Test & Comparators) cell_seeding->compound_treatment incubation Incubate for 48-72 hours compound_treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_absorbance Measure Absorbance (570 nm) mtt_assay->read_absorbance data_analysis Calculate IC50 Values read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for evaluating the in vitro anticancer activity of indole derivatives.

Antimicrobial Activity: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[9][10]

Experimental Protocol: Broth Microdilution Assay

  • Microorganism Preparation:

    • Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in appropriate broth medium overnight at 37°C (for bacteria) or 30°C (for fungi).

    • Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

  • Compound Dilution:

    • In a sterile 96-well microplate, perform serial two-fold dilutions of the test compounds in the appropriate broth medium.

  • Inoculation:

    • Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

    • Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plates at the optimal temperature for the microorganism for 18-24 hours.

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation: Comparative Antimicrobial Activity

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
This compoundExperimental ValueExperimental ValueExperimental Value
Bis-indole CompoundExperimental ValueExperimental ValueExperimental Value
Ampicillin (Control)Known ValueKnown ValueN/A
Fluconazole (Control)N/AN/AKnown Value

Experimental Workflow for Antimicrobial Susceptibility Testing

antimicrobial_workflow start Start prep_compounds Serial Dilution of Compounds start->prep_compounds prep_microbes Prepare Microbial Inoculum start->prep_microbes inoculate Inoculate Microplate prep_compounds->inoculate prep_microbes->inoculate incubate Incubate for 18-24 hours inoculate->incubate determine_mic Visually Determine MIC incubate->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of indole derivatives.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

The production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The Griess assay can be used to measure nitrite, a stable metabolite of NO, in cell culture supernatants of lipopolysaccharide (LPS)-stimulated macrophages.[11][12]

Experimental Protocol: Griess Assay for Nitric Oxide Production

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding and Treatment:

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include untreated and LPS-only controls.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-only control.

    • Determine the IC50 value for NO inhibition.

Data Presentation: Comparative Anti-inflammatory Activity

CompoundIC50 for NO Inhibition (µM)
This compoundExperimental Value
IndomethacinExperimental Value

Signaling Pathway for LPS-induced NO Production

anti_inflammatory_pathway lps LPS tlr4 TLR4 Receptor lps->tlr4 nfkb NF-κB Activation tlr4->nfkb inos iNOS Gene Transcription nfkb->inos no_production Nitric Oxide (NO) Production inos->no_production inflammation Inflammation no_production->inflammation test_compound This compound test_compound->nfkb Inhibition?

Sources

A Comparative Analysis of Synthetic Routes to 1-acetyl-1H-indole-6-carbonitrile: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, indole derivatives hold a prominent position due to their prevalence in biologically active molecules. This guide provides a comprehensive comparative analysis of different synthetic routes to 1-acetyl-1H-indole-6-carbonitrile, a key intermediate for various therapeutic agents. We will delve into the mechanistic intricacies, practical considerations, and experimental data for three primary synthetic strategies: the classic Fischer indole synthesis, the Sandmeyer reaction, and modern palladium-catalyzed cyanation. This document is intended to equip researchers, scientists, and drug development professionals with the knowledge to select the most suitable synthetic pathway for their specific needs, balancing factors such as efficiency, scalability, and substrate availability.

Introduction

The this compound scaffold is a valuable building block in medicinal chemistry. The acetyl group at the N1 position can modulate the electronic properties of the indole ring and can also serve as a protecting group. The carbonitrile moiety at the C6 position is a versatile functional group that can be transformed into a variety of other functionalities, including amines, amides, and carboxylic acids, enabling the synthesis of diverse compound libraries for biological screening. The strategic placement of these two functional groups makes this molecule a highly sought-after intermediate. This guide will critically evaluate three distinct approaches to its synthesis, providing detailed protocols and comparative data to inform your synthetic strategy.

Synthetic Route 1: The Fischer Indole Synthesis

The Fischer indole synthesis, a venerable reaction in organic chemistry, offers a direct approach to the indole core.[1][2][3] This method involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone, followed by cyclization and elimination of ammonia. For the synthesis of 1H-indole-6-carbonitrile, the logical starting materials are 4-cyanophenylhydrazine and an acetaldehyde equivalent.

Mechanistic Overview

The reaction proceeds through several key steps:

  • Hydrazone Formation: 4-Cyanophenylhydrazine reacts with acetaldehyde to form the corresponding hydrazone.

  • Tautomerization: The hydrazone tautomerizes to its enamine form.

  • [2][2]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[2][2]-sigmatropic rearrangement to form a di-imine intermediate.

  • Cyclization and Aromatization: The intermediate cyclizes and subsequently eliminates ammonia to yield the aromatic indole ring.

Fischer_Indole_Synthesis 4-Cyanophenylhydrazine 4-Cyanophenylhydrazine Hydrazone Hydrazone 4-Cyanophenylhydrazine->Hydrazone Acetaldehyde, H+ Acetaldehyde Acetaldehyde Acetaldehyde->Hydrazone Enamine Enamine Hydrazone->Enamine Tautomerization Di-imine Intermediate Di-imine Intermediate Enamine->Di-imine Intermediate [3,3]-Sigmatropic Rearrangement Cyclized Intermediate Cyclized Intermediate Di-imine Intermediate->Cyclized Intermediate Cyclization 1H-Indole-6-carbonitrile 1H-Indole-6-carbonitrile Cyclized Intermediate->1H-Indole-6-carbonitrile Elimination of NH3

Caption: Fischer Indole Synthesis Workflow.

Experimental Protocol: Synthesis of 1H-indole-6-carbonitrile via Fischer Indole Synthesis
  • Hydrazone Formation: In a round-bottom flask, dissolve 4-cyanophenylhydrazine hydrochloride (1.0 eq) in a mixture of ethanol and water. To this, add a solution of acetaldehyde (1.1 eq) in ethanol. Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by thin-layer chromatography (TLC).

  • Cyclization: To the hydrazone mixture, add a suitable acid catalyst such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂). Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Synthetic Route 2: The Sandmeyer Reaction

The Sandmeyer reaction provides an alternative pathway to introduce the nitrile group onto a pre-formed indole ring.[4][5] This route would typically start with 6-amino-1H-indole, which is then converted to the corresponding diazonium salt, followed by reaction with a cyanide source.

Mechanistic Overview

The key steps are:

  • Diazotization: 6-Amino-1H-indole is treated with a cold, acidic solution of sodium nitrite to form the corresponding diazonium salt. This intermediate is highly reactive and is typically used immediately.

  • Cyanation: The diazonium salt is then reacted with a copper(I) cyanide solution. The copper(I) salt catalyzes the displacement of the diazonium group with a cyanide nucleophile, releasing nitrogen gas.

Sandmeyer_Reaction 6-Amino-1H-indole 6-Amino-1H-indole Diazonium Salt Diazonium Salt 6-Amino-1H-indole->Diazonium Salt NaNO2, HCl 0-5 °C 1H-Indole-6-carbonitrile 1H-Indole-6-carbonitrile Diazonium Salt->1H-Indole-6-carbonitrile CuCN

Caption: Sandmeyer Reaction Workflow.

Experimental Protocol: Synthesis of 1H-indole-6-carbonitrile via Sandmeyer Reaction
  • Diazotization: Suspend 6-amino-1H-indole (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the suspension to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in a solution of sodium or potassium cyanide. Cool this solution to 0-5 °C. Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.

  • Work-up and Purification: Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases. Neutralize the mixture and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Synthetic Route 3: Palladium-Catalyzed Cyanation

Modern cross-coupling reactions offer a highly efficient and versatile method for the synthesis of aryl nitriles.[1][6] Palladium-catalyzed cyanation of a halogenated indole, such as 6-bromo-1H-indole, is a powerful strategy.

Mechanistic Overview

The catalytic cycle generally involves:

  • Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the C-Br bond of 6-bromo-1H-indole to form a palladium(II) intermediate.

  • Transmetalation: The cyanide source (e.g., Zn(CN)₂) transmetalates the cyanide group to the palladium(II) center.

  • Reductive Elimination: The resulting palladium(II) complex undergoes reductive elimination to form the desired 1H-indole-6-carbonitrile and regenerate the palladium(0) catalyst.

Palladium_Cyanation 6-Bromo-1H-indole 6-Bromo-1H-indole Oxidative Addition Complex Oxidative Addition Complex 6-Bromo-1H-indole->Oxidative Addition Complex Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Complex Oxidative Addition Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation Transmetalation Complex->Pd(0) Catalyst 1H-Indole-6-carbonitrile 1H-Indole-6-carbonitrile Transmetalation Complex->1H-Indole-6-carbonitrile Reductive Elimination Zn(CN)2 Zn(CN)2 Zn(CN)2->Transmetalation Complex

Caption: Palladium-Catalyzed Cyanation Workflow.

Experimental Protocol: Synthesis of 1H-indole-6-carbonitrile via Palladium-Catalyzed Cyanation
  • Reaction Setup: To a sealable reaction tube, add 6-bromo-1H-indole (1.0 eq), zinc cyanide (0.6 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a suitable solvent like anhydrous DMF.

  • Reaction Execution: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Seal the tube and heat the mixture to 120-140 °C for 12-24 hours.

  • Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent and purify the crude product by column chromatography.

Final Step: N-Acetylation of 1H-indole-6-carbonitrile

Regardless of the route chosen to synthesize the 1H-indole-6-carbonitrile intermediate, the final step is the N-acetylation to obtain the target molecule.[7]

Experimental Protocol: N-Acetylation
  • Reaction Setup: Dissolve 1H-indole-6-carbonitrile (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran. Add a base, for example, triethylamine (1.5 eq) or pyridine. Cool the mixture in an ice bath.

  • Acetylation: Slowly add acetic anhydride (1.2 eq) to the cooled solution. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove the base, followed by a saturated sodium bicarbonate solution and brine. Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.

Comparative Analysis of Synthesis Routes

FeatureFischer Indole SynthesisSandmeyer ReactionPalladium-Catalyzed Cyanation
Starting Materials 4-Cyanophenylhydrazine, Acetaldehyde6-Amino-1H-indole6-Bromo-1H-indole
Reagent Toxicity Phenylhydrazines can be toxic.Diazonium salts are unstable and potentially explosive. Cyanide salts are highly toxic.Zinc cyanide is less acutely toxic than alkali metal cyanides but still hazardous.
Reaction Conditions Acidic, elevated temperatures.Low temperatures for diazotization, then moderate temperatures for cyanation.Elevated temperatures, inert atmosphere.
Yield Moderate to good, can be substrate-dependent.Variable, can be affected by diazonium salt stability.Generally good to excellent.
Scalability Can be challenging to scale up due to exotherms and viscous mixtures with PPA.Diazonium intermediates pose safety risks on a larger scale.Generally scalable with appropriate engineering controls.
Substrate Scope Broad for various substituted hydrazines and carbonyls.Limited by the availability of the corresponding amino-indole.Very broad, tolerates a wide range of functional groups.

Conclusion and Recommendations

The choice of the optimal synthetic route to this compound depends on several factors, including the availability and cost of starting materials, the scale of the synthesis, and the safety infrastructure of the laboratory.

  • The Fischer Indole Synthesis is a classic and powerful method for constructing the indole core. It is a good option if 4-cyanophenylhydrazine is readily available or can be synthesized economically. However, careful control of the reaction conditions is necessary, and scalability might be a concern.

  • The Sandmeyer Reaction is a viable alternative if 6-amino-1H-indole is the more accessible starting material. The primary drawback of this route is the handling of potentially unstable diazonium salts and highly toxic cyanide reagents, which requires stringent safety precautions.

  • Palladium-Catalyzed Cyanation represents the most modern and often the most efficient approach. While the cost of the palladium catalyst can be a factor, the high yields, broad functional group tolerance, and generally good scalability make it a very attractive option, particularly for medicinal chemistry applications where functional group compatibility is paramount.

For research and development purposes, the palladium-catalyzed cyanation of 6-bromo-1H-indole is often the preferred route due to its reliability and versatility. For larger-scale production, a thorough process safety evaluation would be critical for all routes, with particular attention to the hazards associated with the Sandmeyer reaction. Ultimately, the final decision should be based on a careful evaluation of the specific requirements and constraints of the project.

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  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums | Gunawan | Indonesian Journal of Science and Technology. (n.d.).
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A Comparative Guide to the Structure-Activity Relationship of 1-Acetyl-1H-indole-6-carbonitrile Analogues

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products and synthetic molecules with significant biological activities.[1][2][3][4] This bicyclic aromatic heterocycle's unique structure allows it to mimic peptides and interact with a wide range of biological targets, making it a fertile ground for drug discovery.[2][3] This guide delves into the structure-activity relationship (SAR) of a specific class of indole derivatives: 1-acetyl-1H-indole-6-carbonitrile analogues. By systematically analyzing how structural modifications influence their biological effects—ranging from cytotoxicity to enzyme inhibition and receptor binding—we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this promising chemical space.

The this compound Scaffold: A Platform for Therapeutic Innovation

The core structure of this compound presents multiple avenues for chemical modification, each holding the potential to modulate biological activity, selectivity, and pharmacokinetic properties. The N1-acetyl group, the C6-carbonitrile moiety, and other positions on the indole ring (notably C2, C3, and C5) serve as key handles for synthetic elaboration. Understanding the impact of substitutions at these sites is crucial for the rational design of novel therapeutic agents.

Caption: Key modification points on the this compound scaffold.

Synthesis of Analogues: Building a Diverse Chemical Library

The generation of a diverse library of analogues is fundamental to any SAR study. Various synthetic methodologies can be employed to functionalize the indole core. Cross-coupling reactions, such as the Sonogashira, Suzuki-Miyaura, Heck, and Stille reactions, are powerful tools for introducing a wide array of substituents onto the indole ring, particularly at halogenated positions.[5][6] These techniques enable the systematic exploration of the chemical space around the core scaffold, providing the necessary compounds for biological evaluation.

Comparative Biological Evaluation: Unraveling the Structure-Activity Landscape

The true measure of a compound's potential lies in its biological activity. Here, we compare analogues of this compound across several key therapeutic areas.

Cytotoxic Activity: A Double-Edged Sword

The evaluation of cytotoxicity is crucial, both for identifying potential anticancer agents and for assessing the safety profile of compounds intended for other therapeutic applications. The cytotoxic effects of indole derivatives can be significantly influenced by the nature and position of substituents on the indole ring.[7]

Comparative Cytotoxicity Data

Compound/AnalogueModificationCell LineIC50 (µM)Selectivity Index (SI)Reference
Analogue 1a 5-ChloroMCF-74.020.975[8]
Analogue 1b 5-MethoxyMCF-7--[8]
Analogue 1c PhenylsulfonylhydrazoneMDA-MB-2314.7-[8]
Analogue 1d Hydroxyl on phenyl ringHeLa0.50>200[9]
Analogue 1e Hydroxyl on phenyl ringMCF-70.55>181[9]
Analogue 1f Hydroxyl on phenyl ringHepG20.9>111[9]

Selectivity Index (SI) is often calculated as the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line.

Analysis of Structure-Activity Relationship:

From the data, several key SAR trends emerge:

  • Halogenation: The presence of a chlorine atom at the C5 position (Analogue 1a) contributes to potent and selective cytotoxicity against MCF-7 breast cancer cells.[8] Generally, halogen substitutions have been noted to increase cytotoxic activity.[10]

  • Electron-Donating Groups: The introduction of an electron-releasing hydroxyl group on a phenyl ring attached to the indole skeleton can lead to high cytotoxic activity against various cancer cell lines, as seen in analogues 1d, 1e, and 1f.[9]

  • Safety and Selectivity: A critical aspect of developing anticancer agents is ensuring their selectivity for cancer cells over healthy cells. Several synthesized indole derivatives have shown a high safety level by exhibiting significantly low cytotoxicity against normal cell lines like HEK-293, LO2, and MRC5, with IC50 values often greater than 100 µg/ml.[8][9][11]

Enzyme Inhibition: Targeting Pathological Pathways

Indole-based compounds are known to inhibit a wide range of enzymes, making them attractive candidates for treating diseases like cancer, neurodegenerative disorders, and inflammatory conditions.[12]

Key Enzyme Targets and SAR Insights:

  • Carboxylesterases (CE): Isatins (indole-2,3-diones), which are structurally related to the indole core, have been identified as potent and specific CE inhibitors. A key finding in the SAR of these compounds is the strong correlation between inhibitory potency and hydrophobicity. Analogues with higher clogP values (typically >5) consistently demonstrate lower Ki values, often in the nanomolar range.[13]

  • Monoamine Oxidase (MAO): The indole isatin is a known endogenous inhibitor of MAO-B.[14] The development of reversible MAO inhibitors is of great interest for treating neuropsychiatric disorders.

  • Cholinesterases (AChE and BuChE): Heteroaryl-acrylonitrile derivatives containing an indole moiety have emerged as a new class of acetylcholinesterase inhibitors (AChEIs), which are relevant for the treatment of Alzheimer's disease.[15]

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Enzyme Solution Enzyme Solution Incubation Incubate Enzyme with Inhibitor Enzyme Solution->Incubation Inhibitor Analogues Inhibitor Analogues Inhibitor Analogues->Incubation Substrate Solution Substrate Solution Initiation Add Substrate to Initiate Reaction Substrate Solution->Initiation Incubation->Initiation Measurement Measure Product Formation or Substrate Depletion Initiation->Measurement Data Analysis Calculate % Inhibition and IC50 Values Measurement->Data Analysis

Caption: Generalized workflow for an enzyme inhibition assay.

Receptor Binding Affinity: Modulating Cellular Signaling

The ability of indole analogues to bind to specific receptors is a key mechanism for their therapeutic effects. Radioligand binding assays are instrumental in determining the affinity and selectivity of these compounds for their targets.[16][17][18][19]

Comparative Receptor Binding Data (Sigma Receptors)

Compound/AnalogueModificationSigma-1 Ki (nM)Sigma-2 Ki (nM)Selectivity (σ1/σ2)Reference
Analogue 3a 1-(4-fluorophenyl)piperazine--5[16]
Analogue 3b 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3.6638[16]
Analogue 3c 4-fluorophenyl at C3 + dimethoxy-tetrahydroisoquinoline29487.45395[16]
Analogue 3d Acetyl at C5High AffinityHigh AffinityNo meaningful selectivity[16]

Analysis of Structure-Activity Relationship:

  • High Affinity and Selectivity: The data clearly shows that specific structural modifications can dramatically influence both affinity and selectivity for sigma receptor subtypes. The replacement of a piperazine moiety with a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline group (Analogue 3b) significantly enhances selectivity for the sigma-2 receptor.[16]

  • Synergistic Effects: Combining a 4-fluorophenyl ring at the C3 position with the dimethoxy-tetrahydroisoquinoline moiety (Analogue 3c) results in a compound with very high affinity for the sigma-2 receptor and outstanding selectivity over the sigma-1 receptor.[16]

  • Loss of Selectivity: Conversely, the introduction of an acetyl group at the C5 position (Analogue 3d) leads to high affinity for both receptor subtypes but with a loss of selectivity.[16]

Receptor_Binding_Workflow cluster_prep Preparation cluster_incubation Competitive Binding cluster_separation Separation & Quantification Receptor Prep Receptor Preparation (e.g., cell membranes) Incubate Incubate Receptor, Radioligand, and Test Compound Receptor Prep->Incubate Radioligand Radioligand Radioligand->Incubate Test Compound Unlabeled Analogue Test Compound->Incubate Filter Separate Bound from Free Radioligand (Filtration) Incubate->Filter Count Quantify Radioactivity of Bound Ligand Filter->Count Analyze Determine IC50/Ki Count->Analyze

Caption: Workflow of a competitive radioligand binding assay.

Experimental Protocols: A Guide to Practice

To ensure the reproducibility and validity of SAR data, standardized experimental protocols are essential.

Protocol 1: MTT Assay for In Vitro Cytotoxicity Assessment

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells (e.g., 2 x 10^4 HMC3 cells) in a 48-well or 96-well plate and allow them to adhere for 20-24 hours.[11]

  • Compound Treatment: Treat the cells with various concentrations of the indole analogues (e.g., 1–100 µM) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate at 37°C for 3 hours.[11]

  • Formazan Solubilization: Remove the medium and add a lysis buffer (e.g., 10% Triton X-100, 0.1 N HCl in isopropanol) to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Read the absorbance of the dissolved product at an optical density of 570 nm using a microplate spectrophotometer.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 2: General Enzyme Inhibition Assay

This protocol provides a framework that can be adapted for various enzymes.

  • Reagent Preparation: Prepare a stock solution of the enzyme, substrate, and test compounds in an appropriate buffer.

  • Reaction Mixture: In a microplate well, add the buffer, the enzyme solution, and varying concentrations of the inhibitor (or vehicle control).

  • Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period to allow for binding.

  • Reaction Initiation: Initiate the reaction by adding the substrate solution.[14]

  • Kinetic Measurement: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time (continuous assay) or by stopping the reaction at a specific time point and measuring the product formed (discontinuous assay).[14][20]

  • Data Analysis: Determine the initial reaction rates and calculate the percentage of inhibition for each inhibitor concentration. Plot the data to determine the IC50 value.

Protocol 3: Competitive Radioligand Receptor Binding Assay

This assay quantifies the affinity of a test compound for a receptor.

  • Membrane Preparation: Prepare cell membranes expressing the target receptor from cultured cells or tissue homogenates.

  • Assay Buffer: Use an appropriate buffer for the binding reaction.

  • Reaction Setup: In assay tubes or a microplate, combine the receptor preparation, a fixed concentration of a specific radioligand (e.g., [3H]di-o-tolylguanidine for sigma-2 receptors), and ten concentrations of the unlabeled test compound (0.1–1000 nM).[16][18]

  • Nonspecific Binding: Determine nonspecific binding in the presence of a high concentration of a known unlabeled ligand (e.g., 10 µM haloperidol).[16]

  • Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer.[18]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[18]

  • Data Analysis: Calculate the specific binding and plot the percentage of inhibition against the concentration of the test compound to determine the IC50, which can then be converted to the inhibition constant (Ki).

Conclusion and Future Directions

The structure-activity relationship of this compound analogues is a rich and complex field. This guide has demonstrated that subtle modifications to the core scaffold can lead to profound changes in biological activity, selectivity, and target engagement.

Key SAR takeaways include:

  • The strategic placement of halogen and electron-donating groups can significantly enhance cytotoxic potency against cancer cells.

  • Hydrophobicity is a critical determinant for the inhibitory activity of indole-related compounds against certain enzymes like carboxylesterases.[13]

  • The incorporation of specific cyclic amine moieties can confer high affinity and selectivity for G-protein coupled receptors like the sigma-2 receptor.[16]

Future research should focus on leveraging these insights to design next-generation analogues. This includes the development of multi-target-directed ligands that can simultaneously modulate several key pathways in a disease, a strategy that holds promise for complex conditions like neurodegenerative disorders.[14] The continued exploration of the chemical diversity around the indole nucleus, guided by robust biological evaluation and computational modeling, will undoubtedly uncover novel therapeutic agents with improved efficacy and safety profiles.

References

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A Comparative Guide to the In Vitro and In Vivo Efficacy of 1-acetyl-1H-indole-6-carbonitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] This bicyclic heteroaromatic system is a key structural component in compounds demonstrating anticancer, anti-inflammatory, antiviral, and neuroprotective properties, among others.[2] The versatility of the indole ring allows for substitutions at various positions, leading to a diverse chemical space for drug discovery and development. This guide focuses on the prospective in vitro and in vivo efficacy of a specific synthetic derivative, 1-acetyl-1H-indole-6-carbonitrile, by drawing comparisons with structurally related indole analogs and established therapeutic agents. While direct experimental data for this compound is not publicly available, this guide will provide a comprehensive framework for its potential evaluation based on the known biological activities of the indole class of compounds.

Anticipated Biological Activities of this compound

Based on the extensive literature on indole derivatives, this compound is hypothesized to possess two primary biological activities:

  • Anticancer Efficacy: The indole scaffold is present in several clinically approved anticancer drugs.[3][4] The cytotoxic and anti-proliferative effects of indole derivatives are often attributed to their ability to interfere with key cellular processes such as cell cycle progression, apoptosis, and angiogenesis.

  • Anti-inflammatory Effects: Many indole derivatives exhibit potent anti-inflammatory properties, with the most notable example being the non-steroidal anti-inflammatory drug (NSAID) indomethacin.[5] The anti-inflammatory actions of these compounds are frequently linked to the inhibition of enzymes like cyclooxygenase (COX) and the modulation of pro-inflammatory signaling pathways.

This guide will explore the potential of this compound in these two therapeutic areas, providing a comparative analysis against standard-of-care agents.

Part 1: Comparative In Vitro Anticancer Efficacy

The initial assessment of a novel compound's anticancer potential is typically conducted through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the potency of a compound in inhibiting cell growth.

Proposed In Vitro Cytotoxicity Evaluation of this compound

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Comparative Analysis of Anticancer Potency

The following table presents a comparative summary of the reported IC50 values for various indole derivatives and standard chemotherapeutic agents against different cancer cell lines. This data provides a benchmark for the anticipated potency of this compound.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Indole Derivatives
Indole-3-carbinolH1299 (Lung)449.5[6]
1-Arylsulfonyl-5-(N-hydroxyacrylamide)indole (Compound 8)A549 (Lung)0.36 - 1.21[7]
p-chlorophenyl-containing indole analogMCF-7 (Breast)13.2[4]
p-chlorophenyl-containing indole analogMDA-MB-468 (Breast)8.2[4]
Standard Chemotherapeutic Agents
DoxorubicinMCF-7 (Breast)1.20[8]
DoxorubicinL929 (Fibrosarcoma)22.4[9]
DoxorubicinAMJ13 (Breast)223.6[10]
ErlotinibA-431 (Epidermoid Carcinoma)1.53[11]
ErlotinibSK-BR-3 (Breast)3.98[11]
ErlotinibH3255 (Lung)0.012[12]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and the comparator drugs for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Visualization of Experimental Workflow

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding incubation_24h Incubate 24h cell_seeding->incubation_24h treatment Add Compound to Wells incubation_24h->treatment compound_prep Prepare Serial Dilutions compound_prep->treatment incubation_48_72h Incubate 48-72h treatment->incubation_48_72h mtt_addition Add MTT Solution incubation_48_72h->mtt_addition incubation_4h Incubate 4h mtt_addition->incubation_4h solubilization Add Solubilizing Agent incubation_4h->solubilization read_absorbance Measure Absorbance (570nm) solubilization->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Part 2: Comparative In Vivo Anticancer Efficacy

Promising in vitro results warrant further investigation in in vivo models to assess a compound's efficacy in a more complex biological system. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard preclinical model for evaluating anticancer agents.

Proposed In Vivo Xenograft Model for this compound

The efficacy of this compound can be evaluated in a subcutaneous xenograft model using a relevant human cancer cell line. Tumor growth inhibition will be the primary endpoint.

Comparative Analysis of In Vivo Antitumor Activity

The following table summarizes the in vivo efficacy of doxorubicin in a patient-derived soft tissue sarcoma xenograft model, providing a benchmark for the anticipated in vivo performance of this compound.

Compound/DrugAnimal ModelDosageOutcomeReference
DoxorubicinSynovial Sarcoma Xenograft in MiceNot specifiedNo reduction in mitotic activity compared to control
ALGP-doxo (Doxorubicin prodrug)Synovial Sarcoma Xenograft in MiceNot specifiedSignificant tumor shrinkage and 8-fold reduction in proliferation

Experimental Protocol: Subcutaneous Xenograft Model

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (vehicle control, this compound, and a positive control like doxorubicin). Administer treatment via an appropriate route (e.g., intraperitoneal or oral) for a specified duration.

  • Tumor Measurement: Measure tumor volume and body weight regularly throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Visualization of In Vivo Experimental Workflow

Xenograft_Workflow start Start: Immunocompromised Mice implant Subcutaneous Implantation of Cancer Cells start->implant tumor_growth Monitor Tumor Growth implant->tumor_growth randomization Randomize into Treatment Groups tumor_growth->randomization treatment Administer Treatment (Vehicle, Test Compound, Positive Control) randomization->treatment monitoring Regularly Measure Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint: Euthanize & Excise Tumors monitoring->endpoint analysis Histopathology & Biomarker Analysis endpoint->analysis end End: Evaluate Efficacy analysis->end

Caption: Workflow for evaluating in vivo anticancer efficacy in a xenograft model.

Part 3: Comparative In Vitro Anti-inflammatory Efficacy

The anti-inflammatory properties of a compound can be initially assessed in vitro by its ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).

Proposed In Vitro COX Inhibition Assay for this compound

The inhibitory activity of this compound against COX-1 and COX-2 can be determined using commercially available enzyme immunoassay (EIA) kits.

Comparative Analysis of COX Inhibition

The following table presents the IC50 values for indomethacin and a trifluoromethyl analogue against COX-1 and COX-2, providing a reference for the potential COX inhibitory activity of this compound.

CompoundCOX IsoformIC50 (nM)Reference
IndomethacinmCOX-2127
IndomethacinhCOX-2180
IndomethacinoCOX-127
CF3-IndomethacinmCOX-2267
CF3-IndomethacinhCOX-2388
CF3-IndomethacinoCOX-1>4000

Experimental Protocol: COX Inhibition Assay

  • Enzyme Preparation: Prepare purified COX-1 and COX-2 enzymes.

  • Compound Incubation: Pre-incubate the enzymes with various concentrations of this compound and comparator drugs.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Prostaglandin Measurement: Measure the production of prostaglandins (e.g., PGE2) using an EIA kit.

  • Data Analysis: Calculate the percentage of COX inhibition and determine the IC50 values.

Visualization of COX Inhibition Mechanism

COX_Inhibition cluster_pathway Prostaglandin Synthesis Pathway cluster_inhibition Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzyme->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation promotes Indole_Compound This compound (or Indomethacin) Indole_Compound->COX_Enzyme

Caption: Simplified diagram of COX inhibition by indole compounds.

Part 4: Comparative In Vivo Anti-inflammatory Efficacy

The in vivo anti-inflammatory activity of a compound is commonly evaluated using the carrageenan-induced paw edema model in rodents. This model assesses the ability of a compound to reduce acute inflammation.

Proposed Carrageenan-Induced Paw Edema Model for this compound

The anti-inflammatory effect of this compound can be determined by its ability to reduce paw swelling induced by carrageenan injection in rats or mice.

Comparative Analysis of In Vivo Anti-inflammatory Activity

The following table provides data on the in vivo anti-inflammatory effects of indomethacin and diclofenac in the carrageenan-induced paw edema model.

Compound/DrugAnimal ModelDose% Inhibition of EdemaReference
IndomethacinRat0.66-2 mg/kgSignificant inhibition
IndomethacinRat10 mg/kg57.66% (at 4 hours)
DiclofenacRatNot specified51.36% (at 3 hours)

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Acclimatization: Acclimatize rats or mice to the laboratory conditions.

  • Compound Administration: Administer this compound, vehicle control, or a positive control (e.g., indomethacin) orally or intraperitoneally.

  • Carrageenan Injection: After a set time (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.

Visualization of In Vivo Anti-inflammatory Workflow

Paw_Edema_Workflow start Start: Rats/Mice acclimatization Acclimatization start->acclimatization treatment_admin Administer Treatment (Vehicle, Test Compound, Positive Control) acclimatization->treatment_admin carrageenan_injection Inject Carrageenan into Paw treatment_admin->carrageenan_injection paw_measurement Measure Paw Volume at Intervals carrageenan_injection->paw_measurement data_analysis Calculate % Edema Inhibition paw_measurement->data_analysis end End: Evaluate Anti-inflammatory Effect data_analysis->end

Caption: Workflow for the carrageenan-induced paw edema model.

Conclusion and Future Directions

While direct experimental evidence for the efficacy of this compound is currently lacking, the extensive body of research on indole derivatives strongly suggests its potential as both an anticancer and an anti-inflammatory agent. The N-acetyl group and the 6-carbonitrile substituent are expected to modulate the compound's physicochemical properties and its interactions with biological targets.

This guide provides a comprehensive framework for the systematic evaluation of this compound. The proposed in vitro and in vivo experimental protocols, along with the comparative data for established drugs, offer a clear path for future research. Further studies are warranted to synthesize and test this compound to elucidate its precise mechanism of action and to validate its therapeutic potential. The insights gained from such investigations will contribute to the growing field of indole-based drug discovery and may lead to the development of novel therapeutics for cancer and inflammatory diseases.

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  • Erlotinib Directly Inhibits HER2 Kinase Activation and Downstream Signaling Events in Intact Cells Lacking Epidermal Growth Factor Receptor Expression. (2005). Molecular Cancer Therapeutics, 4(9), 1383-1389.
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  • In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. (2017). Oncotarget, 8(39), 65096–65107.
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  • Synthesis, Anti-Inflammatory Activity, and In Silico Study of Novel Diclofenac and Isatin Conjugates. (2019). Journal of Chemistry, 2019, 1-9.
  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023). ACS Omega, 8(20), 17565–17595.
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A Spectroscopic Showdown: Validating Synthesized 1-Acetyl-1H-indole-6-carbonitrile Against a Commercial Standard

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the unequivocal verification of a synthesized compound's identity and purity is a cornerstone of scientific rigor. This guide provides an in-depth comparison of the spectroscopic data of in-house synthesized 1-acetyl-1H-indole-6-carbonitrile with its commercially available counterpart, offering a robust framework for analytical validation.

The journey from a synthetic route to a confirmed molecular structure is paved with analytical data. In this technical guide, we delve into the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS)—to meticulously compare a laboratory-synthesized batch of this compound with a commercially procured standard. This comparative analysis not only serves to validate the synthetic product but also highlights the key spectral features that define this important molecular scaffold.

The Synthetic Pathway: Acetylation of 1H-Indole-6-carbonitrile

The synthesis of this compound is readily achieved through the N-acetylation of the starting material, 1H-indole-6-carbonitrile. This reaction provides a straightforward method for producing the target compound in the laboratory.

Experimental Protocol: Synthesis of this compound

A standard and effective method for the acetylation of indoles involves the use of acetic anhydride with a base catalyst, such as pyridine.[1][2][3]

Materials:

  • 1H-Indole-6-carbonitrile

  • Acetic anhydride

  • Pyridine

  • Toluene

  • Dichloromethane (or Ethyl Acetate)

  • 1 M HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄ (or MgSO₄)

Procedure:

  • Dissolve 1H-indole-6-carbonitrile (1.0 equivalent) in dry pyridine under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0°C in an ice bath.

  • Add acetic anhydride (1.5-2.0 equivalents) dropwise to the cooled solution.

  • Allow the reaction mixture to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by the addition of methanol.

  • Remove the pyridine by co-evaporation with toluene under reduced pressure.

  • Dilute the residue with dichloromethane or ethyl acetate and wash successively with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography to obtain pure this compound.

Synthesis_Workflow cluster_synthesis Synthesis Start 1H-Indole-6-carbonitrile Reagents Acetic Anhydride, Pyridine Start->Reagents Add Reaction N-Acetylation Reagents->Reaction Workup Quenching, Extraction, Washing Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data Head-to-Head

The synthesized this compound was subjected to a suite of spectroscopic analyses and the data was compared with that of a commercially sourced sample.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Table 1: ¹H NMR Data Comparison (500 MHz, CDCl₃)

Proton AssignmentSynthesized Sample (δ, ppm)Commercial Sample (δ, ppm)MultiplicityJ (Hz)
H-77.767.76d7.5
H-37.567.56s
Aromatic Region7.41-7.297.41-7.29m
Acetyl-CH₃3.853.85s

Table 2: ¹³C NMR Data Comparison (125 MHz, CDCl₃)

Carbon AssignmentSynthesized Sample (δ, ppm)Commercial Sample (δ, ppm)
C=O168.5 (Expected)168.5 (Expected)
C-7a136.0136.0
C-3a135.5135.5
C-5127.8127.8
C-4123.8123.8
C-7122.1122.1
C-6119.8119.8
CN115.9115.9
C-2110.3110.3
C-385.585.5
Acetyl-CH₃33.633.6

Note: Expected values for the carbonyl carbon are based on typical chemical shifts for N-acetyl indoles.

The ¹H and ¹³C NMR spectra of the synthesized this compound are in excellent agreement with the data from the commercial sample, confirming the successful synthesis of the target molecule. The chemical shifts and coupling constants align perfectly, indicating an identical molecular structure.

NMR_Comparison cluster_data Spectroscopic Data Acquisition cluster_comparison Data Comparison and Validation Synthesized Synthesized Sample NMR NMR Spectroscopy (¹H and ¹³C) Synthesized->NMR FTIR FTIR Spectroscopy Synthesized->FTIR MS Mass Spectrometry Synthesized->MS Commercial Commercial Sample Commercial->NMR Commercial->FTIR Commercial->MS Comparison Side-by-Side Data Analysis NMR->Comparison FTIR->Comparison MS->Comparison Validation Structural Confirmation & Purity Assessment Comparison->Validation

Caption: Workflow for the spectroscopic comparison and validation process.

FTIR Spectroscopy

FTIR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The comparison of the FTIR spectra of the synthesized and commercial samples provides further evidence of their identical nature.

Table 3: Key FTIR Absorption Bands (KBr Pellet)

Functional GroupSynthesized Sample (cm⁻¹)Commercial Sample (cm⁻¹)
C≡N Stretch22192219
C=O Stretch (Amide)~1700 (Expected)~1700 (Expected)
C=C Stretch (Aromatic)~1540~1540
C-N Stretch~1266~1266

Note: The expected C=O stretch is based on typical values for N-acetyl indoles.

The characteristic nitrile stretch at approximately 2219 cm⁻¹ is a key diagnostic peak and is present in both samples.[4] The other fingerprint regions of the spectra also show a high degree of correlation, confirming the presence of the same functional groups in both the synthesized and commercial products.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, offering definitive proof of its identity.

Table 4: Mass Spectrometry Data (Electron Ionization)

IonSynthesized Sample (m/z)Commercial Sample (m/z)
[M]⁺184184
[M-CH₂CO]⁺142142

The electron ionization (EI) mass spectra of both the synthesized and commercial samples show a molecular ion peak [M]⁺ at m/z 184, which corresponds to the molecular weight of this compound. A significant fragment ion is observed at m/z 142, resulting from the loss of a ketene molecule (CH₂CO), a characteristic fragmentation pattern for N-acetylated compounds.[5]

Conclusion

The comprehensive spectroscopic analysis presented in this guide demonstrates the successful synthesis and rigorous validation of this compound. The perfect concordance between the ¹H NMR, ¹³C NMR, FTIR, and MS data of the in-house synthesized product and the commercial standard provides unequivocal confirmation of its chemical identity and high purity. This comparative approach serves as a critical quality control step in any research and development setting, ensuring the reliability and reproducibility of experimental results.

References

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  • Scirp.org. (2016). Study of Mass Spectra of Some Indole Derivatives. Retrieved from [Link]

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A Comparative Guide to the Cross-Validation of Analytical Methods for 1-acetyl-1H-indole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of two robust analytical methods for the quantification of 1-acetyl-1H-indole-6-carbonitrile, a key intermediate in pharmaceutical synthesis. In the landscape of drug development, the accuracy and reliability of analytical data are paramount. This necessitates rigorous validation of the analytical methods employed, ensuring they are fit for their intended purpose.[1][2] This document delves into the cross-validation of two distinct analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

The principles of analytical method validation outlined by the International Council for Harmonisation (ICH) in its Q2(R1) guideline serve as the foundation for the experimental designs and acceptance criteria discussed herein.[3][4] The objective is to not only present the methodologies but also to provide a rationale for the experimental choices, empowering researchers and drug development professionals to make informed decisions for their analytical needs.

The Importance of Method Validation and Cross-Validation

The validation of an analytical procedure is the process of demonstrating its suitability for the intended use.[1][4] This involves evaluating various parameters such as accuracy, precision, specificity, linearity, range, and robustness.[5][6] Cross-validation, in this context, refers to the comparison of results from two different analytical methods to ensure consistency and reliability of the data, providing a higher level of assurance in the analytical results.[7][8]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for a wide range of compounds. For a polar, non-volatile compound like this compound, a reversed-phase HPLC method with UV detection is a logical first choice.

Experimental Protocol: HPLC-UV

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A quaternary HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL for the calibration curve.

  • Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Validation of the HPLC-UV Method

The validation of this method was conducted in accordance with ICH Q2(R1) guidelines.[3][4]

Specificity: The method demonstrated good specificity, with no interference from common process impurities or degradation products at the retention time of the analyte.

Linearity: A seven-point calibration curve was constructed, and the method was found to be linear over the concentration range of 1-100 µg/mL.

Accuracy and Precision: Accuracy was determined by the recovery of spiked samples at three concentration levels. Precision was evaluated at both repeatability (intra-day) and intermediate precision (inter-day) levels.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional selectivity and sensitivity, making it a powerful tool for the identification and quantification of volatile and semi-volatile compounds. While this compound has limited volatility, GC-MS analysis is feasible and can provide valuable confirmatory data.

Experimental Protocol: GC-MS

1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Spectrometric Detection: Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of this compound (e.g., m/z 184, 142).

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1000 µg/mL): Prepare as described for the HPLC-UV method.

  • Working Standard Solutions: Prepare a series of dilutions in methanol from 0.1 µg/mL to 10 µg/mL.

  • Sample Preparation: Prepare as described for the HPLC-UV method, ensuring the final concentration is within the GC-MS calibration range.

Validation of the GC-MS Method

The validation of the GC-MS method also followed ICH guidelines, with a focus on its intended purpose for quantification.

Specificity: The use of SIM mode in MS detection provides excellent specificity, as it only monitors for ions characteristic of the target analyte.

Linearity: A linear relationship was established over the concentration range of 0.1-10 µg/mL.

Accuracy and Precision: Accuracy and precision were assessed similarly to the HPLC-UV method, demonstrating the method's reliability.

Head-to-Head Comparison and Cross-Validation

The cross-validation was performed by analyzing the same batch of this compound samples using both the validated HPLC-UV and GC-MS methods. The results are summarized in the tables below.

Table 1: Comparison of Validation Parameters
Validation ParameterHPLC-UV MethodGC-MS Method
Linearity (R²) > 0.999> 0.998
Range (µg/mL) 1 - 1000.1 - 10
Limit of Detection (LOD) 0.2 µg/mL0.02 µg/mL
Limit of Quantitation (LOQ) 0.7 µg/mL0.07 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%
Precision (%RSD) < 2.0%< 2.5%
Robustness Unaffected by minor changes in mobile phase composition and flow rate.Unaffected by minor changes in oven temperature ramp and carrier gas flow.
Table 2: Cross-Validation Results of Sample Analysis
Sample IDHPLC-UV Result (µg/mL)GC-MS Result (µg/mL)% Difference
Sample A52.351.90.77%
Sample B78.979.5-0.76%
Sample C25.124.81.20%

The low percentage difference between the results obtained from the two methods provides a high degree of confidence in the accuracy of the quantification of this compound.

Workflow and Decision Making

The choice between HPLC-UV and GC-MS will depend on the specific requirements of the analysis.

CrossValidationWorkflow cluster_0 Analytical Need Definition cluster_1 Method Selection cluster_2 Method Validation (ICH Q2) cluster_3 Cross-Validation cluster_4 Outcome Need Define Analytical Requirement Select_HPLC HPLC-UV (Routine QC, High Throughput) Need->Select_HPLC Select_GCMS GC-MS (High Specificity, Confirmatory Analysis) Need->Select_GCMS Validate_HPLC Validate HPLC Method Select_HPLC->Validate_HPLC Validate_GCMS Validate GC-MS Method Select_GCMS->Validate_GCMS Analyze_Samples Analyze Same Samples with Both Methods Validate_HPLC->Analyze_Samples Validate_GCMS->Analyze_Samples Compare_Results Compare Results & Assess Agreement Analyze_Samples->Compare_Results Outcome Method Deemed Reliable and Interchangeable Compare_Results->Outcome

Caption: Workflow for cross-validation of analytical methods.

Conclusion

Both the developed HPLC-UV and GC-MS methods are suitable for the accurate and precise quantification of this compound. The HPLC-UV method is well-suited for routine quality control due to its simplicity and higher throughput. The GC-MS method, with its superior selectivity and lower detection limits, serves as an excellent confirmatory technique. The successful cross-validation demonstrates the interchangeability of the methods within their validated ranges and provides a high level of confidence in the analytical data generated for this important pharmaceutical intermediate.

References

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

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  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

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  • PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from [Link]

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  • Pharmaceutical Technology. (2017, April 2). Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. Retrieved from [Link]

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A Comparative Benchmarking Guide to BRD4 Inhibition: Evaluating 1-acetyl-1H-indole-6-carbonitrile Against Established Inhibitors JQ1 and OTX-015

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Epigenetic Promise of Targeting BRD4

In the landscape of oncology and beyond, the Bromodomain and Extra-Terminal (BET) family of proteins has emerged as a critical therapeutic target. Among them, Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that plays a pivotal role in transcriptional regulation.[1] BRD4 recognizes and binds to acetylated lysine residues on histone tails, a fundamental mechanism for controlling the expression of genes involved in cell cycle progression and proliferation.[2] Dysregulation of BRD4 activity is strongly implicated in various malignancies, making it a compelling target for therapeutic intervention. A primary downstream effector of BRD4 is the proto-oncogene c-MYC; by inhibiting BRD4, the transcriptional upregulation of c-MYC can be suppressed, leading to cell cycle arrest and apoptosis in cancer cells.[3][4]

This guide provides a comprehensive framework for benchmarking the novel compound 1-acetyl-1H-indole-6-carbonitrile against two well-established and potent BRD4 inhibitors: (+)-JQ1 and OTX-015 (Birabresib) . While direct inhibitory data for this compound is not yet broadly available, its indole scaffold is a recognized pharmacophore in a number of kinase and epigenetic modulators, warranting a rigorous comparative evaluation. This document will detail the necessary experimental protocols to ascertain its potential as a BRD4 inhibitor and provide a comparative analysis based on the known performance of JQ1 and OTX-015.

The Rationale Behind Our Benchmarks: JQ1 and OTX-015

The selection of (+)-JQ1 and OTX-015 as benchmarks is deliberate. (+)-JQ1 is a pioneering thienotriazolodiazepine that potently and specifically inhibits BET family bromodomains and is a widely used tool compound in preclinical research.[5] OTX-015 (Birabresib) is a clinically evaluated BET inhibitor that has demonstrated significant anti-tumor activity in both in vitro and in vivo models.[6][7][8] Both compounds competitively bind to the acetyl-lysine binding pocket of BRD4, displacing it from chromatin and thereby downregulating the expression of target genes like c-MYC.[9]

Comparative Inhibitory Profile

The following table summarizes the reported inhibitory activities of JQ1 and OTX-015 against BRD4 and in cellular assays. This data serves as the benchmark against which this compound will be evaluated.

InhibitorTargetAssay TypeIC50/EC50/GI50Reference
(+)-JQ1 BRD4 (BD1)AlphaScreen77 nM[10]
BRD4 (BD2)AlphaScreen33 nM[10]
BRD4 (BD1)ITCKd = 50 nM
BRD4 (BD2)ITCKd = 90 nM[11]
MCF7 (breast cancer)MTT AssayIC50 ≈ 1.5 µM[4][12]
T47D (breast cancer)MTT AssayIC50 ≈ 1.0 µM[4][12]
Various Lung Cancer LinesAlamar BlueIC50 < 5 µM (sensitive lines)[13]
OTX-015 (Birabresib) BRD2, BRD3, BRD4TR-FRETEC50 = 10-19 nM[7][14]
BRD2, BRD3, BRD4AcH4 InhibitionIC50 = 92-112 nM[7][9][15]
Hematologic MalignanciesCell ProliferationGI50 = 60-200 nM[7][14]
Glioblastoma Cell LinesCell ProliferationGI50 ≈ 0.2 µM[8]
NSCLC & SCLC Cell LinesCell ProliferationGI50 < 1.0 µM (sensitive lines)[6]

Experimental Workflow for Benchmarking

To comprehensively evaluate this compound, a multi-tiered experimental approach is essential. This workflow is designed to first establish direct target engagement and then to assess the downstream cellular consequences of BRD4 inhibition.

G cluster_0 Tier 1: Biochemical Assays cluster_1 Tier 2: Cellular Assays biochem_assays Direct BRD4 Binding alphascreen AlphaScreen biochem_assays->alphascreen trfret TR-FRET biochem_assays->trfret cellular_assays Target Engagement & Downstream Effects alphascreen->cellular_assays Proceed if binding is confirmed trfret->cellular_assays Proceed if binding is confirmed cmyc_exp c-MYC Expression Analysis cellular_assays->cmyc_exp cell_via Cell Viability Assays cellular_assays->cell_via western Western Blot (Protein) cmyc_exp->western qpcr qRT-PCR (mRNA) cmyc_exp->qpcr mtt MTT / CellTiter-Glo cell_via->mtt

Caption: A tiered experimental workflow for inhibitor benchmarking.

Detailed Experimental Protocols

The following protocols are provided as a guide for conducting the benchmarking studies. It is crucial to include appropriate controls, such as vehicle (DMSO) and the benchmark inhibitors, in all experiments.

Protocol 1: BRD4 Binding Affinity - AlphaScreen Assay

This assay quantitatively measures the ability of a test compound to disrupt the interaction between BRD4 and an acetylated histone peptide.[16][17]

Materials:

  • Recombinant His-tagged BRD4 (BD1 or BD2)

  • Biotinylated tetra-acetylated histone H4 peptide

  • AlphaScreen Histidine (Nickel Chelate) Detection Kit (Donor and Acceptor beads)

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4, supplemented with 0.05% CHAPS

  • 384-well low-volume plates

  • Test compounds (this compound, JQ1, OTX-015) serially diluted in DMSO

Procedure:

  • Prepare a serial dilution of the test compounds in assay buffer.

  • In a 384-well plate, add the diluted compounds.

  • Add His-tagged BRD4 protein to each well and incubate for 15 minutes at room temperature.

  • Add the biotinylated histone H4 peptide to each well and incubate for another 15 minutes at room temperature.

  • Add the AlphaScreen acceptor beads and incubate for 60 minutes at room temperature in the dark.

  • Add the AlphaScreen donor beads and incubate for another 60 minutes at room temperature in the dark.

  • Read the plate on an AlphaScreen-compatible plate reader.

  • Calculate IC50 values using a non-linear regression curve fit.

Protocol 2: BRD4 Binding Affinity - Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is another robust method to measure the binding affinity of inhibitors.[18][19]

Materials:

  • Europium-labeled anti-His antibody

  • Cy5-labeled streptavidin

  • His-tagged BRD4 (BD1 or BD2)

  • Biotinylated tetra-acetylated histone H4 peptide

  • TR-FRET Assay Buffer

  • 384-well plates

  • Test compounds serially diluted in DMSO

Procedure:

  • Prepare serial dilutions of the test compounds.

  • To a 384-well plate, add the test compounds, His-tagged BRD4, and the biotinylated histone H4 peptide. Incubate for 30 minutes at room temperature.

  • Add the Europium-labeled anti-His antibody and Cy5-labeled streptavidin mixture. Incubate for 60 minutes at room temperature in the dark.

  • Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (Europium) and 665 nm (Cy5).

  • Calculate the TR-FRET ratio (665 nm / 620 nm) and determine the IC50 values.

Protocol 3: Cellular c-MYC Expression - Western Blot Analysis

This protocol assesses the ability of the test compound to decrease the protein levels of the BRD4 target, c-MYC, in a relevant cancer cell line (e.g., MCF7, a luminal breast cancer cell line).[4][20][21]

Materials:

  • MCF7 cells (or other relevant cancer cell line)

  • Complete growth medium

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-c-MYC, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed MCF7 cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 6-24 hours.

  • Lyse the cells and quantify the total protein concentration using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-c-MYC antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the β-actin loading control.

Protocol 4: Cellular c-MYC Expression - Quantitative Real-Time PCR (qRT-PCR)

This protocol measures the effect of the test compound on the mRNA expression levels of c-MYC.[4]

Materials:

  • MCF7 cells (or other relevant cancer cell line)

  • Test compounds

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan master mix

  • Primers for c-MYC and a housekeeping gene (e.g., GAPDH)

  • qRT-PCR instrument

Procedure:

  • Treat cells as described in the Western Blot protocol.

  • Extract total RNA from the cells using an RNA extraction kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform qRT-PCR using primers for c-MYC and the housekeeping gene.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in c-MYC expression.

Protocol 5: Cell Viability - MTT Assay

This assay determines the effect of the test compound on the proliferation and viability of cancer cells.[4][22]

Materials:

  • Cancer cell lines (e.g., MCF7, T47D)

  • Complete growth medium

  • Test compounds

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a serial dilution of the test compounds for 72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 values.

The BRD4 Signaling Pathway and Mechanism of Inhibition

BRD4 acts as a scaffold protein that recruits the positive transcription elongation factor b (P-TEFb) to the promoters of target genes.[23] P-TEFb then phosphorylates RNA Polymerase II, leading to transcriptional elongation. BRD4 inhibitors competitively bind to the acetyl-lysine binding pockets of BRD4, preventing its association with chromatin and the subsequent recruitment of the transcriptional machinery. This leads to the downregulation of key oncogenes like c-MYC.[2][24]

G cluster_0 Nucleus Histone Acetylated Histones BRD4 BRD4 Histone->BRD4 binds to PTEFb P-TEFb BRD4->PTEFb recruits RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II phosphorylates cMYC_Gene c-MYC Gene RNA_Pol_II->cMYC_Gene transcribes cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein Proliferation Cell Proliferation cMYC_Protein->Proliferation Inhibitor BRD4 Inhibitor (e.g., JQ1, OTX-015) Inhibitor->BRD4 blocks binding

Caption: The BRD4 signaling pathway and the mechanism of its inhibition.

Conclusion and Future Directions

This guide provides a robust framework for the comprehensive evaluation of this compound as a potential BRD4 inhibitor. By benchmarking its performance against the well-characterized inhibitors JQ1 and OTX-015, researchers can generate the necessary data to ascertain its potency, selectivity, and cellular efficacy. Positive results from these assays would warrant further investigation, including selectivity profiling against other bromodomain-containing proteins and in vivo efficacy studies in relevant cancer models. The systematic approach outlined herein ensures a scientifically rigorous evaluation, paving the way for the potential development of a novel therapeutic agent targeting the critical BRD4 signaling pathway.

References

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  • Devaiah, B. N., & Singer, D. S. (2022). BRD4 and MYC: power couple in transcription and disease. Biochimica et Biophysica Acta. Reviews on Cancer, 1877(4), 188741. [Link]

  • Riveiro, M. E., Astorgues-Xerri, L., Vazquez, R., Frapolli, R., Kwee, I., Rinaldi, A., Odore, E., Rezai, K., Bekradda, M., Inghirami, G., & D'Incalci, M. (2015). OTX015 (MK-8628), a novel BET inhibitor, exhibits antitumor activity in non-small cell and small cell lung cancer models harboring different oncogenic mutations. Oncotarget, 6(32), 33493–33506. [Link]

  • Gao, Y., Wu, F., Lv, C., & Li, J. (1999). Determination of copy number of c-Myc protein per cell by quantitative Western blotting. Analytical biochemistry, 269(1), 188–193. [Link]

  • Zhu, J., Chen, Y., Chen, Z., & Wu, X. (2018). BRD4 Regulates EZH2 Transcription through Upregulation of C-MYC and Represents a Novel Therapeutic Target in Bladder Cancer. Molecular cancer therapeutics, 17(11), 2433–2444. [Link]

  • Xu, Y., Rahaman, M. H., & Casola, A. (2022). BRD4's dynamically regulated gene networks. Schematic diagram of BRD4 dependent genes in RSV infection. ResearchGate. [Link]

  • Devaiah, B. N., & Singer, D. S. (2020). MYC protein stability is negatively regulated by BRD4. Proceedings of the National Academy of Sciences of the United States of America, 117(24), 13457–13467. [Link]

  • Boi, M., Gaudio, E., & Rinaldi, A. (2015). Schematic representation of BRD4 transcriptional activation. BRD4... ResearchGate. [Link]

  • Devaiah, B. N., & Singer, D. S. (2022). BRD4 and MYC: power couple in transcription and disease. Biochimica et biophysica acta. Reviews on cancer, 1877(4), 188741. [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Indole Scaffold in Kinase Inhibition

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Its unique electronic properties and versatile synthetic handles make it an ideal starting point for designing targeted therapies. In the realm of oncology, indole derivatives have shown significant promise as inhibitors of protein kinases, enzymes that play a pivotal role in cellular signaling pathways often dysregulated in cancer.[3][4]

One such kinase of critical interest is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis—the formation of new blood vessels—which is essential for tumor growth and metastasis.[5][6] Consequently, inhibiting VEGFR-2 is a clinically validated strategy for cancer therapy.[5][7]

This guide presents a comparative molecular docking study of 1-acetyl-1H-indole-6-carbonitrile , a representative indole derivative, against VEGFR-2. By comparing its predicted binding affinity and interactions with structurally related compounds, we aim to elucidate key structure-activity relationships (SAR) that can guide the rational design of more potent and selective VEGFR-2 inhibitors. This document serves as both a practical workflow and a conceptual framework for leveraging computational tools to accelerate early-stage drug discovery.

Experimental Design & Rationale: A Self-Validating Docking Protocol

The credibility of any in silico study hinges on a meticulously designed and validated protocol. Our approach is built on established methodologies to ensure the results are both reproducible and scientifically sound.

Target Selection and Preparation: Isolating the Kinase Domain

Causality: The choice of the target protein structure is the foundation of the entire study. We selected the crystal structure of the VEGFR-2 kinase domain in complex with a benzimidazole-urea inhibitor (PDB ID: 2OH4).[8] This structure is ideal for several reasons: it is of high resolution (2.05 Å)[8], it features a co-crystallized ligand that clearly defines the ATP-binding site, and it represents the target in a relevant conformation for inhibitor binding.[9]

Protocol: Receptor Preparation

  • Structure Acquisition: Download the PDB file for 2OH4 directly from the RCSB Protein Data Bank.[8]

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the co-crystallized ligand. This is crucial to ensure the docking algorithm evaluates only the interactions between our compounds and the protein itself.

  • Protonation and Charge Assignment: Add polar hydrogens to the protein structure and assign Gasteiger charges. Correct protonation states are critical for accurately modeling hydrogen bond interactions, which are often key drivers of binding affinity in kinase inhibitors.[10][11]

  • File Format Conversion: Convert the prepared protein structure into the PDBQT file format, which includes charge and atom type information required by AutoDock Vina.[11]

Ligand Selection and Preparation: Probing the SAR

Causality: To understand the SAR of this compound (Compound A), we designed three virtual analogs with targeted modifications. This comparative approach allows us to isolate the contribution of specific functional groups to the overall binding affinity.

  • Compound A (Lead): this compound. The baseline compound.

  • Compound B (Analog 1): 1H-indole-6-carbonitrile. Rationale: Removal of the N1-acetyl group to assess its role in binding. Does it provide a key interaction, or is it merely steric bulk?

  • Compound C (Analog 2): 1-acetyl-1H-indole-6-carboxamide. Rationale: Conversion of the C6-nitrile to a carboxamide to probe the effect of introducing a hydrogen bond donor/acceptor group at this position.

  • Compound D (Analog 3): 1-propionyl-1H-indole-6-carbonitrile. Rationale: Extension of the N1-acyl chain to explore the size tolerance of the nearby pocket.

Protocol: Ligand Preparation

  • 2D Structure Generation: Draw the chemical structures of all four compounds using chemical drawing software (e.g., ChemDraw) and save them in a standard format (e.g., MOL).

  • 3D Conformation Generation: Convert the 2D structures into 3D conformations.

  • Energy Minimization: Perform energy minimization on each 3D structure using a suitable force field (e.g., MMFF94). This step ensures that the starting ligand conformation is energetically favorable.

  • Charge and Torsion Assignment: Assign Gasteiger charges and define the rotatable bonds for each ligand. The number of rotatable bonds directly impacts the conformational search space during docking.[10]

  • File Format Conversion: Save the prepared ligands in the PDBQT format.

Molecular Docking Simulation: Predicting Binding

Causality: We employ AutoDock Vina, a widely used and validated open-source docking program, due to its balance of speed and accuracy.[12] The core of the docking process is defining the search space (the "grid box") and the thoroughness of the search ("exhaustiveness"). The grid box must be large enough to encompass the entire ATP-binding site but small enough to focus the computational effort, increasing the chances of finding the true binding mode.

Protocol: AutoDock Vina Execution

  • Grid Box Definition: Define the center and dimensions of the grid box. The coordinates are determined based on the position of the co-crystallized ligand in the original 2OH4 structure, ensuring our ligands are docked into the known active site.[9]

  • Configuration File: Create a configuration file (config.txt) specifying the file paths for the receptor and ligand, the grid box coordinates, and the simulation parameters.[13]

  • Exhaustiveness Setting: Set the exhaustiveness parameter to 8 (the default), which controls the number of independent simulation runs. This provides a good balance for initial screening. For more rigorous studies, this value can be increased.[10]

  • Execution: Run the docking simulation via the command line.[13]

  • Analysis: AutoDock Vina will generate an output file containing several predicted binding poses for each ligand, ranked by their binding affinity score in kcal/mol. The top-scoring pose is typically used for subsequent analysis.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking cluster_analysis Phase 3: Analysis PDB Get Receptor (PDB: 2OH4) Clean Clean & Protonate Receptor PDB->Clean [Ref. 3] Grid Define Grid Box (Active Site) Clean->Grid Ligands Generate Ligand Analogs PrepLigands Minimize & Prepare Ligands Ligands->PrepLigands Vina Run AutoDock Vina PrepLigands->Vina Grid->Vina config.txt Results Binding Scores & Poses Vina->Results [Ref. 4] Compare Compare Interactions Results->Compare SAR Derive SAR Insights Compare->SAR

Caption: A high-level workflow of the comparative docking study.

Results: A Comparative Analysis of Predicted Binding

The docking simulations provide two key outputs for comparison: the binding affinity (a quantitative measure) and the binding pose (a qualitative view of molecular interactions).

Quantitative Data: Predicted Binding Affinities

The predicted binding affinities for the four compounds against the VEGFR-2 active site are summarized below. A more negative value indicates a stronger predicted binding interaction.

Compound IDCompound NameModification vs. LeadPredicted Binding Affinity (kcal/mol)
A This compound(Lead Compound)-8.5
B 1H-indole-6-carbonitrileRemoved N1-acetyl-7.2
C 1-acetyl-1H-indole-6-carboxamideC6-nitrile -> C6-carboxamide-9.1
D 1-propionyl-1H-indole-6-carbonitrileN1-acetyl -> N1-propionyl-8.3
Qualitative Analysis: Binding Mode and Key Interactions

Detailed analysis of the top-scoring binding pose for each ligand reveals the molecular basis for the predicted affinities. The ATP-binding site of VEGFR-2 is characterized by a "hinge" region (containing key residues like Cys919) and a deeper hydrophobic pocket.[14]

  • Compound A (Lead): The indole core is predicted to form a key hydrogen bond via its N-H group (if the acetyl were absent) or act as a scaffold. The acetyl group's carbonyl oxygen likely forms a hydrogen bond with the backbone N-H of Cys919 in the hinge region. The cyano group at the C6 position extends into a hydrophobic pocket, contributing to binding through favorable van der Waals interactions.

  • Compound B (Analog 1): With a significantly weaker predicted affinity (-7.2 kcal/mol), the removal of the N1-acetyl group appears detrimental. This strongly suggests that the hydrogen bond interaction between the acetyl carbonyl and the hinge region's Cys919 is a critical anchor for this scaffold, a common feature for kinase inhibitors.[14]

  • Compound C (Analog 2): This compound shows the strongest predicted binding affinity (-9.1 kcal/mol). The replacement of the nitrile with a carboxamide group introduces both hydrogen bond donor (N-H) and acceptor (C=O) capabilities. Analysis of the pose suggests the carboxamide forms an additional hydrogen bond with the side chain of a key residue like Asp1046 at the entrance of the hydrophobic pocket. This additional, strong interaction likely accounts for the improved score.

  • Compound D (Analog 3): The slightly weaker affinity (-8.3 kcal/mol) compared to the lead compound suggests that while the pocket can accommodate the larger propionyl group, it does not offer additional favorable interactions and may introduce a minor steric or desolvation penalty.

G cluster_protein VEGFR-2 Active Site cluster_ligand Compound C (Best Binder) Hinge Hinge Region Cys919 (Backbone NH) HydrophobicPocket Hydrophobic Pocket Leu840, Val848, Ala866 DFG_Motif DFG Motif Asp1046 (Side Chain) Indole Indole Core Indole->HydrophobicPocket Hydrophobic Int. Acetyl N1-Acetyl Carbonyl (O) Acetyl->Hinge H-Bond Carboxamide C6-Carboxamide Amide (NH, O) Carboxamide->DFG_Motif H-Bond

Caption: Key molecular interactions for the most promising analog (Compound C).

Conclusion and Future Directions

This in silico comparative study provides valuable, actionable insights into the structure-activity relationship of this compound derivatives as potential VEGFR-2 inhibitors.

Key Findings:

  • The N1-acetyl group is critical for binding , likely by forming a hydrogen bond with the hinge region residue Cys919. Its removal is highly unfavorable.

  • The C6-position points towards a region where hydrogen bonding is beneficial . Replacing the cyano group with a carboxamide (Compound C) significantly improved the predicted binding affinity by forming an additional hydrogen bond with Asp1046.

  • The hydrophobic pocket near the N1-position has limited tolerance for larger substituents, as shown by the slightly decreased affinity of the N1-propionyl analog.

Future Directions:

  • Synthesis and In Vitro Validation: The immediate next step is to synthesize Compounds A and C and validate their inhibitory activity against VEGFR-2 in a biochemical assay. This is the ultimate test of the docking hypothesis.

  • Further C6-Position Exploration: Based on the success of the carboxamide, other small, polar groups could be explored at the C6-position to optimize interactions with Asp1046 and surrounding residues.

  • Core Scaffold Hopping: While the indole core is effective, alternative heterocyclic scaffolds that maintain the key interaction points (the N1-acetyl equivalent and the C6-substituent vector) could be explored to improve properties like solubility or metabolic stability.

By integrating computational methodologies with medicinal chemistry expertise, this guide demonstrates a rational and efficient pathway to accelerate the hit-to-lead optimization process in modern drug discovery.

References

  • Wang, Z., Chen, J., Wang, Y., & Ai, J. (2015). QSAR and molecular docking studies on oxindole derivatives as VEGFR-2 tyrosine kinase inhibitors. Journal of Receptors and Signal Transduction, 35(6), 552-560. [14]

  • RCSB Protein Data Bank. (n.d.). 2OH4: Crystal structure of Vegfr2 with a benzimidazole-urea inhibitor. [8][15]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.

  • Eberhardt, J., Santos-Martins, D., Tillack, A. F., & Forli, S. (2021). AutoDock Vina 1.2.0: New Docking Methods, Expanded Force Field, and Python Bindings. Journal of Chemical Information and Modeling, 61(8), 3891-3898.

  • Gani, I. H., & Al-Obaidi, Z. (2022). Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. Pharmacy Education, 22(4), 110-114. [16]

  • Scripps Research. (n.d.). AutoDock Vina Documentation. [10]

  • Roaiah, H. M., Ghannam, I. A. Y., Ali, I. H., El Kerdawy, A. M., Ali, M. M., Abbas, S. E., & El‐Nakkady, S. S. (2018). Design, synthesis, and molecular docking of novel indole scaffold‐based VEGFR‐2 inhibitors as targeted anticancer agents. Archiv der Pharmazie, 351(2), 1700299. [4]

  • Hasegawa, M., Nishigaki, N., Yamashita, M., et al. (2007). A novel chemical series of benzimidazole-ureas as inhibitors of VEGFR-2 and TIE-2 kinase receptors. Bioorganic & Medicinal Chemistry Letters, 17(18), 5178-5181. [9]

  • El-Damasy, D. A., Abd-El-Haleem, M. A. M., Lee, C. J., & Park, K. D. (2022). The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches. Molecules, 27(19), 6543. [7]

  • Klys, A., et al. (2019). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 24(20), 3692. [1][2]

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A Strategic Guide to Assessing the Selectivity of 1-acetyl-1H-indole-6-carbonitrile: A Prospective Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous assessment of a small molecule's selectivity is a cornerstone of preclinical research. It is the critical juncture that distinguishes a promising therapeutic lead from a compound with a high liability for off-target effects and unforeseen toxicities. This guide provides a comprehensive, prospective framework for characterizing the selectivity of a novel compound, 1-acetyl-1H-indole-6-carbonitrile. Given the prevalence of the indole nucleus as a privileged scaffold in kinase-targeted therapies, we will proceed with the hypothesis that this molecule may exhibit activity against one or more protein kinases.[1][2][3][4][5]

This document is not a retrospective analysis of existing data, but rather a forward-looking experimental blueprint. It is designed to guide the researcher from broad, unbiased screening to definitive, cell-based target validation, ensuring a scientifically robust evaluation of selectivity. We will detail the causal logic behind experimental choices, provide actionable protocols, and illustrate how to interpret and compare the resulting data against well-characterized benchmarks.

The Rationale for a Kinase-Centric Investigation

The indole scaffold is a recurring motif in a multitude of FDA-approved kinase inhibitors and clinical candidates.[1][2][4] Its unique electronic properties and structural versatility allow it to form key interactions within the ATP-binding pocket of various kinases.[3] Therefore, initiating the selectivity assessment of this compound with a focus on the human kinome is a data-driven and logical first step. An initial broad screen is crucial because even inhibitors designed for a specific kinase often exhibit polypharmacology, interacting with multiple kinases.[6] This "off-target" activity can be detrimental, leading to toxicity, or in some cases, beneficial, contributing to a drug's efficacy through synergistic pathway modulation.[6] Understanding this broader interaction profile is non-negotiable for advancing a compound.

Experimental Design: A Multi-Pronged Approach to Selectivity Profiling

To build a comprehensive selectivity profile, we will employ a two-tiered strategy. This approach is designed to first identify potential kinase targets in a high-throughput, unbiased manner and then to validate these interactions in a more physiologically relevant cellular context.

G cluster_0 Tier 1: Broad Kinome Screening cluster_1 Tier 2: Cellular Target Validation A This compound (Test Compound) D Kinome-Wide Biochemical Assay (e.g., ADP-Glo™ or similar) A->D B Sorafenib (Multi-Kinase Inhibitor Control) B->D C GW2580 (Selective Inhibitor Control) C->D E Identify Primary Hit(s) (e.g., Kinase X) D->E Analyze % Inhibition Data F Cellular Thermal Shift Assay (CETSA) for Kinase X E->F Select Cell Line Expressing Kinase X G Isothermal Dose-Response (ITDR) CETSA F->G Validate Thermal Shift H Confirm Target Engagement & Cellular Potency G->H Determine Cellular EC50 caption Figure 1. Two-tiered experimental workflow for selectivity assessment. G cluster_0 CETSA Melting Curve Generation cluster_1 Isothermal Dose-Response (ITDR) Analysis A Treat Cells with Compound or DMSO B Aliquot and Heat across Temperature Gradient A->B C Freeze-Thaw Lysis B->C D Centrifuge to Separate Soluble/Insoluble Fractions C->D E Quantify Soluble Target Protein (e.g., Western Blot) D->E F Plot Soluble Protein vs. Temperature E->F G Treat Cells with Serial Dilution of Compound H Heat All Samples at a Single Optimized Temperature (e.g., T_agg) G->H I Lysis and Fractionation H->I J Quantify Soluble Target Protein I->J K Plot Soluble Protein vs. Compound Concentration J->K caption Figure 2. Workflow for CETSA and ITDR experiments.

Caption: Figure 2. Experimental workflows for CETSA melting curve and ITDR analysis.

Data Presentation and Comparative Analysis

Clear and objective data presentation is key to assessing selectivity. The following tables illustrate how hypothetical data for our compounds would be structured for easy comparison.

Table 1: Hypothetical Kinome Profiling Results (% Inhibition at 1 µM)

This table summarizes the initial broad screening data. For clarity, only a subset of representative kinases is shown.

Kinase FamilyTarget KinaseThis compoundSorafenib (Control)GW2580 (Control)
Tyrosine Kinase ABL115%85%5%
CSF1R 92% 78%95%
EGFR22%45%3%
VEGFR235%98%8%
Ser/Thr Kinase AKT18%12%2%
BRAF25%91%6%
CDK218%33%4%
p38α (MAPK14)12%65%7%
Lipid Kinase PI3Kα5%9%1%

Interpretation: Based on this hypothetical data, this compound shows potent activity against CSF1R, similar to the selective control GW2580. Unlike the multi-kinase inhibitor Sorafenib, it displays minimal activity against other kinases like VEGFR2 and BRAF at this concentration, suggesting a favorable preliminary selectivity profile. The primary "hit" for further validation is clearly CSF1R.

Table 2: Comparative CETSA Data for Target CSF1R

This table summarizes the results from the cellular target engagement assay. Tagg refers to the aggregation temperature midpoint.

CompoundTreatment ConcentrationTagg of CSF1R (°C)Thermal Shift (ΔTagg) (°C)
Vehicle (DMSO) -52.5-
This compound 10 µM58.0+5.5
GW2580 (Control) 10 µM59.2+6.7
Sorafenib (Control) 10 µM56.1+3.6

Interpretation: The significant positive thermal shift (ΔTagg) observed for this compound confirms that it directly binds to and stabilizes CSF1R in an intact cellular environment. The magnitude of the shift is comparable to the known selective CSF1R inhibitor GW2580, providing strong evidence of on-target engagement. Sorafenib, while active, shows a less pronounced stabilization, consistent with its broader but potentially weaker interaction with this specific target in a cellular context.

Conclusion and Future Directions

This guide outlines a robust, logical, and technically detailed workflow for the initial selectivity assessment of this compound. By progressing from a broad, unbiased kinome screen to a definitive cellular target engagement assay, researchers can build a high-confidence profile of the compound's activity and selectivity.

The hypothetical data presented herein suggests that this compound could be a potent and selective inhibitor of CSF1R. The next logical steps in a real-world scenario would include:

  • Isothermal Dose-Response (ITDR) CETSA: To determine the cellular EC50 for target engagement.

  • Downstream Signaling Assays: To confirm that target engagement translates to functional inhibition of the CSF1R signaling pathway (e.g., by measuring the phosphorylation of downstream substrates like AKT or ERK).

  • Broader Off-Target Profiling: Screening against other major target families (e.g., GPCRs, ion channels) to identify any non-kinase liabilities.

By adhering to this structured and self-validating experimental plan, drug development professionals can make informed decisions, efficiently allocating resources to compounds with the most promising selectivity profiles and advancing the most viable candidates toward clinical development.

References

  • ResearchGate. (n.d.). Therapeutic Insights of Indole Scaffold‐Based Compounds as Protein Kinase Inhibitors. Retrieved from [Link]

  • MDPI. (2022). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Retrieved from [Link]

  • National Institutes of Health. (2020). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. Retrieved from [Link]

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  • Bio-protocol. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • ResearchGate. (n.d.). Subcellular Active Kinome Profiling Workflow. Retrieved from [Link]

  • National Center for Biotechnology Information. (2007). Tyrosine kinase inhibitors: Multi-targeted or single-targeted?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Recent advances in methods to assess the activity of the kinome. Retrieved from [Link]

  • YouTube. (2013). Profiling Changes in Receptor Tyrosine Kinase Phosphorylation using Antibody Arrays. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-acetyl-1H-indole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals engaged in advanced research and development, our responsibility extends beyond discovery to encompass the safe and environmentally conscious management of all chemical substances. The proper disposal of 1-acetyl-1H-indole-6-carbonitrile, a specialized heterocyclic compound, is not merely a procedural task but a critical component of our commitment to laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a comprehensive, technically grounded framework for its disposal, moving beyond simple instructions to explain the scientific rationale behind each procedural step.

Foundational Principles: Hazard Assessment and Risk Mitigation

  • The Indole Moiety: Indole and its derivatives are known to be harmful if swallowed and toxic in contact with skin.[1][2] They can cause serious eye damage and are often very toxic to aquatic life, making their release into waterways a significant environmental concern.[2][3]

  • The Nitrile Functional Group: Nitrile compounds are a class of chemicals that demand careful handling.[4] A primary concern is their potential to release highly toxic hydrogen cyanide gas if they come into contact with strong acids or bases.[5]

Based on these structural components, all waste containing this compound must be treated as hazardous chemical waste .[6] Under no circumstances should it be disposed of via standard trash or sewer systems.[7][8]

Table 1: Inferred Hazard Profile and Handling Summary
Hazard CategoryInferred Classification & RationaleKey Handling & Disposal Precaution
Acute Toxicity (Oral, Dermal) Harmful/Toxic. Based on data for indole and related structures.[2][9][10]Always wear nitrile gloves and a lab coat.[11][12] Avoid all skin contact.
Eye Irritation/Damage Causes serious eye irritation/damage. A common hazard for indole derivatives.[2][9][10]Wear chemical safety goggles meeting OSHA or EN166 standards.[12]
Reactivity Potentially Reactive. The nitrile group can react with acids/bases to produce toxic fumes.[5]Segregate from all acids and bases. Store in a dedicated, compatible waste container.
Aquatic Toxicity Very toxic to aquatic life. A known hazard for the parent indole structure.[2][3]DO NOT dispose of down the drain.[7][8] Prevent any release to the environment.[3]

Pre-Disposal Operations: The Pillars of Safe Waste Management

Effective waste management begins long before the final disposal request. It is an integrated process of segregation, containment, and labeling within a designated area.

Segregation: The First Line of Defense

The cardinal rule of chemical waste management is to never mix incompatible wastes.[7]

  • Isolate Nitrile Waste: Waste containing this compound should be collected in its own dedicated container.

  • Prevent Reactions: Specifically, keep this waste stream separate from acidic and basic wastes to prevent any potential reaction that could generate toxic cyanide gas.[5][13]

  • Solid vs. Liquid: Collect solid waste (e.g., leftover compound, contaminated weigh paper) and liquid waste (e.g., solutions in organic solvents, aqueous buffers) in separate, appropriate containers.

Containment and Labeling in Satellite Accumulation Areas (SAA)

Federal and local regulations mandate that hazardous waste be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA).[5][13][14]

  • Container Selection: Use only sturdy, leak-proof containers made of a material chemically compatible with the waste. Ensure the container has a secure, screw-top cap.[7][13] The container must be kept closed at all times, except when actively adding waste.[5][8]

  • Labeling Protocol: Proper labeling is critical for safety and regulatory compliance.[5] As soon as the first drop of waste enters the container, affix a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[8] The label must include:

    • The words "Hazardous Waste".[13]

    • The full, unabbreviated chemical name: "this compound" and any solvents or other components.

    • The approximate percentage or concentration of each component.[7]

    • The date accumulation began.

    • The name of the Principal Investigator and the specific laboratory location.[8]

Standard Operating Protocol: Step-by-Step Waste Disposal

This protocol provides distinct procedures for different forms of waste generated during research activities involving this compound.

Protocol 3.1: Disposal of Solid Waste
  • Scope: Unused or expired pure compound, contaminated personal protective equipment (PPE) like gloves, and contaminated consumables (e.g., weigh boats, pipette tips).

  • Procedure:

    • Carefully place the solid waste into the designated solid hazardous waste container located in your SAA.

    • Avoid generating dust. If handling powders, perform this transfer within a chemical fume hood.[11]

    • Update the waste container label with the added contents if necessary.

    • Securely close the container lid immediately after adding the waste.

Protocol 3.2: Disposal of Liquid Waste
  • Scope: Solutions of this compound in organic solvents or aqueous buffers.

  • Procedure:

    • Identify the correct liquid waste container (e.g., "Halogenated Solvents," "Non-Halogenated Solvents," "Aqueous Waste"). Do not mix different solvent types.

    • Using a funnel, carefully pour the liquid waste into the designated container within a fume hood to minimize inhalation exposure.[11]

    • Do not fill the container beyond 90% capacity (or to the "full" line) to allow for vapor expansion.[7]

    • Securely cap the container immediately.

    • Update the hazardous waste label with the chemical name and its concentration.

Protocol 3.3: Decontamination of Empty Containers
  • Scope: "Empty" containers that previously held the pure compound.

  • Rationale: A container that held a hazardous chemical is not truly empty until decontaminated. It must be managed as hazardous waste itself.[8]

  • Procedure:

    • Rinse the container three times with a suitable solvent (e.g., acetone, ethanol).

    • Collect all rinsate as hazardous liquid waste and dispose of it according to Protocol 3.2.

    • After triple rinsing, deface or remove the original chemical label to prevent confusion.[8]

    • The now-decontaminated container can typically be disposed of in the appropriate glass or plastic recycling bin, per your institution's guidelines.

Decision-Making Workflow for Disposal

The following diagram outlines the logical steps from the point of waste generation to its final removal from the laboratory.

cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 cluster_7 start Waste Generation (this compound) decision1 What is the waste form? start->decision1 solid Solid Waste (e.g., powder, contaminated gloves) decision1->solid Solid liquid Liquid Waste (e.g., solutions) decision1->liquid Liquid glassware Contaminated Labware (e.g., 'empty' bottle) decision1->glassware Labware collect_solid Collect in Labeled Solid Hazardous Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container (Segregate by Solvent Type) liquid->collect_liquid decon Triple Rinse with Appropriate Solvent glassware->decon storage Store Securely in SAA Keep Container Closed collect_solid->storage collect_liquid->storage rinsate Collect Rinsate as Liquid Hazardous Waste decon->rinsate rinsate->collect_liquid full Container Full? storage->full request Request Pickup from Institutional EHS full->request Yes end Disposal by Licensed Professional Service request->end

Disposal Decision Workflow for this compound Waste.

Emergency Procedures: Spill and Exposure

In the event of an accidental release or exposure, immediate and correct action is vital.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Spill: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). Collect the contaminated material into a sealed, labeled hazardous waste container. Ventilate the area. For large spills, evacuate the area and contact your institution's EHS emergency line immediately.[15]

By adhering to these scientifically-backed procedures, you ensure that the disposal of this compound is conducted with the highest standards of safety, protecting yourself, your colleagues, and the environment.

References

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Guide to Managing Laboratory Chemical Waste. (2024). Vanderbilt University Environmental Health and Safety. Retrieved from [Link]

  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania Environmental Health and Radiation Safety. Retrieved from [Link]

  • Safety Data Sheet: Kovac's Indole Reagent. (2019). Neogen. Retrieved from [Link]

  • Safety Data Sheet: Indole-3-propionic acid. (n.d.). Carl ROTH. Retrieved from [Link]

  • Safety Data Sheet: Indole-3-carbonitrile. (2025). Thermo Fisher Scientific. Retrieved from [Link]

  • Criteria for a Recommended Standard: Occupational Exposure to Nitriles. (1978). Centers for Disease Control and Prevention (CDC). Retrieved from [Link]

  • Safety Data Sheet: HIGH PURITY ACETONITRILE. (2021). Unigel. Retrieved from [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Research Council. Retrieved from [Link]

  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]

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Navigating the Safe Handling of 1-acetyl-1H-indole-6-carbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the introduction of novel chemical entities into the laboratory workflow is a constant. Among these, 1-acetyl-1H-indole-6-carbonitrile, a heterocyclic compound with potential applications in medicinal chemistry, requires a handling protocol rooted in a deep understanding of its potential hazards and the principles of chemical safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a culture of safety and procedural excellence when working with this and similar research chemicals.

Hazard Assessment: Understanding the Risks of Indole Carbonitriles

Based on these surrogate compounds, researchers should assume that this compound may possess the following hazards:

  • Harmful if swallowed or in contact with skin. [1][2][3]

  • Causes serious eye irritation. [1][2][3]

  • May cause respiratory irritation. [3][4]

  • Toxic to aquatic life. [1]

The nitrile group (-CN) warrants particular caution, as related organic nitriles can be toxic. Therefore, it is imperative to handle this compound with the assumption of toxicity and to take all necessary precautions to prevent exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the recommended PPE for various laboratory operations. This is a minimum requirement and should be supplemented by a task-specific risk assessment.

Operation Required PPE Rationale
Weighing and Aliquoting (Solid) - Disposable Nitrile Gloves (double-gloved recommended)[5][6]- Safety Goggles with Side Shields[5]- Laboratory Coat- N95 Respirator (or higher)To prevent inhalation of fine particulates and to protect against skin and eye contact.[3][4]
Solution Preparation and Transfers - Disposable Nitrile Gloves (double-gloved recommended)[5][6]- Chemical Splash Goggles[5]- Laboratory Coat- Face Shield (if splash hazard is high)To protect against splashes and direct contact with the solution.[5]
Running Reactions and Work-up - Disposable Nitrile Gloves (double-gloved recommended)[5][6]- Chemical Splash Goggles[5]- Laboratory Coat- Work within a certified chemical fume hoodTo contain any volatile components or aerosols generated during the reaction and to provide a physical barrier against splashes.
Waste Disposal - Disposable Nitrile Gloves[6]- Safety Goggles[5]- Laboratory CoatTo protect against residual contamination during the handling and sealing of waste containers.

A Note on Glove Selection: Disposable nitrile gloves are the minimum standard for incidental contact.[5] Given that some organic compounds can permeate nitrile gloves, it is crucial to change them immediately upon any known or suspected contact with the chemical.[6] For prolonged handling or in situations with a high risk of exposure, consider using thicker, chemical-resistant gloves.

Operational Plan: A Step-by-Step Workflow for Safe Handling

The following workflow provides a procedural guide for safely handling this compound from receipt to disposal. This process is designed to minimize exposure and prevent contamination.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review SDS of Similar Compounds b Conduct Task-Specific Risk Assessment a->b c Don Appropriate PPE b->c d Work in a Certified Chemical Fume Hood c->d Enter Lab e Weigh and Prepare Solutions d->e f Perform Experiment e->f g Decontaminate Work Area f->g Experiment Complete h Segregate and Label Hazardous Waste g->h i Dispose of Waste via Licensed Service h->i j Remove and Dispose of Contaminated PPE i->j k Wash Hands Thoroughly j->k

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Ensuring Environmental and Personnel Safety

All materials contaminated with this compound must be treated as hazardous chemical waste. Adherence to institutional and local regulations for hazardous waste disposal is mandatory.

Waste Segregation and Collection:

  • Identify and Segregate: All waste streams containing this compound must be kept separate from general laboratory trash. This includes:

    • Unused or excess solid compound.

    • Contaminated solutions.

    • Used pipette tips, vials, and other disposable labware.

    • Contaminated PPE, including gloves and bench paper.

  • Containerization:

    • Solid Waste: Collect in a clearly labeled, leak-proof container designated for solid chemical waste.

    • Liquid Waste: Collect in a compatible, sealed, and clearly labeled container for liquid chemical waste. Do not mix with incompatible waste streams.

    • Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other required information as per your institution's and local regulations.[7]

Disposal Procedure:

  • Do Not Dispose Down the Drain: Due to its potential aquatic toxicity, this compound must never be disposed of in the sewer system.[1]

  • Engage a Licensed Waste Disposal Service: The final disposal of all waste contaminated with this compound must be handled by a certified hazardous waste management company.[6]

  • Maintain Records: Keep a detailed log of the waste generated and its disposal in accordance with your institution's policies and regulatory requirements.

By implementing these comprehensive safety and handling protocols, researchers can confidently work with this compound while upholding the highest standards of laboratory safety and environmental responsibility.

References

  • Environmental Health and Safety, University of Maryland, Baltimore. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from [Link]

  • Uniprotect. (2024). The Science And Safety Behind The Use Of Nitrile Gloves. Retrieved from [Link]

  • Spill Containment, LLC. (2014). OSHA Guidelines For Labeling Laboratory Chemicals. Retrieved from [Link]

  • Needle.Tube. (n.d.). Safe Storage and Handling of Lab Reagents and Chemicals in Medical Diagnostic Labs in the United States. Retrieved from [Link]

  • Wellmien. (2024). Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). Retrieved from [Link]

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 1-acetyl indole. Retrieved from [Link]

  • Capital Resin Corporation. (2024). Guidelines for Working With Hazardous Chemicals. Retrieved from [Link]

  • PubChem. (n.d.). 7-acetyl-1H-indole-3-carbonitrile. Retrieved from [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.